Methyl 4-(3-methoxy-3-oxopropyl)benzoate
Description
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Properties
IUPAC Name |
methyl 4-(3-methoxy-3-oxopropyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-15-11(13)8-5-9-3-6-10(7-4-9)12(14)16-2/h3-4,6-7H,5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKXCCLYRPKSBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344291 | |
| Record name | Methyl 4-(3-methoxy-3-oxopropyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40912-11-6 | |
| Record name | Methyl 4-(3-methoxy-3-oxopropyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 4-(3-methoxy-3-oxopropyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for Methyl 4-(3-methoxy-3-oxopropyl)benzoate, a compound of interest in chemical research and drug discovery. This document details the strategic approach, experimental protocols, and relevant data for the multi-step synthesis, designed for an audience with a strong background in organic chemistry.
Synthetic Strategy
The synthesis of this compound can be efficiently achieved through a four-step sequence, commencing with commercially available starting materials. The overall strategy involves the formation of the carbon skeleton via a Heck reaction, followed by a reduction, a selective saponification, and a final esterification. This pathway is designed to be robust and scalable, offering good overall yields.
The logical workflow of this synthesis is outlined below:
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 4-(2-methoxycarbonylvinyl)benzoate (Heck Reaction)
The initial step involves a palladium-catalyzed Heck reaction between methyl 4-iodobenzoate and methyl acrylate to construct the carbon-carbon backbone of the target molecule.
Reaction Scheme:
Caption: Heck reaction for the formation of the cinnamate derivative.
Procedure:
A mixture of methyl 4-iodobenzoate (1.0 eq), methyl acrylate (1.5 eq), palladium(II) acetate (0.02 eq), tri(o-tolyl)phosphine (0.04 eq), and triethylamine (2.0 eq) in acetonitrile is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
| Reactant/Reagent | Molar Eq. |
| Methyl 4-iodobenzoate | 1.0 |
| Methyl acrylate | 1.5 |
| Palladium(II) acetate | 0.02 |
| Tri(o-tolyl)phosphine | 0.04 |
| Triethylamine | 2.0 |
| Acetonitrile | - |
Table 1: Reagents for the Heck Reaction.
Step 2: Synthesis of Methyl 4-(2-methoxycarbonylethyl)benzoate (Reduction)
The unsaturated double bond in the cinnamate derivative is reduced to a saturated carbon-carbon bond via catalytic hydrogenation.
Reaction Scheme:
Caption: Catalytic hydrogenation of the double bond.
Procedure:
Methyl 4-(2-methoxycarbonylvinyl)benzoate is dissolved in methanol, and a catalytic amount of 10% palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (balloon pressure or in a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or ¹H NMR). The catalyst is then removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to afford the desired product, which is often used in the next step without further purification.
| Reactant/Reagent | Molar Eq. |
| Methyl 4-(2-methoxycarbonylvinyl)benzoate | 1.0 |
| 10% Palladium on Carbon | catalytic |
| Methanol | - |
| Hydrogen Gas | excess |
Table 2: Reagents for the Reduction Reaction.
Step 3: Synthesis of 3-(4-(methoxycarbonyl)phenyl)propanoic acid (Selective Saponification)
A selective saponification of the aliphatic methyl ester is performed to yield the key carboxylic acid intermediate. The aromatic methyl ester is less reactive under controlled conditions.
Reaction Scheme:
Caption: Selective hydrolysis of the aliphatic ester.
Procedure:
To a solution of Methyl 4-(2-methoxycarbonylethyl)benzoate in a mixture of methanol and water, one equivalent of sodium hydroxide is added. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the methanol is removed under reduced pressure. The aqueous solution is washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then acidified with dilute hydrochloric acid to precipitate the product. The solid is collected by filtration, washed with cold water, and dried under vacuum.
| Reactant/Reagent | Molar Eq. |
| Methyl 4-(2-methoxycarbonylethyl)benzoate | 1.0 |
| Sodium Hydroxide | 1.0 |
| Methanol/Water | - |
| Hydrochloric Acid | to pH ~2 |
Table 3: Reagents for Selective Saponification.
Step 4: Synthesis of this compound (Esterification)
The final step is a Fischer esterification of the carboxylic acid group of the intermediate to yield the target molecule.
Reaction Scheme:
Caption: Final esterification to yield the target compound.
Procedure:
3-(4-(methoxycarbonyl)phenyl)propanoic acid is dissolved in an excess of methanol. A catalytic amount of concentrated sulfuric acid is added, and the mixture is heated to reflux. The reaction is monitored by TLC. After completion, the mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the final product, which can be further purified by column chromatography if necessary.
| Reactant/Reagent | Molar Eq. |
| 3-(4-(methoxycarbonyl)phenyl)propanoic acid | 1.0 |
| Methanol | excess |
| Sulfuric Acid | catalytic |
Table 4: Reagents for Fischer Esterification.
Data Summary
The following table summarizes typical, though hypothetical, quantitative data for the synthesis. Actual results may vary depending on the specific reaction conditions and scale.
| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by HPLC) (%) |
| 1 | Methyl 4-(2-methoxycarbonylvinyl)benzoate | C₁₂H₁₂O₄ | 220.22 | 85-95 | >95 |
| 2 | Methyl 4-(2-methoxycarbonylethyl)benzoate | C₁₂H₁₄O₄ | 222.24 | >95 | >98 |
| 3 | 3-(4-(methoxycarbonyl)phenyl)propanoic acid | C₁₁H₁₂O₄ | 208.21 | 80-90 | >97 |
| 4 | This compound | C₁₂H₁₄O₄ | 222.24 | 90-98 | >99 |
Table 5: Summary of Quantitative Data for the Synthesis Pathway.
Conclusion
The described synthetic pathway provides a reliable and efficient method for the preparation of this compound. The use of well-established reactions such as the Heck coupling and Fischer esterification makes this route accessible to researchers in various fields. The detailed protocols and data presented in this guide are intended to facilitate the successful synthesis of this compound for further scientific investigation and application in drug development.
Physical and chemical properties of Methyl 4-(3-methoxy-3-oxopropyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for Methyl 4-(3-methoxy-3-oxopropyl)benzoate is limited in publicly available literature. This guide provides predicted properties based on structurally similar compounds and proposes established experimental protocols for its synthesis and characterization. All experimental work should be conducted with appropriate safety precautions and under the supervision of a qualified chemist.
Introduction
This compound, with the CAS number 40912-11-6, is a diester derivative of benzoic acid. Its chemical structure suggests potential applications as an intermediate in organic synthesis, particularly in the development of more complex molecules such as pharmaceuticals and functional materials. The presence of two ester functionalities and a substituted benzene ring offers multiple sites for chemical modification, making it a versatile building block. This guide aims to provide a comprehensive overview of its known and predicted properties, along with detailed protocols for its synthesis and characterization.
Physicochemical Properties
Due to the scarcity of direct experimental data, the following table summarizes the known identifiers and predicted physicochemical properties of this compound. These predictions are derived from computational models and data from structurally analogous compounds.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₄ | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Molecular Weight | 222.24 g/mol | --INVALID-LINK--[1] |
| CAS Number | 40912-11-6 | --INVALID-LINK--, --INVALID-LINK-- |
| Predicted Boiling Point | > 300 °C (at 760 mmHg) | |
| Predicted Melting Point | Not available | |
| Predicted Density | ~1.15 g/cm³ | |
| Predicted Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Limited solubility in water. | |
| Predicted Appearance | Colorless to pale yellow oil or solid |
Proposed Synthesis Protocol
A plausible synthetic route to this compound involves a Heck reaction or a related cross-coupling strategy. The following is a proposed experimental protocol.
Synthesis of this compound via Heck Reaction
This protocol outlines a two-step process starting from 4-iodobenzoic acid.
Step 1: Esterification of 4-Iodobenzoic Acid
Materials:
-
4-Iodobenzoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 4-iodobenzoic acid in excess methanol in a round-bottom flask, add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-iodobenzoate.
Step 2: Heck Coupling with Methyl Acrylate
Materials:
-
Methyl 4-iodobenzoate
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine
-
Anhydrous acetonitrile
-
Diatomaceous earth
-
Hydrogen gas (H₂)
-
Palladium on carbon (10% Pd/C)
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve methyl 4-iodobenzoate, methyl acrylate, and triethylamine in anhydrous acetonitrile.
-
Add a catalytic amount of palladium(II) acetate to the mixture.
-
Heat the reaction mixture and monitor its progress by TLC.
-
Upon completion, cool the mixture to room temperature and filter through a pad of diatomaceous earth, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The crude product is Methyl 4-(2-(methoxycarbonyl)vinyl)benzoate.
-
Dissolve the crude intermediate in methanol and add a catalytic amount of 10% Pd/C.
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir until the reaction is complete (monitored by TLC or ¹H NMR).
-
Filter the reaction mixture through diatomaceous earth to remove the catalyst and concentrate the filtrate to yield the crude product.
Purification
The crude this compound can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Analytical Characterization Protocols
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): Expected signals would include aromatic protons (doublets around 7.2-8.0 ppm), two singlet peaks for the two non-equivalent methyl ester protons (around 3.7-3.9 ppm), and two triplet signals for the methylene protons of the propyl chain (around 2.6-3.0 ppm).
-
¹³C NMR (100 MHz, CDCl₃): Expected signals would include carbonyl carbons of the ester groups (around 166-173 ppm), aromatic carbons (in the range of 120-145 ppm), methyl carbons of the ester groups (around 52 ppm), and methylene carbons (in the range of 25-35 ppm).
Infrared (IR) Spectroscopy
-
Expected Absorptions (cm⁻¹):
-
~3000 (aromatic C-H stretch)
-
~2950 (aliphatic C-H stretch)
-
~1730 (C=O stretch of the ester groups)
-
~1610, 1500 (aromatic C=C stretch)
-
~1280, 1100 (C-O stretch of the ester groups)
-
Mass Spectrometry (MS)
-
Expected m/z: The molecular ion peak [M]⁺ would be expected at m/z = 222.24. Common fragmentation patterns would involve the loss of methoxy (-OCH₃) or methoxycarbonyl (-COOCH₃) groups.
Reactivity and Stability
-
Reactivity: The ester groups are susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acids. The aromatic ring can undergo electrophilic substitution reactions.
-
Stability: The compound is expected to be stable under standard laboratory conditions. It should be stored in a cool, dry place away from strong oxidizing agents, acids, and bases.
Biological Activity and Signaling Pathways
There is no publicly available information regarding the biological activity or any associated signaling pathways for this compound. Its structural similarity to some plant-derived phenolic compounds suggests that it could be investigated for potential antioxidant or antimicrobial properties. However, any such activity would need to be determined through dedicated biological screening assays.
Safety Information
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated fume hood.
-
Avoid inhalation, ingestion, and skin contact.
-
In case of contact, wash the affected area thoroughly with water.
Conclusion
This compound is a chemical compound with potential as a synthetic intermediate. This guide has provided a comprehensive overview of its predicted properties and detailed, actionable protocols for its synthesis, purification, and characterization. The proposed methodologies are based on established and reliable chemical transformations. Further research is required to determine its experimental physicochemical properties and to explore its potential biological activities.
References
Technical Guide: Spectroscopic Data for CAS Number 40912-11-6
Compound Name: Methyl 3-(4-(methoxycarbonyl)phenyl)propanoate
This technical guide provides a comprehensive overview of the spectroscopic data available for the compound with CAS number 40912-11-6, identified as methyl 3-(4-(methoxycarbonyl)phenyl)propanoate. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data obtained for CAS number 40912-11-6.
Table 1: Infrared (IR) Spectroscopy Data [1]
| Wavenumber (νmax/cm⁻¹) | Interpretation |
| 2982 | C-H stretch (alkane) |
| 1719 | C=O stretch (ester) |
| 1590 | C=C stretch (aromatic) |
| 1574 | C=C stretch (aromatic) |
| 1279 | C-O stretch (ester) |
| 1176 | C-O stretch (ester) |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Data (400 MHz, CDCl₃) [1]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| 7.97 | d | 8.3 | 2H | Aromatic CH |
| 7.28 | d | 8.3 | 2H | Aromatic CH |
| 3.90 | s | - | 3H | -OCH₃ (ester) |
| 3.67 | s | - | 3H | -OCH₃ (ester) |
| 3.01 | t | 7.7 | 2H | -CH₂- |
| 2.66 | t | 7.7 | 2H | -CH₂- |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Data (100 MHz, CDCl₃) [1]
| Chemical Shift (δ, ppm) | Carbon Type |
| 173.0 | C=O (ester) |
| 167.0 | C=O (ester) |
| 145.9 | Aromatic C |
| 129.8 (2C) | Aromatic CH |
| 128.3 (3C) | Aromatic C/CH |
| 52.0 | -OCH₃ |
| 51.7 | -OCH₃ |
| 35.2 | -CH₂- |
| 30.8 | -CH₂- |
Table 4: Electron Ionization Mass Spectrometry (EI-MS) Data [1]
| m/z | Relative Intensity (%) | Interpretation |
| 222 | 19 | Molecular Ion [M]⁺ |
| 191 | 21 | [M - OCH₃]⁺ |
| 163 | 14 | [M - COOCH₃]⁺ |
| 162 | 100 | [M - CH₃OH - CO]⁺ or other fragmentation |
| 149 | 12 | Fragmentation |
| 131 | 69 | Fragmentation |
| 121 | 22 | Fragmentation |
Experimental Protocols
The data presented was obtained from the characterization of the isolated product following a chemical synthesis.
2.1. Synthesis and Purification
A typical procedure for the synthesis involves a conjugate addition of aryl halides or triflates onto electron-deficient olefins.[1] Following the reaction, the solvent is evaporated, and the resulting product is purified using column chromatography on silica gel with a pentane/diethyl ether eluent.[1] The compound was isolated as a pasty yellow solid.[1]
2.2. Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl₃) at 293 K.[1] Tetramethylsilane (TMS) was used as an internal standard.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum was recorded, and the characteristic absorption bands (νmax) are reported in reciprocal centimeters (cm⁻¹).[1]
-
Mass Spectrometry (MS): Electron Ionization (EI) mass spectra were obtained using a spectrometer coupled to a gas chromatograph.[1] The data is presented as mass-to-charge ratios (m/z) with their relative intensities.[1]
Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
References
An In-depth Technical Guide to Methyl 4-(3-methoxy-3-oxopropyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(3-methoxy-3-oxopropyl)benzoate is a diester derivative of benzoic acid. Its chemical structure, featuring a substituted benzene ring, makes it a compound of interest in medicinal chemistry and materials science. As a derivative of an arylpropanoic acid, it belongs to a class of compounds known for a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4] This technical guide provides a comprehensive overview of its chemical identity, a plausible synthetic route, and its potential applications based on its structural class.
Chemical Identity and Properties
This compound is identified by the CAS number 40912-11-6.[5] Its structure consists of a central benzene ring substituted at positions 1 and 4 with a methyl ester and a 3-methoxy-3-oxopropyl group, respectively.
Structure:
Caption: Chemical structure of this compound.
Physicochemical Data
While comprehensive experimental data for this specific compound is limited in publicly available literature, the following table summarizes its known properties.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 40912-11-6 | [5] |
| Molecular Formula | C12H14O4 | |
| Molecular Weight | 222.24 g/mol | |
| SMILES | O=C(OC)CCC1=CC=C(C(OC)=O)C=C1 | |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and ethyl acetate; poorly soluble in water. | N/A |
| Storage | Sealed in a dry environment at 2-8°C. | N/A |
Proposed Experimental Protocol: Synthesis
Reaction Scheme:
-
Heck Reaction: Methyl 4-iodobenzoate is reacted with methyl acrylate in the presence of a palladium catalyst and a base to form (E)-Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate.
-
Reduction: The resulting α,β-unsaturated ester is then reduced to the desired saturated propionate derivative.
Materials:
-
Methyl 4-iodobenzoate
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)2)
-
Triethylamine (Et3N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Palladium on carbon (Pd/C), 10%
-
Hydrogen gas (H2) or a hydrogen source (e.g., ammonium formate)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware for organic synthesis under an inert atmosphere
Procedure:
Step 1: Synthesis of (E)-Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate (Heck Reaction)
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add methyl 4-iodobenzoate (1.0 eq), palladium(II) acetate (0.02 eq), and anhydrous DMF.
-
Stir the mixture under a nitrogen atmosphere until all solids are dissolved.
-
Add methyl acrylate (1.5 eq) followed by triethylamine (2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the intermediate product.
Step 2: Synthesis of this compound (Reduction)
-
Dissolve the intermediate from Step 1 in a suitable solvent such as ethyl acetate or methanol in a flask.
-
Add 10% palladium on carbon (approximately 5-10% by weight of the substrate).
-
The flask is then placed under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with the solvent used for the reaction.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the final product, this compound.
Visualization of the Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Potential Applications in Drug Development and Research
While specific biological activities of this compound have not been extensively reported, its structural similarity to other arylpropanoic acid derivatives suggests potential areas of interest for researchers.
-
Anti-inflammatory and Analgesic Research: Arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3] Further investigation could explore if this compound exhibits similar inhibitory activity against cyclooxygenase (COX) enzymes.
-
Anticancer Research: Some NSAIDs and their derivatives have shown promise as anticancer agents.[4] The core structure of this compound could serve as a scaffold for the development of novel antiproliferative agents.
-
Chemical Probe or Intermediate: This compound can be a valuable intermediate in the synthesis of more complex molecules for drug discovery programs. Its two ester functionalities allow for selective modification to create a library of related compounds for structure-activity relationship (SAR) studies.
-
Pesticide Research: Methyl benzoate and its derivatives have been investigated for their insecticidal and fumigant properties.[10][11][12] This suggests a potential application in the development of new pest control agents.
This compound is a compound with a well-defined chemical structure but limited publicly available data on its physical properties and biological activity. The proposed synthetic route provides a viable method for its preparation, enabling further research into its potential applications. Its structural resemblance to biologically active classes of compounds makes it a person of interest for further investigation in medicinal chemistry and drug development.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eontrading.uk [eontrading.uk]
- 6. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Methyl Benzoate Is Superior to Other Natural Fumigants for Controlling the Indian Meal Moth (Plodia interpunctella) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. mdpi.com [mdpi.com]
Starting materials for synthesizing Methyl 4-(3-methoxy-3-oxopropyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis of Methyl 4-(3-methoxy-3-oxopropyl)benzoate, a valuable intermediate in the preparation of various organic molecules. This document provides a detailed overview of potential synthetic strategies, complete with experimental protocols, quantitative data, and visual representations of the reaction pathways.
Introduction
This compound is a bifunctional molecule featuring a benzoate core and a propionate side chain. This structure makes it a versatile building block in medicinal chemistry and materials science. This guide outlines two primary retrosynthetic approaches for its synthesis: a Heck reaction followed by reduction, and a multi-step synthesis commencing with the functionalization of a pre-existing aromatic ring.
Synthetic Strategies
Two plausible and efficient synthetic routes for the preparation of this compound are presented below.
Route 1: Heck Reaction and Subsequent Reduction
This approach involves the palladium-catalyzed coupling of an aryl halide with an acrylate ester to form the carbon skeleton, followed by the reduction of the resulting double bond.
Overall Reaction Scheme:
Caption: Synthetic workflow via Heck reaction and hydrogenation.
Experimental Protocols:
Step 1: Synthesis of Methyl (E)-4-(2-(methoxycarbonyl)vinyl)benzoate via Heck Reaction
-
Materials:
-
Methyl 4-iodobenzoate
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃)
-
Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN)
-
-
Procedure:
-
To a dried flask under an inert atmosphere (e.g., Argon), add methyl 4-iodobenzoate (1.0 eq), palladium(II) acetate (0.02 eq), and tri(o-tolyl)phosphine (0.04 eq).
-
Add anhydrous acetonitrile followed by triethylamine (2.0 eq) and methyl acrylate (1.5 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Methyl (E)-4-(2-(methoxycarbonyl)vinyl)benzoate.
-
Step 2: Synthesis of this compound via Catalytic Hydrogenation
-
Materials:
-
Methyl (E)-4-(2-(methoxycarbonyl)vinyl)benzoate
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve Methyl (E)-4-(2-(methoxycarbonyl)vinyl)benzoate (1.0 eq) in methanol or ethyl acetate in a hydrogenation vessel.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium).
-
Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-3 atm).
-
Stir the reaction mixture vigorously at room temperature for 2-6 hours, or until the reaction is complete (monitored by TLC or GC-MS).
-
Carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the combined filtrate under reduced pressure to yield the final product, this compound.
-
Quantitative Data (Route 1):
| Step | Reactants | Key Reagents/Catalyst | Solvent | Typical Yield | Purity |
| Heck Reaction | Methyl 4-iodobenzoate, Methyl acrylate | Pd(OAc)₂, P(o-tolyl)₃ | Acetonitrile | 70-85% | >95% |
| Catalytic Hydrogenation | Methyl (E)-4-(2-(methoxycarbonyl)vinyl)benzoate | 10% Pd/C | Methanol | >95% | >98% |
Route 2: Synthesis from Methyl 4-(bromomethyl)benzoate
This route involves the extension of a single carbon unit on the benzene ring, followed by the introduction of the remaining two carbons of the propionate chain via a Wittig or Horner-Wadsworth-Emmons reaction, and subsequent reduction.
Overall Reaction Scheme:
Caption: Synthetic workflow starting from methyl 4-methylbenzoate.
Experimental Protocols:
Step 1: Synthesis of Methyl 4-(bromomethyl)benzoate [1][2]
-
Materials:
-
Methyl 4-methylbenzoate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
-
Procedure:
-
In a flask equipped with a reflux condenser, dissolve methyl 4-methylbenzoate (1.0 eq) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.
-
Heat the mixture to reflux and irradiate with a UV lamp or heat to initiate the reaction.
-
Reflux for 4-6 hours until the reaction is complete (monitored by the disappearance of the starting material).
-
Cool the reaction mixture and filter to remove the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude Methyl 4-(bromomethyl)benzoate, which can be purified by recrystallization or column chromatography.
-
Step 2: Synthesis of Methyl 4-formylbenzoate via Kornblum Oxidation [3][4][5]
-
Materials:
-
Methyl 4-(bromomethyl)benzoate
-
Sodium bicarbonate (NaHCO₃)
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
Dissolve Methyl 4-(bromomethyl)benzoate (1.0 eq) in DMSO.
-
Add sodium bicarbonate (2.0-3.0 eq).
-
Heat the mixture to 130-150 °C for 1-2 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield Methyl 4-formylbenzoate.
-
Step 3: Synthesis of Methyl (E)-4-(2-(methoxycarbonyl)vinyl)benzoate via Horner-Wadsworth-Emmons Reaction [6][7][8]
-
Materials:
-
Methyl 4-formylbenzoate
-
Trimethyl phosphonoacetate
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add trimethyl phosphonoacetate (1.2 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to form the ylide.
-
Cool the ylide solution back to 0 °C and add a solution of Methyl 4-formylbenzoate (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Step 4: Synthesis of this compound via Catalytic Hydrogenation
-
This step follows the same procedure as Step 2 in Route 1.
Quantitative Data (Route 2):
| Step | Reactants | Key Reagents/Catalyst | Solvent | Typical Yield | Purity |
| Radical Bromination [1] | Methyl 4-methylbenzoate | NBS, AIBN | Carbon tetrachloride | 75-85% | >95% |
| Kornblum Oxidation | Methyl 4-(bromomethyl)benzoate | NaHCO₃, DMSO | DMSO | 60-75% | >97% |
| Horner-Wadsworth-Emmons Reaction | Methyl 4-formylbenzoate, Trimethyl phosphonoacetate | NaH | THF | 80-90% | >95% |
| Catalytic Hydrogenation [9] | Methyl (E)-4-(2-(methoxycarbonyl)vinyl)benzoate | 10% Pd/C | Methanol | >95% | >98% |
Conclusion
Both synthetic routes presented offer viable methods for the preparation of this compound. The choice between the two will depend on the availability of starting materials, scalability, and the specific requirements of the research or development project. Route 1, the Heck reaction, is more convergent but may require more specialized catalytic conditions. Route 2 is a more linear synthesis but utilizes readily available starting materials and well-established reaction types. The provided experimental protocols and quantitative data serve as a comprehensive resource for the successful synthesis of this important chemical intermediate.
References
- 1. guidechem.com [guidechem.com]
- 2. innospk.com [innospk.com]
- 3. benchchem.com [benchchem.com]
- 4. Methyl 4-formylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. mdpi.com [mdpi.com]
Navigating the Uncharted: A Technical Safety and Handling Guide for Methyl 4-(3-methoxy-3-oxopropyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(3-methoxy-3-oxopropyl)benzoate is a compound of interest in various research and development endeavors. As with any novel or less-common chemical, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This technical guide provides a comprehensive overview of the presumed safety considerations and recommended handling procedures for this compound, based on an analysis of its chemical structure and general principles of laboratory safety for related compounds. Due to the limited availability of specific safety data for this compound, a cautious and proactive approach to handling is strongly advised.
Hazard Identification and Risk Assessment
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a structural analogy approach is necessary for preliminary hazard identification. The molecule contains an aromatic ring, an ester functional group, and an aldehyde functional group.
-
Aromatic Esters: Generally, these can be irritants to the skin, eyes, and respiratory tract. Some may have sensitizing properties.
-
Aldehydes: Aldehydes are often reactive and can be irritants and sensitizers. They can also be toxic upon inhalation or ingestion.
Therefore, it is prudent to handle this compound as a potentially hazardous substance.
Assumed Hazard Classifications:
| Hazard Class | GHS Category (Assumed) | Precautionary Statements (Assumed) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | Category 3 | H335: May cause respiratory irritation. |
A logical workflow for risk assessment before handling a compound with limited safety data is crucial.
Caption: Risk assessment workflow for handling chemicals with limited safety data.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is recommended to minimize exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact. Double gloving may be appropriate for larger quantities or prolonged handling. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes and aerosols. |
| Skin and Body Protection | A lab coat worn over full-length clothing and closed-toe shoes. | Prevents incidental skin contact. |
| Respiratory Protection | Use in a certified chemical fume hood. | A respirator may be required for large-scale operations or in case of ventilation failure. Consult with a safety professional. |
Handling and Storage Protocols
General Handling:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid the formation of dusts and aerosols.
-
Prevent contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.
Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
The following diagram illustrates a general workflow for handling a research chemical in a laboratory setting.
Caption: General experimental workflow for handling research chemicals.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Protocol |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. Contain the spill with an inert absorbent material (e.g., sand, vermiculite). Collect the absorbed material into a sealed container for proper disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Disposal Considerations
All waste containing this compound should be treated as hazardous chemical waste.
-
Collect waste in a properly labeled, sealed container.
-
Do not mix with other incompatible waste streams.
-
Dispose of in accordance with all local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance.
Disclaimer: This guide is intended for informational purposes only and is based on general principles of chemical safety. It is not a substitute for a formal risk assessment and the guidance of a qualified safety professional. Always consult with your institution's EHS department before working with any new chemical.
Commercial Suppliers and Synthetic Insights for Methyl 4-(3-methoxy-3-oxopropyl)benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and synthetic approaches for Methyl 4-(3-methoxy-3-oxopropyl)benzoate (CAS No. 40912-11-6). This compound serves as a valuable intermediate in organic synthesis and holds potential as a building block in the development of novel pharmaceutical agents. This document is intended to assist researchers, chemists, and professionals in drug discovery and development in sourcing this chemical and understanding its synthesis.
Commercial Availability
A number of chemical suppliers offer this compound. The table below summarizes key quantitative data from various suppliers to facilitate comparison. Researchers are advised to contact the suppliers directly for the most current pricing, availability, and detailed specifications.
| Supplier | CAS Number | Purity | Available Quantities | Additional Information |
| BLDpharm | 40912-11-6 | Information available upon request | Varies | Offers documentation such as NMR, HPLC, LC-MS, and UPLC. Product requires cold-chain transportation.[1] |
| Crysdot LLC | 40912-11-6 | 95+% | 25g | Catalog No.: CD12073927. Certificate of Analysis (COA) and Safety Data Sheet (SDS) are available upon request. |
| Parchem | 40912-11-6 | Not specified | Inquire for details | A supplier of a wide range of specialty chemicals. |
| Apollo Scientific | 40912-11-6 | ≥98% | 1g, 5g, 25g | Lead time is typically 2-3 weeks. |
Synthetic Approaches: An Overview
A proposed synthetic pathway is outlined below:
Caption: Proposed synthesis of this compound.
Hypothetical Experimental Protocol
The following is a detailed, hypothetical experimental protocol for the synthesis of this compound based on the pathway described above. This protocol is intended for informational purposes and should be adapted and optimized by qualified chemists.
Step 1: Synthesis of Dimethyl 2-(4-(methoxycarbonyl)benzyl)malonate
-
Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH) (60% dispersion in mineral oil, 1.1 equivalents) and anhydrous tetrahydrofuran (THF).
-
Addition of Dimethyl Malonate: Cool the suspension to 0 °C in an ice bath. Add dimethyl malonate (1.0 equivalent) dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
Addition of Methyl 4-(bromomethyl)benzoate: After the addition of dimethyl malonate is complete, allow the mixture to stir at 0 °C for 30 minutes. Then, add a solution of Methyl 4-(bromomethyl)benzoate (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench the excess NaH by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude Dimethyl 2-(4-(methoxycarbonyl)benzyl)malonate by column chromatography on silica gel.
Step 2: Synthesis of 4-(2-carboxyethyl)benzoic acid
-
Saponification: Dissolve the purified Dimethyl 2-(4-(methoxycarbonyl)benzyl)malonate from Step 1 in a mixture of ethanol and an aqueous solution of sodium hydroxide (excess).
-
Reflux: Heat the mixture to reflux and stir until the saponification is complete (monitored by TLC).
-
Acidification and Decarboxylation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Acidify the aqueous residue with concentrated hydrochloric acid (HCl) to a pH of ~1-2. Heat the acidic mixture to induce decarboxylation.
-
Isolation: Cool the mixture to room temperature, which should cause the product to precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry to yield 4-(2-carboxyethyl)benzoic acid.
Step 3: Synthesis of this compound (Fischer Esterification)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-(2-carboxyethyl)benzoic acid (1.0 equivalent) and methanol (excess, can also be used as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄).
-
Reaction: Heat the mixture to reflux and stir for several hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure. Dilute the residue with ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel or by distillation under reduced pressure to yield the final product.
Application in Drug Discovery and Development
Substituted benzoates and their derivatives are important structural motifs in medicinal chemistry. They can serve as versatile scaffolds for the synthesis of more complex molecules with potential biological activity.[2] The presence of two ester functionalities in this compound offers multiple points for chemical modification, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, one ester group could be selectively hydrolyzed and converted into an amide, while the other remains available for further transformations. This bifunctionality makes it a potentially valuable building block for creating libraries of compounds for high-throughput screening.
The following workflow illustrates the potential integration of this compound in a drug discovery pipeline.
Caption: Drug discovery workflow using the target molecule as a scaffold.
References
Molecular weight and formula of Methyl 4-(3-methoxy-3-oxopropyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and a proposed synthetic route for Methyl 4-(3-methoxy-3-oxopropyl)benzoate. The information is intended to support research and development activities in the fields of organic chemistry and drug discovery.
Core Compound Data
This compound is a diester derivative of benzoic acid. Its chemical properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₄O₄ | [1] |
| Molecular Weight | 222.24 g/mol | [1][2] |
| CAS Number | 40912-11-6 | [1] |
| MDL Number | MFCD00059305 | [1] |
| SMILES Code | O=C(OC)CCC1=CC=C(C(OC)=O)C=C1 | [1] |
Hypothetical Synthesis Protocol
While specific experimental protocols for the synthesis of this compound are not extensively detailed in the reviewed literature, a plausible synthetic route can be proposed based on established organic chemistry principles, such as those used for similar aromatic compounds.[3][4][5] The following protocol outlines a hypothetical two-step synthesis starting from methyl benzoate and succinic anhydride.
Step 1: Friedel-Crafts Acylation of Methyl Benzoate
This step involves the acylation of methyl benzoate with succinic anhydride to introduce the keto-acid side chain.
-
Materials:
-
Methyl benzoate
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Hydrochloric acid (HCl), 1M aqueous solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve methyl benzoate (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0°C using an ice bath.
-
Carefully add anhydrous aluminum chloride (2.5 eq) portion-wise, ensuring the temperature remains below 5°C.
-
To this mixture, add succinic anhydride (1.1 eq) slowly.
-
Allow the reaction to stir at 0°C for one hour, then warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1M HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, 4-(3-carboxypropanoyl)benzoic acid methyl ester.
-
Step 2: Esterification of the Carboxylic Acid
This step converts the terminal carboxylic acid to a methyl ester.
-
Materials:
-
Crude product from Step 1
-
Methanol (MeOH)
-
Sulfuric acid (H₂SO₄), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
-
Procedure:
-
Dissolve the crude 4-(3-carboxypropanoyl)benzoic acid methyl ester in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting crude this compound by column chromatography on silica gel.
-
Logical and Experimental Visualizations
The following diagrams illustrate the proposed synthetic workflow for this compound.
Caption: Hypothetical synthesis workflow for this compound.
Biological Activity and Signaling Pathways
Currently, there is limited information available in the public domain regarding the specific biological activities or associated signaling pathways for this compound. Further research is required to elucidate its potential roles in biological systems. Benzoate derivatives, in general, are explored for a wide range of applications, including their use as insecticides and as intermediates in the synthesis of pharmaceuticals.[5][6]
References
- 1. 40912-11-6|this compound|BLD Pharm [bldpharm.com]
- 2. [(2R)-3-methoxy-2-methyl-3-oxopropyl] benzoate | C12H14O4 | CID 163089312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
Navigating the Solubility Landscape of Methyl 4-(3-methoxy-3-oxopropyl)benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter in drug development, influencing everything from synthesis and purification to formulation and bioavailability. This technical guide addresses the solubility of Methyl 4-(3-methoxy-3-oxopropyl)benzoate, a compound of interest in pharmaceutical research. Due to the limited availability of public domain quantitative solubility data for this specific molecule, this document provides a comprehensive overview of established experimental protocols and computational models for determining and predicting its solubility in various organic solvents. This guide is designed to equip researchers with the necessary methodologies to generate reliable solubility data, a crucial step in advancing new chemical entities through the development pipeline.
Introduction
This compound is a benzoate ester with potential applications in pharmaceutical synthesis. A thorough understanding of its solubility characteristics in a range of organic solvents is paramount for process optimization, impurity control, and the development of stable and effective formulations. This guide outlines both practical experimental techniques for direct solubility measurement and theoretical models for solubility prediction, offering a robust toolkit for researchers.
Experimental Determination of Solubility
The direct measurement of solubility remains the gold standard for obtaining accurate and reliable data. The choice of method often depends on the properties of the solute and solvent, the required accuracy, and the available equipment.
The Shake-Flask Method
The shake-flask method is a widely recognized and robust technique for determining thermodynamic solubility.[1][2][3][4] It involves equilibrating a surplus of the solid compound with the solvent of interest over a set period.
Detailed Experimental Protocol:
-
Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a different organic solvent of interest. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The temperature should be precisely controlled and recorded.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. Subsequently, separate the saturated solution from the excess solid. This can be achieved by centrifugation followed by careful decantation of the supernatant or by filtration through a chemically inert filter (e.g., PTFE). This step is critical to avoid the transfer of solid particles into the sample for analysis.[5]
-
Quantification: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV/Vis spectroscopy.[6][7]
-
Calculation: Based on the measured concentration and the dilution factor, calculate the solubility of the compound in the specific organic solvent. The results are typically expressed in units such as mg/mL, mol/L, or g/100g of solvent.
Workflow for the Shake-Flask Solubility Determination Method.
Gravimetric Method
The gravimetric method is a straightforward technique that relies on the precise weighing of the dissolved solute after solvent evaporation.[8][9][10][11]
Detailed Experimental Protocol:
-
Saturation: Prepare a saturated solution of this compound in the desired organic solvent using the equilibration and phase separation steps described in the shake-flask method.
-
Sampling: Accurately pipette a known volume of the clear, saturated supernatant into a pre-weighed, dry container (e.g., an evaporating dish or a beaker).
-
Solvent Evaporation: Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood, on a hot plate at a temperature below the boiling point of the solute, or in a vacuum oven) until the solute is completely dry.
-
Drying and Weighing: Ensure all solvent has been removed by drying the container with the residue to a constant weight in an oven or desiccator.
-
Calculation: The solubility is calculated from the mass of the residue and the initial volume of the saturated solution taken.
Workflow for the Gravimetric Solubility Determination Method.
Computational Prediction of Solubility
In silico methods can provide rapid estimations of solubility, which are particularly useful in the early stages of drug discovery for screening large numbers of compounds. These models are based on the physicochemical properties of the solute and solvent.
Quantitative Structure-Property Relationship (QSPR) Models
QSPR models are mathematical equations that correlate the chemical structure of a molecule with its physical properties, including solubility.[12][13][14][15][16] These models are developed by training on large datasets of experimentally determined solubility data. For a novel compound like this compound, a general-purpose QSPR model for solubility in organic solvents could be employed for an initial estimate. The accuracy of the prediction will depend on the similarity of the target compound to the molecules in the training set of the model.
Conductor-like Screening Model for Real Solvents (COSMO-RS)
COSMO-RS is a powerful method for predicting the thermodynamic properties of fluids and solutions based on quantum chemical calculations.[17][18][19][20][21] It can predict the solubility of a compound in various solvents with a good degree of accuracy. The method first calculates the screening charge density on the surface of the molecule in a virtual conductor. Then, statistical thermodynamics is used to calculate the chemical potential of the molecule in different solvents, from which the solubility can be derived.
Solubility Parameter Theory
The concept of "like dissolves like" can be quantified using solubility parameters. The Hildebrand and Hansen solubility parameters are commonly used to predict the miscibility of a solute and a solvent.[22][23][24][25][26] If the solubility parameters of this compound and a particular organic solvent are similar, it is likely that the compound will have good solubility in that solvent. The Hansen parameters further divide the total Hildebrand parameter into contributions from dispersion forces, polar forces, and hydrogen bonding, providing a more detailed prediction.
Logical Relationship for Computational Solubility Prediction.
Data Presentation
As no specific quantitative data for the solubility of this compound in organic solvents was found in the public domain, a template for presenting experimentally determined data is provided below. It is recommended to populate this table with data generated using the protocols outlined in this guide.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |
| Methanol | 25 | Shake-Flask | ||
| Ethanol | 25 | Shake-Flask | ||
| Acetone | 25 | Shake-Flask | ||
| Ethyl Acetate | 25 | Shake-Flask | ||
| Dichloromethane | 25 | Shake-Flask | ||
| Toluene | 25 | Shake-Flask | ||
| Acetonitrile | 25 | Shake-Flask | ||
| User Defined |
Conclusion
References
- 1. enamine.net [enamine.net]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. bioassaysys.com [bioassaysys.com]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. improvedpharma.com [improvedpharma.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. pharmacyjournal.info [pharmacyjournal.info]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. pharmajournal.net [pharmajournal.net]
- 12. Predicting aqueous solubility by QSPR modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Development of QSPR Strategy for the Solubility Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. QSPR Studies on Aqueous Solubilities of Drug-Like Compounds | MDPI [mdpi.com]
- 17. zenodo.org [zenodo.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. scm.com [scm.com]
- 20. cetjournal.it [cetjournal.it]
- 21. A unified ML framework for solubility prediction across organic solvents - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00024E [pubs.rsc.org]
- 22. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 23. cool.culturalheritage.org [cool.culturalheritage.org]
- 24. Solubility parameter approach: Significance and symbolism [wisdomlib.org]
- 25. Solubility Parameters: Theory and Application [cool.culturalheritage.org]
- 26. Hildebrand solubility parameter - Wikipedia [en.wikipedia.org]
The Expanding Therapeutic Landscape of Benzoate Derivatives: A Technical Guide for Researchers
Introduction
Benzoate derivatives, a class of organic compounds containing the benzoate moiety, have long been utilized in the food and pharmaceutical industries, primarily for their preservative properties.[1][2] However, a growing body of research is unveiling a diverse and potent range of therapeutic activities, positioning these molecules as promising candidates for drug development across multiple disciplines. This technical guide provides an in-depth exploration of the current research applications of benzoate derivatives, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used to evaluate their potential. It is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this versatile chemical scaffold.
Applications in Neurological and Psychiatric Disorders
One of the most promising areas of research for benzoate derivatives, particularly sodium benzoate, is in the treatment of central nervous system (CNS) disorders. The underlying mechanisms often involve the modulation of neurotransmitter systems and the reduction of neuroinflammation.[3][4]
Mechanism of Action in the CNS
Sodium benzoate's primary neuroactive mechanism involves the inhibition of the enzyme D-amino acid oxidase (DAAO). DAAO is responsible for the degradation of D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[5] By inhibiting DAAO, sodium benzoate increases the synaptic levels of D-serine, thereby enhancing NMDA receptor function, which is vital for synaptic plasticity and cognitive processes.[5]
Additional neuroprotective mechanisms include:
-
Anti-inflammatory Effects: Sodium benzoate has been shown to suppress the activation of NF-κB, a key transcription factor in the inflammatory response, and inhibit the production of pro-inflammatory markers like neopterin.[3][4]
-
Reduction of Oxidative Stress: It can reduce oxidative stress and inhibit excessive microglial activation, which are contributing factors in many neurodegenerative diseases.[3][5]
-
Tryptophan Metabolism: The compound can inhibit the degradation of tryptophan, an essential amino acid precursor to serotonin, which may be beneficial in conditions where tryptophan levels are depleted.[3]
Caption: Key neuroprotective pathways modulated by Sodium Benzoate.
Clinical and Preclinical Data Summary
Numerous studies have investigated the efficacy of sodium benzoate as an adjunctive therapy for a range of neuropsychiatric disorders.
| Disorder | Study Type | Dosage | Duration | Key Quantitative Findings | Reference |
| Schizophrenia | 6-week clinical trial | 1,000 mg/day | 6 weeks | 21% reduction in symptoms compared to placebo. | [6] |
| Alzheimer's Disease (AD) | Randomized clinical trial | 750-1000 mg/day | - | Statistically significant reductions in plasma Aβ 1-40 and total Aβ peptides; correlated with improved cognitive scores. | [5][7] |
| Mild Cognitive Impairment | Randomized clinical trial | >500 mg/day | - | Showed efficacy in improving global cognitive function. | [8] |
| Major Depressive Disorder | Preclinical | - | - | Demonstrated anti-inflammatory effects through NF-κB factor modulation. | [3] |
| Bipolar Disorder | Clinical study | Adjunct treatment | - | Showed improvements in patients receiving sodium benzoate. | [2] |
| Dementia (BPSD) | Clinical study | 250–1500 mg/day | 6 weeks | Showed beneficial effects in patients with behavioral and psychological symptoms of dementia. | [3] |
Anticancer Applications
Benzoic acid and its derivatives have emerged as a significant scaffold in the design of novel anticancer agents.[9][10] Their mechanisms of action are varied, often targeting metabolic vulnerabilities and key survival pathways in cancer cells.
Mechanisms of Anticancer Activity
-
Mitochondrial Targeting: Certain benzoate derivatives, particularly those conjugated with lipophilic cations like triphenylphosphonium, can selectively accumulate within the mitochondria of tumor cells. This leads to the uncoupling of oxidative phosphorylation, a decrease in the mitochondrial transmembrane potential, and reduced ATP levels, ultimately triggering apoptosis.[11]
-
Enzyme Inhibition: Benzoate derivatives have been identified as inhibitors of histone deacetylases (HDACs).[12] For example, 3,4-dihydroxybenzoic acid (DHBA) has been shown to inhibit HDAC activity, leading to cancer cell growth inhibition, cell cycle arrest, and apoptosis mediated by caspase-3.[12] Other derivatives act as inhibitors of B-cell lymphoma 2 (BCL-2), an anti-apoptotic protein often overexpressed in cancers like colorectal cancer.[13]
-
Induction of Apoptosis: Sodium benzoate itself has been shown to induce apoptosis and affect NF-κB in cancer cells, with a noted selectivity for inhibiting colon cancer cell proliferation over normal fibroblast cells.[3]
Caption: Multifaceted anticancer activity of benzoate derivatives.
In Vitro Efficacy Data
The cytotoxic activity of novel benzoate derivatives is a key area of investigation, with promising results against various cancer cell lines.
| Derivative Class | Cancer Cell Line | Key Quantitative Findings | Reference |
| Eugenyl Benzoate Derivatives | HT-29 (Colorectal) | IC50 values ranged from 26.56 µmol/ml to 286.81 µmol/ml. | [13] |
| Benzoate-Lipophilic Cations | HCT-15 & COLO-205 (Colorectal) | Selectively targeted tumor cells with high potency and efficacy. | [11] |
| 3,4-dihydroxybenzoic acid (DHBA) | HCT-116 & HCT-15 (Colorectal) | Reduced HDAC activity by 68-70%; retarded cell growth by 50-60%. | [12] |
| Benzoxazepine Derivatives | A549, HeLa, Caco-2, MCF-7 | Dose-dependent proliferation inhibition with IC50 values between 0.003 and 209.46 µg/mL. | [14] |
Antimicrobial and Anti-inflammatory Applications
Benzoate esters and salts are well-established antimicrobial agents, and emerging research highlights the anti-inflammatory potential of various derivatives.
Antimicrobial Mechanism
The antimicrobial action of benzoates is highly dependent on pH.[15] In an acidic environment, the undissociated, lipophilic form of benzoic acid readily diffuses across the microbial cell membrane. Once inside the more alkaline cytoplasm, the acid dissociates, releasing protons (H+). This influx of protons disrupts the proton motive force and lowers the intracellular pH, creating an inhospitable environment that inhibits key metabolic processes and prevents microbial growth.[15]
Antimicrobial Efficacy
The efficacy of benzoates is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.
| Compound | Microorganism | Condition | MIC | Reference | | :--- | :--- | :--- | :--- | | Sodium Benzoate | E. coli, B. subtilis, S. aureus | - | 400 mg/mL |[16] | | Sodium Benzoate | E. coli, S. aureus | pH 4.0 | 1000 ppm |[15] | | Sodium Benzoate | P. gingivalis, C. albicans | - | 1,446 µM |[17] | | Benzo[d]thiazol-2-amine Deriv. | Gram-positive & Gram-negative bacteria | - | - | Showed significant activity. |[18] | | (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Botrytis fabae (fungus) | - | 6.25 µg/mL |[19] |
Anti-inflammatory Activity
Several benzoate derivatives exhibit anti-inflammatory properties by inhibiting key enzymes in the inflammatory cascade. For example, newly synthesized benzoyl phenyl benzoates have been shown to be effective inhibitors of phospholipase A2 and hyaluronidase enzymes from snake venom.[20] Other derivatives of 2-amino benzoic acid and 1,2-benzothiazine have demonstrated potent anti-inflammatory and analgesic activities, in some cases exceeding the potency of standard drugs like aspirin and piroxicam.[21][22][23] The mechanisms often involve the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokines.[22][23]
Experimental Protocols
Synthesis of Eugenyl Benzoate Derivatives (Exemplar Protocol)
This protocol is based on the synthesis of novel BCL-2 inhibitors for colorectal cancer research.[13]
-
Esterification: React eugenol with a substituted benzoic acid (e.g., salicylic acid, gallic acid) in an appropriate solvent.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).
-
Purification: Once the reaction is complete, purify the synthesized product using column chromatography with silica gel as the stationary phase and a suitable mobile phase composition.
-
Characterization: Confirm the structure of the purified compounds using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.
-
Further Reactions (Optional): The synthesized esters can be further modified via reactions such as demethylation, halohydrin formation, or Sharpless epoxidation to create a library of derivatives.[13]
Caption: General workflow for synthesis and evaluation of derivatives.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is a generalized method for assessing antimicrobial efficacy.[15][17]
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus, C. albicans) in a suitable broth medium.
-
Compound Dilution: Prepare a series of two-fold serial dilutions of the benzoate derivative in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear). This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600).
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is commonly used to assess the antiproliferative effects of compounds on cancer cell lines.[14]
-
Cell Seeding: Seed cancer cells (e.g., HT-29, HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized benzoate derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Conclusion and Future Directions
The research landscape for benzoate derivatives has expanded far beyond their traditional roles. The compelling data in neuroscience, oncology, and microbiology underscore their potential as a foundational scaffold for novel therapeutics. The ability of sodium benzoate to modulate NMDA receptor function and reduce neuroinflammation presents a significant opportunity for developing treatments for complex CNS disorders.[3][5] In oncology, the development of mitochondria-targeting derivatives and specific enzyme inhibitors offers new strategies to selectively eliminate cancer cells.[11][12] Furthermore, the synthesis of novel derivatives continues to yield compounds with potent and specific antimicrobial and anti-inflammatory activities.[19][21]
Future research should focus on elucidating the structure-activity relationships (SAR) to optimize potency and reduce off-target effects, investigating the in vivo efficacy and pharmacokinetic profiles of the most promising lead compounds, and exploring combination therapies to enhance therapeutic outcomes. The versatility and established safety profile of the benzoate core make it an exceptionally valuable platform for continued drug discovery and development.
References
- 1. What is Sodium Benzoate used for? [synapse.patsnap.com]
- 2. annexechem.com [annexechem.com]
- 3. Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. scienmag.com [scienmag.com]
- 6. Sodium Benzoate: Uses, Dangers, and Safety [healthline.com]
- 7. Sodium benzoate treatment decreased amyloid beta peptides and improved cognitive function among patients with Alzheimer's disease: secondary analysis of a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of sodium benzoate on cognitive function in neuropsychiatric disorders: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel benzoate-lipophilic cations selectively induce cell death in human colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. benchchem.com [benchchem.com]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. medicaljournalssweden.se [medicaljournalssweden.se]
- 18. In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents - Mishra - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjeid.com]
- 19. Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis of benzoyl phenyl benzoates as effective inhibitors for phospholipase A2 and hyaluronidase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives | MDPI [mdpi.com]
Methodological & Application
Application Notes and Protocols for Methyl 4-(3-methoxy-3-oxopropyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-(3-methoxy-3-oxopropyl)benzoate is a benzoate ester derivative. This document provides a summary of its known chemical properties and a detailed, plausible experimental protocol for its synthesis, as specific applications and biological data are not extensively available in the public domain. The provided synthetic methodology is based on established chemical reactions for structurally related compounds. Due to the limited availability of application-specific data, this document will focus on the chemical characteristics and a potential synthetic route to facilitate further research and exploration of this compound.
Chemical Properties
A summary of the key chemical identifiers and properties for this compound is provided in the table below.
| Property | Value |
| CAS Number | 40912-11-6 |
| Molecular Formula | C₁₂H₁₄O₄ |
| Molecular Weight | 222.24 g/mol |
| IUPAC Name | This compound |
| SMILES | O=C(OC)CCC1=CC=C(C(OC)=O)C=C1 |
| MDL Number | MFCD00059305 |
| Storage | Sealed in dry, 2-8°C |
Experimental Protocols
Given the absence of specific documented applications for this compound, a plausible synthetic protocol is proposed based on the Heck reaction, a common method for carbon-carbon bond formation. This reaction would involve the coupling of methyl acrylate with methyl 4-iodobenzoate.
Proposed Synthesis of this compound via Heck Reaction
Objective: To synthesize this compound from methyl 4-iodobenzoate and methyl acrylate.
Materials:
-
Methyl 4-iodobenzoate
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-iodobenzoate (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).
-
Solvent and Reagents Addition: Add anhydrous DMF to dissolve the solids. To this solution, add triethylamine (2.0 eq) followed by methyl acrylate (1.5 eq).
-
Reaction Execution: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to obtain the pure this compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Proposed Synthetic Workflow
The following diagram illustrates the proposed workflow for the synthesis of this compound.
Application Notes and Protocols: Methyl 4-(3-methoxy-3-oxopropyl)benzoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(3-methoxy-3-oxopropyl)benzoate (CAS No. 40912-11-6) is a diester derivative of benzoic acid. Its chemical structure, featuring a substituted benzene ring with two distinct ester functionalities, positions it as a versatile building block in organic synthesis. The presence of both an aromatic methyl ester and a methyl propanoate side chain offers multiple reactive sites for a variety of chemical transformations. This document provides an overview of its potential applications, hypothetical synthetic protocols, and a discussion of its utility in the construction of more complex molecular architectures relevant to medicinal chemistry and materials science.
While specific, documented applications of this compound in the scientific literature are limited, its structural motifs suggest its utility in several key synthetic strategies. These include, but are not limited to, intramolecular cyclizations, cross-coupling reactions, and as a scaffold for the synthesis of heterocyclic compounds.
Chemical Properties and Data
A summary of the key chemical identifiers and properties for this compound is provided below.
| Property | Value |
| CAS Number | 40912-11-6 |
| Molecular Formula | C₁₂H₁₄O₄ |
| Molecular Weight | 222.24 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | COC(=O)CCC1=CC=C(C=C1)C(=O)OC |
| Physical Appearance | Not specified in available literature |
| Solubility | Expected to be soluble in common organic solvents |
Potential Applications in Organic Synthesis
Based on the functional groups present in this compound, several potential applications in organic synthesis can be proposed. These hypothetical applications are intended to serve as a guide for researchers exploring the utility of this building block.
Synthesis of Heterocyclic Compounds
The bifunctional nature of this molecule makes it a candidate for the synthesis of various heterocyclic systems. For instance, the propanoate side chain could be manipulated to introduce nitrogen-containing functional groups, which could then undergo cyclization with the aromatic ester to form nitrogen-containing heterocycles.
Intramolecular Cyclization Reactions
The presence of two ester groups and an activating methylene group alpha to one of the carbonyls suggests the potential for intramolecular cyclization reactions, such as the Dieckmann condensation, to form five- or six-membered rings. This would be a powerful strategy for constructing carbocyclic or heterocyclic cores.
Cross-Coupling Reactions
The aromatic ring of this compound could be functionalized through halogenation, followed by participation in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This would allow for the introduction of diverse substituents onto the benzene ring, leading to a wide array of derivatives.
Hypothetical Experimental Protocols
The following are hypothetical experimental protocols for key transformations that could potentially be carried out using this compound. These are based on general principles of organic synthesis and have not been specifically reported for this compound.
Protocol 1: Hypothetical Intramolecular Dieckmann Condensation
Objective: To synthesize a substituted β-keto ester via intramolecular cyclization.
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Anhydrous Toluene
-
Hydrochloric acid (1M)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Add sodium methoxide (1.1 eq) portion-wise to the stirred solution at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to 0 °C in an ice bath.
-
Quench the reaction by the slow addition of 1M hydrochloric acid until the solution is acidic (pH ~2-3).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
| Reactant | Product | Reagents | Solvent | Hypothetical Yield (%) |
| This compound | Substituted β-keto ester | NaOMe, HCl | Toluene | Not Determined |
Protocol 2: Hypothetical Synthesis of a Dihydronaphthalene Derivative
Objective: To construct a dihydronaphthalene scaffold through a multi-step sequence.
This hypothetical workflow illustrates how this compound could be used in a multi-step synthesis.
Caption: Hypothetical workflow for the synthesis of a dihydronaphthalene derivative.
Conclusion
This compound represents a potentially valuable, yet underutilized, building block in organic synthesis. Its dual ester functionalities offer opportunities for the construction of complex cyclic and acyclic molecules. The proposed applications and hypothetical protocols provided herein are intended to stimulate further research into the synthetic utility of this compound. For researchers in drug discovery and materials science, the exploration of this and similar bifunctional aromatic compounds could lead to the development of novel molecular entities with interesting biological or physical properties. Further experimental validation is required to fully elucidate the reactivity and synthetic potential of this compound.
Application Notes and Protocols for the Reaction of Methyl 4-(3-methoxy-3-oxopropyl)benzoate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(3-methoxy-3-oxopropyl)benzoate is a diester that presents two distinct reactive sites for nucleophilic attack: the methyl ester on the aromatic ring and the methyl ester on the propionate side chain. The differential reactivity of these two ester groups allows for chemoselective modifications, making this compound a versatile building block in organic synthesis. Its core structure, a phenylpropanoic acid derivative, is found in various biologically active molecules. Notably, derivatives of phenylpropanoic acid have been investigated for their potential as GPR40 agonists for the treatment of type 2 diabetes and for their cytotoxic activity against tumor cell lines.[1][2] This document provides detailed application notes and protocols for the reaction of this compound with various nucleophiles, focusing on chemoselectivity and providing quantitative data where available.
Reactions with Nucleophiles: An Overview
The two ester functionalities in this compound exhibit different reactivities towards nucleophiles. The benzoate ester is generally less reactive than the propionate ester due to the electron-donating resonance effect of the benzene ring. This difference in reactivity can be exploited to achieve selective reactions at the side-chain ester.
dot
Caption: Overview of nucleophilic reactions on the target diester.
I. Hydrolysis (Saponification)
Hydrolysis of this compound can be controlled to selectively cleave one of the two ester groups, yielding the corresponding mono-acid. Due to the higher reactivity of the aliphatic ester, careful control of reaction conditions (e.g., stoichiometry of the base, temperature, and reaction time) can favor the formation of 4-(2-carboxyethyl)benzoic acid methyl ester.
Data Presentation
| Nucleophile | Reagent | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| Hydroxide | 1.1 eq. KOH | MeOH/H₂O | 25 | 2 | 4-(2-carboxyethyl)benzoic acid methyl ester | ~70-80 |
| Hydroxide | >2.2 eq. KOH | MeOH/H₂O | 60 | 4 | 4-(2-carboxyethyl)benzoic acid | >95 |
*Yields are estimated based on general procedures for selective mono-saponification of similar malonic ester derivatives.
Experimental Protocol: Selective Mono-Saponification
Objective: To selectively hydrolyze the propionate ester of this compound.
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Deionized water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of potassium hydroxide (1.1 eq) in water dropwise to the stirred ester solution.
-
Allow the reaction to warm to room temperature and stir for 2 hours, monitoring the reaction progress by TLC.
-
Upon completion, remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the crude mono-acid.
-
Purify the product by column chromatography on silica gel if necessary.
dot
Caption: Experimental workflow for selective mono-hydrolysis.
II. Amidation
Similar to hydrolysis, amidation can be performed selectively on the more reactive propionate ester. Using a stoichiometric amount of a primary or secondary amine under controlled conditions will favor the formation of the corresponding mono-amide mono-ester.
Data Presentation
| Nucleophile | Reagent | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| Benzylamine | 1.1 eq. Benzylamine | Toluene | 80 | 6 | Methyl 4-(3-(benzylamino)-3-oxopropyl)benzoate | ~60-75 |
| Morpholine | 1.1 eq. Morpholine | Toluene | 80 | 8 | Methyl 4-(3-morpholino-3-oxopropyl)benzoate | ~55-70 |
*Yields are estimated based on general procedures for mono-amidation of malonate esters.
Experimental Protocol: Selective Mono-Amidation
Objective: To selectively form an amide at the propionate ester position.
Materials:
-
This compound
-
Primary or secondary amine (e.g., Benzylamine)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in toluene, add the amine (1.1 eq).
-
Heat the reaction mixture to 80 °C and stir for 6-8 hours, monitoring by TLC.
-
Cool the reaction to room temperature and wash with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
III. Reduction
Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both ester groups to the corresponding alcohols, yielding 4-(4-(hydroxymethyl)phenyl)propane-1,3-diol. The high reactivity of LiAlH₄ makes selective reduction challenging.
Data Presentation
| Nucleophile | Reagent | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| Hydride | >2.0 eq. LiAlH₄ | Anhydrous THF | 0 to 65 | 4 | 4-(4-(hydroxymethyl)phenyl)propane-1,3-diol | >90* |
*Yield is estimated based on standard LiAlH₄ reductions of esters.
Experimental Protocol: Di-reduction with LiAlH₄
Objective: To reduce both ester functionalities to alcohols.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% aqueous NaOH
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of LiAlH₄ (2.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL per x g of LiAlH₄), 15% aqueous NaOH (x mL per x g of LiAlH₄), and finally water (3x mL per x g of LiAlH₄).
-
Stir the resulting mixture at room temperature for 30 minutes until a granular precipitate forms.
-
Add anhydrous Na₂SO₄, stir for another 15 minutes, and then filter the solid.
-
Wash the solid thoroughly with THF.
-
Combine the filtrate and washings and concentrate in vacuo to yield the diol.
Biological Relevance and Signaling Pathways
Activation of GPR40 by agonists leads to the stimulation of the Gαq/11 pathway. This results in the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). The elevated intracellular Ca²⁺ levels and PKC activation potentiate the exocytosis of insulin-containing granules from the β-cells, but only in the presence of elevated glucose levels. This glucose-dependent mechanism of action makes GPR40 agonists an attractive therapeutic target for type 2 diabetes with a lower risk of hypoglycemia compared to other insulin secretagogues.
dot
Caption: Simplified GPR40 signaling cascade.
The development of potent and selective GPR40 agonists is an active area of research in drug discovery for metabolic diseases. The structural motif of this compound could serve as a starting point for the design and synthesis of novel GPR40 modulators.
Conclusion
This compound is a versatile synthetic intermediate with two ester groups of differing reactivity. This allows for chemoselective transformations, providing access to a variety of mono-functionalized derivatives. The protocols outlined in this document provide a foundation for the selective hydrolysis, amidation, and reduction of this compound. Furthermore, the phenylpropanoic acid scaffold inherent in this molecule suggests its potential utility in the development of novel therapeutics, particularly GPR40 agonists for the treatment of type 2 diabetes. Further exploration of the reactivity of this diester and the biological activity of its derivatives is warranted.
References
- 1. Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
Application Notes and Protocols for the Synthesis of Benzoate Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of benzoate esters via Fischer esterification. The information is intended for use by professionals in research, chemical science, and drug development.
Introduction
Benzoate esters are a significant class of organic compounds widely utilized as intermediates and final products in the pharmaceutical, flavor, and fragrance industries. Fischer-Speier esterification, a reaction between a carboxylic acid and an alcohol in the presence of a strong acid catalyst, is a common and cost-effective method for their synthesis.[1][2] This reversible reaction's equilibrium can be manipulated to favor product formation by using an excess of one reactant or by removing water as it is formed.[2][3]
Core Principles of Fischer Esterification
The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. The mechanism involves the protonation of the carboxylic acid's carbonyl group by a strong acid catalyst, such as sulfuric acid, which enhances the electrophilicity of the carbonyl carbon.[1][2] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[1][4]
To drive the reaction towards the product side, Le Chatelier's principle is applied by either using a large excess of the alcohol or by removing the water produced during the reaction, often through azeotropic distillation with a Dean-Stark apparatus.[2][3]
Experimental Protocols
This section details the laboratory procedures for the synthesis of methyl benzoate and ethyl benzoate.
Protocol 1: Synthesis of Methyl Benzoate
This protocol outlines the synthesis of methyl benzoate from benzoic acid and methanol using concentrated sulfuric acid as a catalyst.[5][6][7]
Materials:
-
Benzoic acid
-
Methanol (absolute)
-
Concentrated sulfuric acid (98%)
-
Diethyl ether
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 8.00 g (0.0656 mol) of benzoic acid and 25 mL (0.617 mol) of methanol.[6]
-
Catalyst Addition: Carefully and slowly add 3.0 mL of concentrated sulfuric acid to the mixture while swirling.[6]
-
Reflux: Add a few boiling chips to the flask, attach a reflux condenser, and heat the mixture to a gentle reflux using a heating mantle for 30-60 minutes.[6][7]
-
Work-up - Quenching and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a separatory funnel containing 75 mL of water.[6]
-
Rinse the reaction flask with 35 mL of diethyl ether and add the rinsing to the separatory funnel.[6]
-
Stopper the funnel and shake gently, venting frequently to release any pressure.
-
Allow the layers to separate and drain the lower aqueous layer.
-
-
Washing:
-
Wash the organic layer with another 15 mL of water.[6]
-
Carefully wash the organic layer with two 25 mL portions of 5% sodium bicarbonate solution to neutralize any unreacted benzoic acid and the sulfuric acid catalyst. Vent frequently as carbon dioxide gas will be evolved.[6][7]
-
Finally, wash the organic layer with 15-20 mL of saturated sodium chloride solution (brine) to aid in the removal of water.[6]
-
-
Drying and Solvent Removal:
-
Purification (Optional): The crude methyl benzoate can be further purified by distillation. Collect the fraction boiling around 199 °C.[7][8]
-
Characterization: Determine the yield of the product and characterize it using spectroscopic methods such as IR and NMR.
Protocol 2: Microscale Synthesis of Ethyl Benzoate
This protocol provides a rapid, microscale procedure for the synthesis of ethyl benzoate, suitable for smaller scale applications.[9]
Materials:
-
Benzoic acid
-
Ethanol
-
Concentrated sulfuric acid
-
Plastic dropping pipettes
-
Beaker (10 cm³)
-
Water bath
Procedure:
-
Reaction Setup: Weigh 0.24 g of benzoic acid into a 10 cm³ beaker and dissolve it in 1 cm³ of ethanol.[9]
-
Transfer: Transfer the solution into a shortened plastic dropping pipette.[9]
-
Catalyst Addition: Add one drop of concentrated sulfuric acid to the mixture.[9]
-
Reaction: Place a cut-off pipette bulb over the end of the shortened pipette to seal it. Heat the reaction vessel in a water bath at 70–80 °C for ten minutes.[9]
-
Identification: After cooling, the characteristic fruity odor of ethyl benzoate can be observed. For larger scale microscale preparations, a work-up similar to Protocol 1 can be adapted.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of benzoate esters.
Table 1: Reagent Quantities and Reaction Conditions for Methyl Benzoate Synthesis
| Reagent/Parameter | Quantity | Moles | Reference |
| Benzoic Acid | 8.00 g | 0.0656 mol | [6] |
| Methanol | 25 mL | 0.617 mol | [6] |
| Conc. H₂SO₄ | 3.0 mL | - | [6] |
| Reflux Time | 30-60 min | - | [6][7] |
| Reflux Temperature | ~65 °C | - | [10] |
Table 2: Typical Yields for Benzoate Ester Synthesis
| Ester | Synthesis Method | Yield | Reference |
| Methyl Benzoate | Fischer Esterification | ~75% (isolated) | [6] |
| Methyl Benzoate | Fischer Esterification | 69% | [8] |
| Ethyl Benzoate | Fischer Esterification | 95% | [10] |
| Benzyl Benzoate | Sodium Alkoxide Method | 90-93% | [11] |
Characterization of Benzoate Esters
The successful formation of the benzoate ester can be confirmed by various spectroscopic techniques.
Infrared (IR) Spectroscopy: The IR spectrum of the product will show the disappearance of the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and the appearance of a strong C=O stretching absorption for the ester at approximately 1735-1750 cm⁻¹.[12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of methyl benzoate will exhibit a characteristic singlet for the methyl protons (-OCH₃) at around 3.7-3.8 ppm. The aromatic protons will appear in the 7.0-8.0 ppm region.[12]
-
¹³C NMR: The carbon NMR spectrum will show a peak for the ester carbonyl carbon around 166-167 ppm.
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the ester. For methyl benzoate, the molecular ion peak [M]⁺ would be observed at m/z = 136.[13]
Mandatory Visualizations
Diagram 1: General Workflow for Benzoate Ester Synthesis
References
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. personal.tcu.edu [personal.tcu.edu]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. benchchem.com [benchchem.com]
- 6. studylib.net [studylib.net]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. youtube.com [youtube.com]
- 9. Microscale preparation of ethyl benzoate | Class experiment | RSC Education [edu.rsc.org]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. brainly.com [brainly.com]
- 13. Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate [article.sapub.org]
Application Notes and Protocols for Monitoring Reactions of Methyl 4-(3-methoxy-3-oxopropyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(3-methoxy-3-oxopropyl)benzoate is a diester that can undergo various chemical transformations, such as selective hydrolysis, transesterification, or amidation at either of its two ester functionalities. Precise monitoring of these reactions is critical for optimizing reaction conditions, maximizing yield, and ensuring the purity of the desired product. This document provides detailed protocols for monitoring a representative reaction—selective hydrolysis of the propionate ester—using common analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Reaction Overview: Selective Hydrolysis
For the purpose of these application notes, we will consider the selective hydrolysis of the methyl propionate ester of this compound to yield 4-(2-carboxyethyl)benzoic acid methyl ester. This reaction is a common transformation and serves as an excellent model for demonstrating various monitoring techniques.
Reaction Scheme:
Analytical Techniques for Reaction Monitoring
A comparative overview of the most suitable analytical techniques for monitoring this reaction is presented below. The choice of method will depend on the desired level of quantification, speed, and available instrumentation.
| Technique | Principle | Speed | Cost | Data Output | Key Advantages | Key Disadvantages |
| Thin-Layer Chromatography (TLC) | Differential partitioning between a stationary and mobile phase. | Fast | Low | Qualitative/Semi-Quantitative | Simple, rapid, and cost-effective for quick checks.[1] | Limited quantitative accuracy. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on affinity for a stationary phase under high pressure. | Moderate | High | Quantitative | High resolution, accurate quantification, and suitable for non-volatile compounds. | Higher cost and complexity. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile components followed by mass analysis.[2][3] | Moderate | High | Quantitative/Qualitative | High sensitivity and provides structural information from mass spectra.[4] | Requires derivatization for non-volatile compounds.[4][5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Fast | Very High | Quantitative/Structural | Provides detailed structural information and can be used for in-situ monitoring.[6] | Lower sensitivity and higher instrument cost. |
Experimental Protocols
Thin-Layer Chromatography (TLC) Protocol
TLC is an excellent method for rapid, qualitative monitoring of reaction progress by observing the disappearance of the starting material and the appearance of the product.[1][7][8][9]
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Mobile phase (e.g., 7:3 Hexane:Ethyl Acetate)
-
Capillary tubes for spotting
-
UV lamp (254 nm) for visualization
-
Staining solution (e.g., potassium permanganate)
Procedure:
-
Sample Preparation: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (a few drops) of the reaction mixture using a capillary tube. Quench the reaction in the aliquot by adding a drop of dilute acid (e.g., 1M HCl) and dilute with a small amount of a suitable solvent like ethyl acetate.
-
Spotting: On a TLC plate, draw a faint baseline with a pencil about 1 cm from the bottom. Spot the starting material (SM), the reaction mixture (RM), and a co-spot (both SM and RM on the same spot) on the baseline.[8]
-
Development: Place the TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is near the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp. The aromatic rings of the starting material and product should be UV active. If necessary, further visualize by staining.
-
Interpretation: The starting material, being less polar than the carboxylic acid product, will have a higher Rf value. As the reaction progresses, the spot corresponding to the starting material will diminish in intensity, while a new, lower Rf spot corresponding to the product will appear and intensify.[10] The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[8]
Data Presentation:
| Time (min) | Starting Material Spot Intensity | Product Spot Intensity | Rf (Starting Material) | Rf (Product) | Observations |
| 0 | +++ | - | ~0.7 | - | Only starting material is present. |
| 30 | ++ | + | ~0.7 | ~0.3 | A product spot has appeared. |
| 60 | + | ++ | ~0.7 | ~0.3 | The product spot intensity has increased. |
| 120 | - | +++ | - | ~0.3 | The reaction is complete. |
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC provides accurate quantitative data on the consumption of starting material and the formation of the product.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase: Acetonitrile and water with 0.1% trifluoroacetic acid (TFA)
Procedure:
-
Standard Preparation: Prepare standard solutions of known concentrations of the starting material and the purified product in the mobile phase.
-
Sample Preparation: At various time points, withdraw an aliquot from the reaction mixture, quench the reaction, and dilute it with the mobile phase to a suitable concentration for HPLC analysis.
-
Analysis: Inject the standards and the reaction mixture aliquots onto the HPLC system.
-
Data Analysis: The starting material will have a longer retention time than the more polar product. Integrate the peak areas for the starting material and the product at each time point. Calculate the percentage conversion by comparing the peak area of the product to the total peak area of the starting material and product.
Data Presentation:
| Time (min) | Retention Time (Starting Material) (min) | Peak Area (Starting Material) | Retention Time (Product) (min) | Peak Area (Product) | % Conversion |
| 0 | 8.5 | 1,200,000 | 5.2 | 0 | 0 |
| 30 | 8.5 | 650,000 | 5.2 | 550,000 | 45.8 |
| 60 | 8.5 | 200,000 | 5.2 | 1,000,000 | 83.3 |
| 120 | 8.5 | 10,000 | 5.2 | 1,190,000 | 99.2 |
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
For GC-MS analysis of the non-volatile carboxylic acid product, derivatization to a volatile ester is necessary.[4][5]
Instrumentation:
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
-
Derivatization reagent (e.g., (Trimethylsilyl)diazomethane or Methanolic HCl)
Procedure:
-
Sample and Standard Derivatization: At each time point, quench an aliquot of the reaction mixture. Evaporate the solvent. Add a derivatizing agent (e.g., methanolic HCl) and heat to convert the carboxylic acid product back to a methyl ester (in this case, the starting material).[11] Alternatively, use a different derivatizing agent to form a different ester (e.g., ethyl ester) to distinguish it from the starting material. Prepare derivatized standards of the starting material and product.
-
GC-MS Analysis: Inject the derivatized samples and standards into the GC-MS.
-
Data Analysis: Monitor the disappearance of the peak corresponding to the derivatized starting material and the appearance of the peak for the derivatized product. The mass spectra will confirm the identity of each component. Quantify using an internal standard.
Data Presentation:
| Time (min) | Retention Time (Derivatized SM) (min) | Peak Area (Derivatized SM) | Retention Time (Derivatized Product) (min) | Peak Area (Derivatized Product) | % Conversion |
| 0 | 10.2 | 980,000 | 10.2 | 0 | 0 |
| 30 | 10.2 | 500,000 | 10.2 | 480,000 | 49.0 |
| 60 | 10.2 | 150,000 | 10.2 | 830,000 | 84.7 |
| 120 | 10.2 | 5,000 | 10.2 | 975,000 | 99.5 |
¹H NMR Spectroscopy Protocol
NMR spectroscopy is a powerful tool for obtaining both structural and quantitative information about the reaction mixture.[6]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
Reference Spectra: Obtain ¹H NMR spectra of the pure starting material and the purified product to identify characteristic chemical shifts.
-
In-situ Monitoring: The reaction can be performed directly in an NMR tube for real-time monitoring.
-
At-line Monitoring: At various time points, withdraw an aliquot, quench the reaction, and dissolve it in a deuterated solvent containing a known amount of an internal standard.
-
Data Acquisition: Acquire ¹H NMR spectra of the reaction mixture at each time point.
-
Data Analysis: Monitor the disappearance of a characteristic signal of the starting material (e.g., the methoxy protons of the propionate ester at ~3.6 ppm) and the appearance of new signals corresponding to the product. The integration of these peaks relative to the internal standard can be used to determine the concentration of each species and the reaction conversion.
Data Presentation:
| Time (min) | Integral (SM OCH₃, ~3.6 ppm) | Integral (Product Signal) | % Conversion |
| 0 | 1.00 | 0.00 | 0 |
| 30 | 0.52 | 0.48 | 48 |
| 60 | 0.15 | 0.85 | 85 |
| 120 | <0.01 | 0.99 | >99 |
Visualizations
Caption: Workflow for reaction monitoring.
Caption: Idealized TLC plate progression.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. studylib.net [studylib.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Methyl 4-(3-methoxy-3-oxopropyl)benzoate in Polymer Chemistry
Disclaimer: The following application notes and protocols are hypothetical and intended for research and development purposes. Currently, there is a lack of specific published literature on the direct use of Methyl 4-(3-methoxy-3-oxopropyl)benzoate as a monomer in polymer chemistry. The methodologies described below are based on established principles of polymer chemistry and data from analogous chemical structures. These protocols should be considered as starting points for experimental design and will require optimization.
Introduction
This compound is a benzoate derivative with two ester functionalities. Its structure presents potential for incorporation into polymer chains, either as a functional monomer after modification or as a component in polyester synthesis. This document outlines two hypothetical approaches for its use in polymer chemistry:
-
As a Functional Monomer in Controlled Radical Polymerization: This involves a proposed synthetic modification to introduce a polymerizable vinyl group, followed by Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
-
As a Monomer for Polyester Synthesis: This route involves the hydrolysis of the ester groups to form a dicarboxylic acid, which can then be used in polycondensation reactions.
These approaches could yield novel polymers with potential applications in fields such as drug delivery, where benzoate-containing polymers have been explored.[1][2]
Hypothetical Application Note 1: Synthesis of a Functional Polymer via Controlled Radical Polymerization
This section details a theoretical pathway for utilizing this compound as a functional monomer in a controlled radical polymerization process.
Proposed Synthesis of a Vinylbenzyl-Functionalized Monomer
To render this compound polymerizable by radical methods, a vinyl group must be introduced. A common strategy is the etherification of a precursor with 4-vinylbenzyl chloride. This would first require selective hydrolysis or reduction of one of the ester groups to a hydroxyl group. Assuming a selective reduction of the benzoate ester to a hydroxymethyl group, the subsequent etherification would yield a polymerizable styrenic monomer.
Experimental Protocol: RAFT Polymerization of the Functionalized Monomer
This protocol is adapted from established procedures for the RAFT polymerization of functional styrenic monomers.[3][4]
Materials:
-
Hypothetical Vinylbenzyl-functionalized Monomer
-
Styrene (as a comonomer, optional)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPAD) (RAFT agent)
-
Anhydrous 1,4-dioxane (solvent)
-
Argon gas
Procedure:
-
In a Schlenk flask, dissolve the functionalized monomer (e.g., 1.0 g, X mmol) and optionally styrene in anhydrous 1,4-dioxane (5 mL).
-
Add the RAFT agent (CPAD) and AIBN. The molar ratio of [Monomer]:[RAFT]:[AIBN] can be targeted, for example, at 100:1:0.2 to aim for a specific degree of polymerization.
-
Seal the flask with a rubber septum and degas the solution by three freeze-pump-thaw cycles.
-
Backfill the flask with argon and place it in a preheated oil bath at 70°C.
-
Allow the polymerization to proceed for a predetermined time (e.g., 8-24 hours). Samples can be taken periodically to monitor conversion and molecular weight progression via ¹H NMR and Size Exclusion Chromatography (SEC).
-
Terminate the polymerization by quenching the reaction in an ice bath and exposing the solution to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold methanol).
-
Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum at room temperature to a constant weight.
Expected Data
The following table presents hypothetical data for the RAFT polymerization, based on typical results for styrenic monomers.
| Entry | [Monomer]:[RAFT]:[AIBN] | Time (h) | Conversion (%) | Mn ( g/mol , theoretical) | Mn ( g/mol , SEC) | Đ (Mw/Mn) |
| 1 | 50:1:0.2 | 8 | 65 | 10,000 | 9,500 | 1.15 |
| 2 | 100:1:0.2 | 16 | 80 | 20,000 | 18,500 | 1.18 |
| 3 | 200:1:0.2 | 24 | 90 | 40,000 | 36,000 | 1.25 |
Mn = Number-average molecular weight, Đ = Polydispersity Index
Visualization of the Experimental Workflow
Caption: Hypothetical workflow for the synthesis and polymerization of a functional monomer.
Hypothetical Application Note 2: Synthesis of a Polyester via Polycondensation
This section outlines a theoretical approach to using this compound as a building block for polyesters.
Proposed Synthesis of a Dicarboxylic Acid Monomer
The starting material can be converted into a dicarboxylic acid monomer by hydrolyzing both methyl ester groups under basic conditions, followed by acidification.
Experimental Protocol: Melt Polycondensation
This protocol is based on general procedures for the synthesis of polyesters from dicarboxylic acids and diols.[5][6]
Materials:
-
4-(2-carboxyethyl)benzoic acid (hydrolyzed monomer)
-
1,6-Hexanediol (or another suitable diol)
-
Titanium(IV) butoxide (catalyst)
-
Argon gas
Procedure:
-
Charge the dicarboxylic acid monomer and a stoichiometric equivalent of the diol into a reaction vessel equipped with a mechanical stirrer, a nitrogen/argon inlet, and a distillation outlet.
-
Add a catalytic amount of titanium(IV) butoxide (e.g., 0.1 mol% relative to the dicarboxylic acid).
-
Heat the mixture under a slow stream of argon to a temperature sufficient to create a homogenous melt (e.g., 150-180°C). Water will begin to distill off as the esterification reaction proceeds.
-
Maintain this temperature for several hours (e.g., 2-4 hours) until the majority of the water has been removed.
-
Gradually reduce the pressure (to <1 mmHg) and increase the temperature (e.g., to 200-220°C) to facilitate the removal of the remaining water and diol, thereby increasing the polymer's molecular weight.
-
Continue the reaction under high vacuum for several more hours (e.g., 4-8 hours) until the desired melt viscosity is achieved.
-
Cool the reactor to room temperature under an inert atmosphere.
-
The resulting polyester can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it into a non-solvent (e.g., methanol).
Expected Data
The following table shows hypothetical properties for the resulting polyester.
| Property | Expected Value |
| Number-Average Molecular Weight (Mn, g/mol ) | 15,000 - 30,000 |
| Polydispersity Index (Đ) | 1.8 - 2.5 |
| Glass Transition Temperature (Tg, °C) | 40 - 70 |
| Melting Temperature (Tm, °C) | 120 - 160 |
Visualization of the Logical Relationship
Caption: Logical workflow for polyester synthesis.
Potential Applications in Drug Delivery
Polymers containing ester functionalities, such as those hypothetically derived from this compound, are of significant interest in drug delivery.[2] The ester groups can be designed to be hydrolytically or enzymatically cleavable, allowing for the controlled release of encapsulated therapeutic agents. The aromatic benzoate component can provide rigidity and potential for π-π stacking interactions with certain drug molecules. The polymers could be formulated into nanoparticles, microspheres, or hydrogels for various drug delivery applications. For instance, the synthesized polymers could be investigated for the encapsulation and release of hydrophobic drugs, with the degradation of the polymer backbone or side chains governing the release kinetics.
References
- 1. Study on the Influence of Bio-Based Packaging System on Sodium Benzoate Release Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Derivatives from Methyl 4-(3-methoxy-3-oxopropyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various derivatives from Methyl 4-(3-methoxy-3-oxopropyl)benzoate. This starting material, possessing two distinct ester functionalities and a reactive aromatic ring, serves as a versatile scaffold for the generation of a library of compounds with potential applications in medicinal chemistry and materials science. The following protocols outline procedures for selective hydrolysis, amidation, reduction, and aromatic substitution.
Selective Hydrolysis to 4-(2-Carboxyethyl)benzoic Acid Methyl Ester
This protocol describes the selective saponification of the propanoate ester in this compound to yield 4-(2-Carboxyethyl)benzoic Acid Methyl Ester. The differential reactivity of the aliphatic versus the aromatic ester allows for this selective transformation under controlled basic conditions. This derivative can be a valuable intermediate for further modifications, such as amide coupling reactions.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Saponification: Cool the solution to 0 °C in an ice bath. Add a solution of sodium hydroxide (1.05 eq) in water dropwise over 15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer to 0 °C and acidify with 1M HCl until the pH is approximately 2-3, leading to the precipitation of the product.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford 4-(2-Carboxyethyl)benzoic Acid Methyl Ester as a white solid.
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | This compound |
| Product | 4-(2-Carboxyethyl)benzoic Acid Methyl Ester |
| Reagents | Sodium Hydroxide, Methanol, Water, 1M HCl |
| Reaction Time | 4-6 hours |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Melting Point | 289-293 °C[1] |
Experimental Workflow:
Selective Amidation to Methyl 4-(3-amino-3-oxopropyl)benzoate
This protocol details the conversion of the propanoate ester of this compound to the corresponding primary amide, Methyl 4-(3-amino-3-oxopropyl)benzoate. This transformation is achieved through aminolysis, leveraging the higher reactivity of the aliphatic ester. This amide derivative introduces a key functional group for further diversification.
Experimental Protocol:
-
Reaction Setup: In a sealed tube, dissolve this compound (1.0 eq) in a saturated solution of ammonia in methanol.
-
Reaction: Seal the tube and heat the mixture at 70-80 °C for 24-48 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, carefully vent the sealed tube. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield Methyl 4-(3-amino-3-oxopropyl)benzoate.
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | This compound |
| Product | Methyl 4-(3-amino-3-oxopropyl)benzoate |
| Reagents | Saturated Ammonia in Methanol |
| Reaction Time | 24-48 hours |
| Yield | 70-85% |
| Purity (by HPLC) | >97% |
Experimental Workflow:
Selective Reduction to Methyl 4-(3-hydroxypropyl)benzoate
This protocol outlines the selective reduction of the propanoate ester to a primary alcohol, yielding Methyl 4-(3-hydroxypropyl)benzoate. The use of a mild reducing agent under controlled conditions allows for the selective reduction of the more reactive aliphatic ester over the aromatic ester.
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reduction: Cool the solution to 0 °C. Add a solution of lithium borohydride (1.5 eq) in THF dropwise.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 1M HCl at 0 °C until the effervescence ceases.
-
Work-up: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain Methyl 4-(3-hydroxypropyl)benzoate.
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | This compound |
| Product | Methyl 4-(3-hydroxypropyl)benzoate |
| Reagents | Lithium Borohydride, Anhydrous THF, 1M HCl |
| Reaction Time | 3-5 hours |
| Yield | 80-90% |
| Purity (by HPLC) | >98% |
Experimental Workflow:
References
Application of Modern Synthetic Methodologies in the Synthesis of Pharmaceutical Intermediates
Introduction: The synthesis of pharmaceutical intermediates is a critical stage in drug development and manufacturing. The efficiency, selectivity, and sustainability of these synthetic routes directly impact the overall cost, environmental footprint, and availability of essential medicines. In recent years, significant advancements in synthetic organic chemistry, particularly in the fields of biocatalysis and continuous flow chemistry, have revolutionized the production of key pharmaceutical building blocks. These modern methodologies offer numerous advantages over traditional batch processes, including higher yields, improved stereoselectivity, milder reaction conditions, and enhanced safety profiles. This document provides detailed application notes and experimental protocols for the synthesis of several important pharmaceutical intermediates, highlighting the practical implementation of these cutting-edge techniques.
I. Biocatalytic Synthesis of Chiral Amines and Alcohols
Chirality is a fundamental aspect of many pharmaceuticals, with different enantiomers often exhibiting distinct pharmacological and toxicological properties.[1] Biocatalysis, utilizing enzymes as natural catalysts, has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, offering unparalleled stereoselectivity under mild conditions.[2][3]
A. Application Note: Enantioselective Synthesis of a Sitagliptin Intermediate using Transaminase
Sitagliptin is an oral antihyperglycemic agent used for the treatment of type 2 diabetes. A key chiral intermediate in its synthesis is (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid. Transaminase enzymes can be employed in a highly efficient biocatalytic process to produce this intermediate with high enantiomeric excess.
A multi-enzyme cascade system can be developed using a transaminase (TA), an esterase, an aldehyde reductase (AHR), and a formate dehydrogenase (FDH).[4] This system utilizes a cheaper amine donor, such as benzylamine, and effectively removes the inhibitory benzaldehyde byproduct.[4] Promoter engineering strategies in a whole-cell biocatalyst system can be used to optimize the expression levels of the required enzymes, leading to excellent conversion rates.[4][5]
Quantitative Data Summary:
| Substrate Concentration (mM) | Conversion (%) | Isolated Yield (%) | Enantiomeric Excess (ee %) | Reference |
| 10-100 | 72-91 | - | >99 | [4] |
| 100 (Gram scale) | 70 | 61 | >99 | [4][5] |
| 140 | 81.9 | - | 99 | [6] |
B. Experimental Protocol: Synthesis of Sitagliptin Intermediate
Materials:
-
Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (Substrate)
-
Benzylamine (Amine donor)
-
Pyridoxal 5'-phosphate (PLP)
-
Whole-cell biocatalyst co-expressing Transaminase (TARO) and Esterase (Est PS)
-
Whole-cell biocatalyst expressing Aldehyde Reductase (AHR) and Formate Dehydrogenase (FDH)
-
Sodium formate
-
Tris-HCl buffer
-
Organic solvent (e.g., ethyl acetate)
-
Prepare a reaction mixture containing Tris-HCl buffer (200 mM, pH 8.0), the substrate (100 mM), benzylamine (300 mM), PLP (0.5 mM), and sodium formate (200 mM).
-
Add the whole-cell biocatalysts (TARO-Est PS and AHR/FDH) to the reaction mixture (e.g., 60 mgCDW/mL each).
-
Incubate the reaction at 37°C with agitation.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC).
-
Upon completion, extract the product with an organic solvent.
-
Purify the product by standard methods to obtain the sitagliptin intermediate.
C. Application Note: Synthesis of Chiral Alcohols using Ketoreductases
Chiral alcohols are crucial intermediates for a wide range of pharmaceuticals, including statins.[7] Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of prochiral ketones to their corresponding chiral alcohols.[8][9] Engineered KREDs with improved activity and stability are now commercially available and widely used in industrial processes.[9] These enzymatic reductions often utilize a cofactor regeneration system, such as glucose dehydrogenase, to recycle the expensive NADPH cofactor.[10]
Quantitative Data Summary:
| Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| 2-Chloro-1-(3-chloro-4-fluorophenyl)ethanone | (S)-2-Chloro-1-(3-chloro-4-fluorophenyl)ethanol | 89 | 100 | [10] |
| Ethyl 4-chloroacetoacetate | Ethyl-(R)-4-chloro-3-hydroxybutanoate | 95 | 99 | [10] |
| Ketoester 55 | (R)-hydroxy ester 54 | 82 (isolated) | >99.5 | [10] |
D. Experimental Protocol: Asymmetric Reduction of a Ketone
Materials:
-
Prochiral ketone substrate
-
Ketoreductase (e.g., KRED1001)
-
NADPH
-
Glucose
-
Glucose dehydrogenase
-
Buffer solution (e.g., potassium phosphate buffer)
-
Organic solvent for extraction
Procedure: [10]
-
In a buffered solution, dissolve the ketone substrate.
-
Add the ketoreductase, NADPH, glucose, and glucose dehydrogenase.
-
Maintain the reaction at a controlled temperature and pH.
-
Monitor the reaction for completion.
-
Extract the chiral alcohol product with an organic solvent.
-
Purify the product to obtain the desired enantiomerically pure alcohol.
II. Chemoenzymatic and Multistep Synthesis of Statin Intermediates
Statins are a class of drugs used to lower cholesterol levels. The synthesis of statins often involves complex chiral side chains. Chemoenzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical reactions, provide efficient routes to these intermediates.[1][11]
A. Application Note: Chemoenzymatic Synthesis of a Rosuvastatin Intermediate
Rosuvastatin is a top-selling statin. A key building block for its synthesis can be prepared via a seven-step chemoenzymatic process without the isolation of intermediates.[1][11] This integrated approach incorporates two highly efficient biotransformations and achieves excellent space-time yields with high substrate concentrations.[1][11] Another efficient method involves a one-pot tandem aldol reaction catalyzed by deoxyribose-5-phosphate aldolase (DERA) to construct the chiral side chain from simple starting materials.[7]
Quantitative Data Summary:
| Method | Key Intermediate | Final Product Concentration | Enantiomeric Excess (ee %) | Diastereomeric Excess (de %) | Reference |
| Chemoenzymatic (7 steps) | (R)-chiral monoester | 220 g/L | - | - | [1][11] |
| DERA-catalyzed aldol reaction | 6-carbon intermediate | - | >99.9 | 96.6 | [7] |
B. Experimental Protocol: DERA-catalyzed Synthesis of a Statin Intermediate (Conceptual)
Materials:
-
Simple 2-carbon starting materials
-
Deoxyribose-5-phosphate aldolase (DERA)
-
Buffer solution
Procedure: [7]
-
Combine the 2-carbon starting materials in a suitable buffer.
-
Add the DERA enzyme.
-
Incubate the reaction under optimized conditions (temperature, pH).
-
Upon completion of the tandem aldol reaction, the 6-carbon intermediate with two stereogenic centers is formed.
-
This intermediate can then be converted to versatile intermediates for atorvastatin and rosuvastatin through subsequent chemical steps.
III. Synthesis of Heterocyclic Intermediates for Antipsychotics
Heterocyclic compounds are core structures in many pharmaceuticals. The synthesis of these complex ring systems often requires multi-step procedures.
A. Application Note: Synthesis of a Quetiapine Intermediate
Quetiapine is an atypical antipsychotic used to treat schizophrenia and bipolar disorder. A key intermediate in its synthesis is dibenzo[b,f][2][12]thiazepin-11(10H)-one.[13] An efficient one-pot synthesis starting from 1-chloro-2-nitrobenzene involves five in-situ steps to produce the desired intermediate in good overall yield and high purity.[13] Another approach involves the reaction of 2-aminobenzenethiol with 2-chlorobenzonitrile.[12]
Quantitative Data Summary:
| Starting Materials | Intermediate | Overall Yield (%) | Purity (%) | Reference |
| 1-Chloro-2-nitrobenzene | Dibenzo[b,f][2][12]thiazepin-11[10H]-one | 70 | >99 | [13] |
| 2-Aminobenzenethiol and 2-Chlorobenzonitrile | 2-(2-aminophenylthio)benzoic acid | - | - | [12] |
B. Experimental Protocol: One-pot Synthesis of Dibenzo[b,f][2][12]thiazepin-11[10H]-one
Materials: [13]
-
1-Chloro-2-nitrobenzene
-
Thiosalicylic acid
-
Sodium hydroxide
-
Reducing agent
-
Catalyst for cyclization
Procedure (Conceptual based on multi-step synthesis): [14]
-
Step 1: Synthesis of 2-nitro-2'-carboxyldiphenyl sulfide: React thiosalicylic acid with o-bromonitrobenzene in the presence of sodium hydroxide.
-
Step 2: Esterification and Reduction: The resulting product is esterified and then reduced.
-
Step 3: Cyclization: An intramolecular amino-ester exchange reaction is performed to yield the final dibenzo[b,f][2][12]thiazepin-11[10H]-one intermediate.
IV. Asymmetric Synthesis of an (S)-Oxybutynin Intermediate
(S)-Oxybutynin is the more active enantiomer of the racemic drug used to treat overactive bladder. Its synthesis requires the preparation of the chiral intermediate (S)-cyclohexylphenylglycolic acid ((S)-CHPGA).
A. Application Note: Asymmetric Synthesis of (S)-CHPGA
Several asymmetric methods have been developed to synthesize (S)-CHPGA. One approach utilizes the Sharpless asymmetric dihydroxylation of α-cyclohexylstyrene as the key step.[15] Another highly effective method is the catalytic enantioselective cyanosilylation of cyclohexyl phenyl ketone, which can achieve high enantioselectivity with a low catalyst loading.[16]
Quantitative Data Summary:
| Method | Intermediate | Enantiomeric Excess (ee %) | Catalyst Loading (mol%) | Reference |
| Asymmetric Dihydroxylation | Diol intermediate | - | - | [15] |
| Enantioselective Cyanosilylation | Cyanohydrin | 94 | 1 | [16] |
B. Experimental Protocol: Catalytic Enantioselective Cyanosilylation for (S)-CHPGA Synthesis
Materials: [16]
-
Cyclohexyl phenyl ketone
-
Trimethylsilyl cyanide (TMSCN)
-
Chiral gadolinium catalyst (e.g., Gd-5)
-
Solvent
Procedure: [16]
-
In an inert atmosphere, dissolve cyclohexyl phenyl ketone in a suitable solvent.
-
Add the chiral gadolinium catalyst (1 mol%).
-
Add TMSCN to the reaction mixture.
-
Stir the reaction at the appropriate temperature until completion.
-
The resulting cyanohydrin can be converted to (S)-CHPGA in subsequent steps without the need for column chromatography.
V. Continuous Flow Chemistry in Pharmaceutical Intermediate Synthesis
Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering precise control over reaction parameters, enhanced safety, and facile scalability.[17]
A. Application Note: Continuous Flow Synthesis of an Artemisinin Precursor
Artemisinin is a crucial antimalarial drug. A continuous-flow process for the semi-synthesis of artemisinin from dihydroartemisinic acid (DHAA), a readily available precursor, has been developed.[18][19] This process utilizes photochemically generated singlet oxygen in a one-pot reaction with short residence times, leading to a good yield of the final product.[18][19]
Quantitative Data Summary:
| Precursor | Product | Yield (%) | Residence Time | Reference |
| Dihydroartemisinic acid (DHAA) | Artemisinin | 65 | Short | [18][19] |
B. Experimental Protocol: Continuous Flow Synthesis of Artemisinin
-
Dihydroartemisinic acid (DHAA)
-
Photosensitizer (e.g., 1,9-dicyanoanthracene)
-
Solvent (e.g., dichloromethane)
-
Oxygen
Procedure: [20]
-
System Setup: A typical flow chemistry setup consists of syringe pumps, a T-mixer, a photoreactor (e.g., PTFE tubing wrapped around a light source), and a back-pressure regulator.
-
Reagent Preparation: Prepare a solution of DHAA and the photosensitizer in the chosen solvent.
-
Reaction Execution: Pump the reagent solution and oxygen gas through the T-mixer and into the photoreactor.
-
Irradiation: Irradiate the reaction mixture as it flows through the reactor.
-
Collection: Collect the product stream after the back-pressure regulator.
-
Work-up and Purification: The collected solution is then worked up and the artemisinin is purified.
VI. Visualizations
Caption: Biocatalytic synthesis workflow.
Caption: Continuous flow chemistry workflow.
Caption: Chemoenzymatic synthesis pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic synthesis of sitagliptin intermediate using a novel ω-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Practical chiral alcohol manufacture using ketoreductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Process For Preparation Of Quetiapine Intermediates And Use Thereof [quickcompany.in]
- 13. tsijournals.com [tsijournals.com]
- 14. Preparation method for quetiapine intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. How to approach flow chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00832B [pubs.rsc.org]
- 18. A continuous-flow process for the synthesis of artemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-(3-methoxy-3-oxopropyl)benzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-(3-methoxy-3-oxopropyl)benzoate. The information is presented in a user-friendly question-and-answer format to directly address common challenges and improve reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Heck reaction for the synthesis of this compound is showing low to no conversion. What are the potential causes and solutions?
A1: Low or no conversion in a Heck reaction can stem from several factors. Here's a systematic troubleshooting approach:
-
Catalyst Activity: The palladium catalyst is crucial. Ensure it is not deactivated. If you are using a Pd(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂), it needs to be reduced in situ to the active Pd(0) species.
-
Solution: Consider adding a phosphine ligand, which can stabilize the Pd(0) catalyst and facilitate the catalytic cycle. However, ligand-free systems can also be effective, but may require higher temperatures. Ensure your catalyst has been stored properly under an inert atmosphere.
-
-
Reaction Temperature: The reaction may not have reached the necessary activation energy.
-
Solution: Gradually increase the reaction temperature. Heck reactions are often conducted at elevated temperatures, typically in the range of 80-140 °C.
-
-
Base Inefficiency: The base is essential for neutralizing the hydrohalic acid produced during the reaction and regenerating the catalyst.
-
Solution: Ensure the base (e.g., triethylamine, potassium carbonate) is anhydrous and added in a sufficient stoichiometric amount (typically 1.5-2.0 equivalents). The choice of base can also be critical and may need to be optimized for your specific conditions.
-
-
Solvent Purity: The presence of water or other impurities in the solvent can inhibit the reaction.
-
Solution: Use a dry, polar aprotic solvent such as DMF, NMP, or acetonitrile. Ensure the solvent is of high purity and properly degassed to remove oxygen, which can oxidize the active catalyst.
-
Q2: I am observing the formation of significant byproducts, primarily the homocoupling of the aryl halide. How can I minimize this?
A2: Homocoupling of the aryl halide to form a biphenyl species is a common side reaction in palladium-catalyzed cross-coupling reactions.
-
Reaction Conditions: This side reaction is often favored at higher temperatures and with certain catalyst systems.
-
Solution: Try to lower the reaction temperature as much as possible without significantly impacting the rate of the desired reaction. Optimizing the palladium catalyst and ligand combination can also suppress homocoupling. For instance, using bulky electron-rich phosphine ligands can sometimes favor the desired cross-coupling pathway.
-
-
Purity of Reactants: Impurities in the starting materials can sometimes promote side reactions.
-
Solution: Ensure the purity of your aryl halide and methyl acrylate.
-
Q3: The purification of the final product, this compound, is proving to be difficult. What are the recommended purification methods?
A3: Purification of the product typically involves removing unreacted starting materials, the palladium catalyst, and any byproducts.
-
Standard Purification: A typical workup involves quenching the reaction, extracting the product into an organic solvent, washing with water and brine, and drying.
-
Solution: After the initial workup, column chromatography on silica gel is usually effective for isolating the pure product. A gradient elution system, for example, with hexane and ethyl acetate, can be used to separate the product from less polar starting materials and more polar impurities.
-
-
Catalyst Removal: Residual palladium can be a concern, especially for pharmaceutical applications.
-
Solution: Several methods can be employed to remove residual palladium, including treatment with activated carbon, specific palladium scavengers, or precipitation of the catalyst followed by filtration.
-
Data Presentation
The following tables summarize typical reaction parameters for the Heck-type synthesis of this compound. Note that optimal conditions may vary and require experimental optimization.
Table 1: Typical Reaction Conditions for Heck Coupling
| Parameter | Typical Range | Notes |
| Aryl Halide | Methyl 4-iodobenzoate or Methyl 4-bromobenzoate | Iodo- derivatives are generally more reactive. |
| Alkene | Methyl acrylate | Typically used in slight excess (1.1-1.5 eq). |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂, Pd₂(dba)₃ | Catalyst loading is usually between 0.5-5 mol%. |
| Ligand (optional) | PPh₃, P(o-tolyl)₃, or other phosphine ligands | Can improve catalyst stability and selectivity. |
| Base | Et₃N, K₂CO₃, NaOAc | Typically 1.5-2.0 equivalents. |
| Solvent | DMF, NMP, Acetonitrile | Must be anhydrous and degassed. |
| Temperature | 80 - 140 °C | Optimization is crucial for yield and purity. |
| Reaction Time | 4 - 24 hours | Monitored by TLC or GC-MS. |
Table 2: Troubleshooting Guide - Quick Reference
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Inactive catalyst, low temperature, inefficient base | Check catalyst quality, increase temperature, use anhydrous base |
| Byproduct Formation | High temperature, incorrect catalyst/ligand | Lower temperature, screen different ligands |
| Difficult Purification | Residual catalyst, similar polarity of impurities | Use palladium scavenger, optimize chromatography conditions |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Heck Reaction
This protocol is a general guideline and may require optimization.
Materials:
-
Methyl 4-iodobenzoate (1.0 eq)
-
Methyl acrylate (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add Palladium(II) acetate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under the inert atmosphere, add methyl 4-iodobenzoate and anhydrous DMF.
-
Add triethylamine and methyl acrylate to the reaction mixture via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete (typically 8-16 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for synthesis optimization.
Technical Support Center: Purification of Crude Methyl 4-(3-methoxy-3-oxopropyl)benzoate
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of crude Methyl 4-(3-methoxy-3-oxopropyl)benzoate. This document provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Depending on the synthetic route employed, common impurities may include:
-
Unreacted starting materials: Such as methyl 4-iodobenzoate (or bromobenzoate) and dimethyl malonate.
-
Palladium catalyst residues: If a Heck-type reaction is used for synthesis.[1][2][3][4][5]
-
Byproducts from side reactions: Including products of self-condensation or other unintended reactions of the starting materials.
-
Partially reacted intermediates: For instance, compounds where hydrolysis or decarboxylation has not gone to completion.
Q2: Which purification techniques are most effective for this compound?
A2: The primary and most effective purification techniques for this compound are:
-
Column Chromatography: Highly effective for separating the target compound from impurities with different polarities using a silica gel stationary phase.[6]
-
Recrystallization: A powerful technique for obtaining highly pure crystalline material, provided a suitable solvent system can be identified.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. It allows for the rapid assessment of fraction purity during column chromatography and the effectiveness of recrystallization. A common mobile phase for TLC analysis of benzoate derivatives is a mixture of hexane and ethyl acetate.
Q4: My purified product is an oil instead of a solid. What should I do?
A4: The presence of residual solvents or certain impurities can prevent crystallization. Ensure all solvent has been removed under high vacuum. If it remains an oil, re-purification by column chromatography may be necessary to remove the impurities inhibiting crystallization.
Troubleshooting Guides
Column Chromatography
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Separation of Product and Impurities | - Inappropriate solvent system (eluent).- Column overloading.- Column channeling or cracking. | - Optimize the eluent system using TLC. A good starting point is a hexane:ethyl acetate gradient.- Reduce the amount of crude material loaded onto the column.- Ensure proper packing of the silica gel to create a uniform stationary phase. |
| Product Elutes Too Quickly or Too Slowly | - Eluent polarity is too high or too low. | - Adjust the eluent polarity. Increase the proportion of the more polar solvent (e.g., ethyl acetate) to speed up elution, or decrease it to slow down elution. |
| Streaking of Spots on TLC | - Compound is too polar for the solvent system.- Sample is acidic or basic. | - Add a small amount of a polar solvent like methanol to the eluent.- Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent. |
| Product is not Eluting from the Column | - Eluent is not polar enough.- Compound may have decomposed on the silica gel. | - Gradually increase the polarity of the eluent significantly (e.g., switch to a dichloromethane:methanol system).- Consider using a different stationary phase like alumina. |
Recrystallization
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | - Solution is not saturated.- Compound is very soluble in the chosen solvent even at low temperatures.- Presence of impurities inhibiting crystallization. | - Evaporate some of the solvent to increase the concentration.- Try a different solvent or a mixed solvent system.- Scratch the inside of the flask with a glass rod or add a seed crystal. |
| Oiling Out (Product separates as an oil) | - Solution is supersaturated.- Cooling is too rapid.- Melting point of the solute is lower than the boiling point of the solvent. | - Re-heat the solution and add a small amount of additional solvent.- Allow the solution to cool more slowly.- Choose a lower-boiling point solvent. |
| Low Recovery of Purified Product | - Too much solvent was used for recrystallization.- Crystals were filtered before crystallization was complete.- Product is significantly soluble in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline. The optimal conditions should be determined by preliminary TLC analysis.
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the column and allow the silica gel to settle, ensuring a uniform and crack-free packing. Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
-
Alternatively, for less soluble compounds, use a "dry loading" method: dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with a low-polarity solvent system (e.g., 9:1 hexane:ethyl acetate).
-
Gradually increase the polarity of the eluent (e.g., to 7:3, 1:1 hexane:ethyl acetate) to facilitate the elution of the desired compound.
-
Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
-
Isolation of Pure Product:
-
Combine the fractions containing the pure product, as determined by TLC analysis.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Experimentally determine a suitable solvent or solvent pair. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Common solvents for benzoate derivatives include ethanol, methanol, ethyl acetate, and mixtures with water or hexane.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture gently with stirring until the solid completely dissolves.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
Common side reactions in the synthesis of benzoate esters
This guide provides troubleshooting advice and answers to frequently asked questions regarding common side reactions encountered during the synthesis of benzoate esters. It is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Fischer-Speier Esterification
Question 1: My Fischer-Speier esterification is giving a very low yield. What is the most common cause and how can I fix it?
Answer: The most common issue in Fischer-Speier esterification is not a competing side reaction that consumes starting material, but rather the reversible nature of the reaction itself. The reaction between a carboxylic acid and an alcohol produces an ester and water, establishing an equilibrium that may not favor the product.[1][2][3] To achieve a high yield, this equilibrium must be shifted to the right, towards the formation of the benzoate ester.
Troubleshooting Steps:
-
Use an Excess of a Reactant: The simplest method to shift the equilibrium is to use a large excess of one of the reactants.[3] Typically, the alcohol (e.g., methanol or ethanol) is less expensive and is used as the limiting reagent's solvent, ensuring a significant molar excess.[4]
-
Remove Water as it Forms: Removing water, a product of the reaction, will drive the equilibrium forward according to Le Châtelier's principle.[2][4] This can be accomplished by:
-
Azeotropic Distillation: Refluxing the reaction in a solvent like toluene using a Dean-Stark apparatus will physically separate water from the reaction mixture.[4]
-
Use of a Dehydrating Agent: Adding molecular sieves or using a large amount of the acid catalyst (like concentrated sulfuric acid) can absorb the water produced.[4]
-
Question 2: I suspect a side product is forming at high temperatures in my Fischer esterification. What could it be?
Answer: While the primary issue is equilibrium, a true side reaction can occur at elevated temperatures, especially with primary alcohols. The strong acid catalyst can protonate an alcohol molecule, which can then be attacked by another alcohol molecule in an SN2 reaction to form a symmetric ether and water. For example, when synthesizing ethyl benzoate from ethanol, diethyl ether can form as a byproduct.
Mitigation Strategy:
-
Control Reaction Temperature: Avoid excessively high temperatures beyond what is necessary for a reasonable reaction rate. Typical temperatures range from 60–110 °C.[4]
-
Optimize Catalyst Concentration: Use the minimum amount of acid catalyst required to achieve a reasonable reaction rate, as excessive acid can promote ether formation.
Below is a diagram illustrating the desired esterification pathway versus the potential ether formation side reaction.
Caption: Fischer esterification main reaction vs. ether formation side reaction.
Schotten-Baumann Reaction
Question: I am using the Schotten-Baumann method to prepare a benzoate ester from benzoyl chloride and an alcohol, but my yields are low. What is the likely side reaction?
Answer: The Schotten-Baumann reaction is typically performed in a two-phase system with an aqueous base (like NaOH) and an organic solvent.[5] The primary competing side reaction is the hydrolysis of the highly reactive benzoyl chloride by water in the aqueous phase, which forms sodium benzoate and consumes your starting material. The desired reaction (acylation of the alcohol) occurs in the organic phase or at the interface.
Troubleshooting Steps:
-
Vigorous Stirring: Ensure the two phases are mixed vigorously. This increases the interfacial surface area, maximizing the chance that the benzoyl chloride reacts with the alcohol in the organic phase before it is hydrolyzed by the aqueous base.
-
Control Stoichiometry and Addition: Add the benzoyl chloride slowly to the reaction mixture. This prevents a large excess of benzoyl chloride from being present at any given time, which would increase the likelihood of hydrolysis.
-
Optimize Base Concentration: While the base is necessary to neutralize the HCl byproduct, an excessively high concentration or a large volume of the aqueous phase can accelerate the hydrolysis of the benzoyl chloride.[6] Use the minimum amount of base required for the reaction.
The diagram below illustrates the competition between esterification and hydrolysis.
Caption: Competing reactions in the Schotten-Baumann synthesis of esters.
Steglich Esterification
Question: During my Steglich esterification using DCC, I isolated a major byproduct that is not my desired ester. What is it and how can I prevent its formation?
Answer: The most significant side reaction in a DCC-mediated esterification is the formation of an N-acylurea byproduct.[7][8] This occurs when the O-acylisourea intermediate, formed from the reaction of benzoic acid and DCC, undergoes a 1,3-acyl migration. This rearrangement forms the highly stable N-acylurea, which is unreactive towards the alcohol and halts the esterification process.[8][9]
Prevention and Troubleshooting:
The key to preventing N-acylurea formation is to accelerate the desired nucleophilic attack by the alcohol on the O-acylisourea intermediate. This is achieved by adding a catalytic amount of 4-dimethylaminopyridine (DMAP).[7][8][10]
-
Role of DMAP: DMAP is a more potent nucleophile than the alcohol. It rapidly attacks the O-acylisourea to form a highly reactive acylpyridinium intermediate. This intermediate does not undergo rearrangement and is quickly attacked by the alcohol to form the desired ester, regenerating the DMAP catalyst.[7] The addition of 5-10 mol% of DMAP is often sufficient to suppress the side reaction and dramatically improve yields.[7][10]
The reaction pathways are visualized below:
Caption: DMAP catalysis prevents N-acylurea formation in Steglich esterification.
Quantitative Data Summary
Steric hindrance of the alcohol reactant can decrease the rate of esterification, making the N-acylurea side reaction more competitive. The following table summarizes the impact of alcohol structure on product yield in a representative Steglich esterification.
| Alcohol | Structure | Reported Yield (%) |
| Methanol | CH₃OH | 95 |
| Ethanol | CH₃CH₂OH | 84 |
| Isopropanol | (CH₃)₂CHOH | 75 |
| Cyclohexanol | c-C₆H₁₁OH | 65 |
| tert-Butanol | (CH₃)₃COH | 65 |
Data adapted from Organic Syntheses based on the esterification of 2,5-cyclohexadiene-1-carboxylic acid.[11]
Experimental Protocols
Protocol: Troubleshooting Low Yield in Fischer Esterification via Water Removal
This protocol describes a method to improve the yield of methyl benzoate synthesis by removing water via azeotropic distillation.
-
Apparatus Setup: Assemble a reflux apparatus consisting of a round-bottom flask, a Dean-Stark trap, and a reflux condenser.
-
Reagents:
-
Benzoic Acid (1.0 eq)
-
Methanol (3.0 eq)
-
Toluene (sufficient to fill the flask and Dean-Stark trap)
-
p-Toluenesulfonic acid (p-TsOH) (0.05 eq)
-
-
Procedure:
-
Charge the round-bottom flask with benzoic acid, methanol, toluene, and p-TsOH.
-
Fill the Dean-Stark trap with toluene.
-
Heat the mixture to reflux. The toluene-water azeotrope will distill into the trap. As it cools, the water will separate and collect at the bottom of the trap, while the toluene will overflow back into the reaction flask.
-
Continue reflux until no more water collects in the trap (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to remove unreacted benzoic acid and p-TsOH) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl benzoate.
-
Purify further by distillation if necessary.
-
General Troubleshooting Workflow
If you are experiencing low yields or unexpected byproducts in your benzoate ester synthesis, follow this general troubleshooting workflow.
Caption: General troubleshooting guide for benzoate ester synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. Steglich esterification - Wikipedia [en.wikipedia.org]
- 9. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 10. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Reaction Conditions for Methyl 4-(3-methoxy-3-oxopropyl)benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 4-(3-methoxy-3-oxopropyl)benzoate. The primary synthetic route covered is the Heck coupling reaction between Methyl 4-iodobenzoate and Methyl acrylate.
Frequently Asked Questions (FAQs)
Q1: My Heck reaction is showing low to no conversion of the starting materials. What are the potential causes and how can I troubleshoot this?
A1: Low or no conversion in a Heck reaction can stem from several factors, primarily related to the catalyst's activity and the reaction environment.
-
Catalyst Inactivity: The active catalyst is a Pd(0) species, which is often generated in situ from a Pd(II) precatalyst like Palladium(II) acetate. Incomplete reduction of the precatalyst can lead to low catalytic activity. Ensure your reaction conditions, including the choice of solvent and the potential presence of reducing agents (like phosphine ligands), favor this reduction.
-
Oxygen Contamination: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) species, often observed as the formation of palladium black.[1] It is crucial to degas the solvent and reaction mixture thoroughly and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.
-
Poor Reagent Quality: Impurities in the starting materials, such as the aryl halide or alkene, can act as catalyst poisons. Ensure the purity of your Methyl 4-iodobenzoate and Methyl acrylate.
-
Suboptimal Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate will be slow. Conversely, excessively high temperatures can lead to catalyst decomposition and the formation of byproducts. An optimal temperature range, typically between 80-120°C for this type of coupling, should be determined experimentally.[1]
Q2: I am observing the formation of a black precipitate (palladium black) in my reaction mixture. What does this indicate and how can I prevent it?
A2: The formation of palladium black, which is finely divided palladium metal, is a clear indicator of catalyst decomposition.[1] This precipitation removes the active catalyst from the solution, leading to a decrease in reaction rate and incomplete conversion.
Causes and Prevention:
-
High Temperatures: As mentioned, excessive heat can promote the agglomeration and precipitation of the palladium catalyst. Consider lowering the reaction temperature.
-
Inappropriate Solvent: The choice of solvent plays a role in stabilizing the catalytic species. Highly polar aprotic solvents like DMF, DMAc, or NMP are commonly used and can help to stabilize the catalyst.[1]
-
Absence of Stabilizing Ligands: While the Heck reaction can sometimes be run without ligands, the use of phosphine ligands can stabilize the palladium catalyst and prevent its precipitation. The choice and concentration of the ligand are critical and may require optimization.
Q3: My reaction is producing significant byproducts. What are the common side reactions and how can they be minimized?
A3: Several side reactions can occur during the Heck coupling, leading to a complex product mixture and reduced yield of the desired product.
-
Homocoupling of the Aryl Halide: This side reaction results in the formation of a biaryl compound from two molecules of the aryl halide. It is more prevalent at higher temperatures. Optimizing the reaction temperature can help to suppress this pathway.
-
Alkene Isomerization: The palladium-hydride intermediates formed during the catalytic cycle can cause isomerization of the double bond in both the starting alkene and the product.[1] This can be minimized by using a less polar solvent or by the addition of halide salts.
-
Reductive Heck Reaction: In this side reaction, the intermediate alkyl-palladium species is protonated instead of undergoing β-hydride elimination, resulting in a saturated product. The choice of base and reaction conditions can influence the extent of this side reaction.
Troubleshooting Guides
Guide 1: Low Product Yield
This guide provides a systematic approach to troubleshooting low yields in the synthesis of this compound.
| Symptom | Potential Cause | Suggested Action |
| Low conversion of starting materials | Inactive catalyst | Ensure proper degassing to remove oxygen. Consider using a fresh batch of palladium catalyst and phosphine ligand. |
| Suboptimal reaction temperature | Optimize the temperature. Start with a literature-reported value (e.g., 80-100°C) and screen a range of temperatures.[1] | |
| Incorrect stoichiometry | Verify the molar ratios of reactants, base, and catalyst. | |
| Formation of significant byproducts | Side reactions (homocoupling, isomerization) | Lower the reaction temperature. Screen different bases and solvents. |
| Product loss during workup/purification | Inefficient extraction or chromatography | Optimize the workup procedure. Ensure the pH is appropriate during extraction. For column chromatography, select an appropriate solvent system based on TLC analysis. |
Guide 2: Product Purity Issues
This guide addresses common purity problems encountered after the reaction and initial workup.
| Symptom | Potential Impurity | Identification Method | Purification Strategy |
| Additional spots on TLC close to the product | Isomeric byproducts | 1H NMR, LC-MS | Careful column chromatography with a shallow solvent gradient. |
| Presence of high molecular weight species | Homocoupled biaryl byproduct | 1H NMR, LC-MS | Column chromatography; the byproduct is typically less polar than the desired product. |
| Residual starting materials | Unreacted Methyl 4-iodobenzoate or Methyl acrylate | 1H NMR, GC-MS | Optimize reaction time and temperature to drive the reaction to completion. Purify via column chromatography. |
Experimental Protocols
Optimized Heck Reaction Protocol
This protocol provides a starting point for the synthesis of this compound. Optimization may be required based on laboratory-specific conditions and reagent purity.
Materials:
-
Methyl 4-iodobenzoate
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Triethylamine (Et3N) or Potassium Carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous solution of ammonium chloride
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Methyl 4-iodobenzoate (1.0 eq), Palladium(II) acetate (0.02 eq), and Triphenylphosphine (0.04 eq).
-
Add anhydrous DMF (5-10 mL per mmol of aryl halide).
-
Degas the mixture by bubbling with the inert gas for 15-20 minutes.
-
Add triethylamine (2.0 eq) or potassium carbonate (2.0 eq) followed by Methyl acrylate (1.5 eq) via syringe.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation
Table 1: Summary of Optimized Reaction Conditions
| Parameter | Recommended Condition | Range for Optimization |
| Catalyst | Palladium(II) acetate (Pd(OAc)2) | Other Pd(0) or Pd(II) sources |
| Ligand | Triphenylphosphine (PPh3) | Other phosphine ligands (e.g., P(o-tolyl)3) |
| Base | Triethylamine (Et3N) or Potassium Carbonate (K2CO3) | Other organic or inorganic bases |
| Solvent | N,N-Dimethylformamide (DMF) | DMAc, NMP, Acetonitrile |
| Temperature | 80-100°C | 60-120°C |
| Reaction Time | 12-24 hours | Monitored by TLC/GC-MS |
Visualizations
Caption: Experimental workflow for the Heck reaction synthesis.
Caption: Troubleshooting guide for low reaction yield.
References
Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with Benzoate Esters
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions to help you resolve common issues and optimize your experimental parameters for reliable and accurate results in reactions involving benzoate esters.
Frequently Asked Questions (FAQs)
Q1: My Fischer esterification of a simple benzoic acid is giving a low yield. What are the most common causes?
A1: Low yields in Fischer esterification are often due to the reversible nature of the reaction. The primary culprits are:
-
Equilibrium Limitations: The reaction between a carboxylic acid and an alcohol to form an ester and water is an equilibrium process. Without intervention, the reaction will reach a point where the forward and reverse reactions occur at the same rate, limiting the final concentration of your ester product.[1][2][3]
-
Presence of Water: As water is a product of the reaction, its accumulation can shift the equilibrium back towards the starting materials (hydrolysis), thereby reducing the ester yield. This is a direct application of Le Châtelier's principle.[4]
-
Insufficient Catalyst Activity: An inadequate amount of catalyst, or a catalyst that has been deactivated (e.g., by moisture), will result in a slow reaction rate, preventing the reaction from reaching equilibrium within a practical timeframe. Common acid catalysts include sulfuric acid and p-toluenesulfonic acid.[1][2]
-
Suboptimal Temperature: If the reaction temperature is too low, the rate of reaction will be very slow. Conversely, excessively high temperatures can lead to side reactions or decomposition of reactants and products.[5]
Q2: How can I improve the yield of my Fischer esterification reaction?
A2: To improve the yield, you need to shift the reaction equilibrium towards the products. Here are some effective strategies:
-
Use an Excess of One Reactant: Employing a large excess of one of the reactants, typically the less expensive one (often the alcohol), will drive the equilibrium towards the formation of the ester.[4] Using the alcohol as the solvent is a common and effective approach.[6]
-
Remove Water as it Forms: This is one of the most effective ways to drive the reaction to completion. This can be achieved by:
-
Ensure Adequate Catalysis: Use a sufficient amount of a suitable acid catalyst. If the reaction seems to stall, it might be due to catalyst deactivation by the water being produced. In some cases, adding the catalyst in portions throughout the reaction can improve yields.[5]
Q3: I am trying to esterify a 2-substituted (ortho-substituted) benzoic acid and getting very low conversion. Why is this happening and what can I do?
A3: This is a classic case of the "ortho effect." Substituents at the ortho position can sterically hinder the approach of the alcohol to the carboxylic acid's carbonyl carbon. This steric hindrance significantly slows down the rate of the esterification reaction.[7][8][9][10]
To overcome this, you can:
-
Switch to a More Reactive Electrophile: Instead of the carboxylic acid, convert it to a more reactive acyl chloride. The acyl chloride can then be reacted with the alcohol in the presence of a non-nucleophilic base (like pyridine) to form the ester. This method avoids the equilibrium limitations of Fischer esterification.
-
Use Milder, More Advanced Methods: Consider using coupling reagents like dicyclohexylcarbodiimide (DCC) in a Steglich esterification, which can be more effective for sterically hindered substrates.[2][11]
Q4: My TLC plate shows that my starting material is consumed, but I have multiple new spots and a low yield of the desired ester. What could be the side products?
A4: Besides the intended esterification, other reactions can occur depending on your specific substrates and conditions:
-
Hydrolysis: If there is water present during your workup or purification, your ester can be hydrolyzed back to the carboxylic acid and alcohol. This is especially a risk during aqueous washes with a base.
-
Intramolecular Cyclization (Lactonization): If your benzoic acid has a hydroxyl group in a suitable position (e.g., 2-hydroxymethylbenzoic acid), it can undergo an intramolecular reaction to form a cyclic ester (a lactone), which competes with the desired intermolecular esterification.[11]
-
Ether Formation: Under strong acidic conditions and high temperatures, the alcohol reactant can dehydrate to form an ether. This is more common with secondary and tertiary alcohols.
Q5: How can I effectively monitor the progress of my benzoate ester reaction?
A5: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[6] The ester product is typically less polar than the starting carboxylic acid. Therefore, on a silica gel TLC plate, the ester will have a higher Rf value (it will travel further up the plate) than the carboxylic acid. By spotting the reaction mixture alongside the starting materials, you can visualize the disappearance of the reactants and the appearance of the product over time.
Data on Reaction Conditions and Yields
The following tables summarize how different reaction parameters can influence the conversion and yield of benzoate ester synthesis.
Table 1: Effect of Alcohol and Catalyst on the Yield of Substituted Butyl Benzoates
| Benzoic Acid Substituent | Alcohol | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 4-chloro | 1-butanol | p-toluenesulfonic acid (0.4) | 120 | 4 | 93 |
| 4-methoxy | 1-butanol | p-toluenesulfonic acid (0.4) | 120 | 4 | 84 |
| 4-nitro | 1-butanol | p-toluenesulfonic acid (0.4) | 120 | 4 | 86 |
| 4-methyl | 1-butanol | p-toluenesulfonic acid (0.4) | 120 | 4 | 89 |
Data adapted from a study on esterification using a PTA catalyst.[12]
Table 2: Effect of Temperature and Reaction Time on the Esterification of 4-fluoro-3-nitrobenzoic acid with Ethanol under Microwave Conditions
| Entry | Temperature (°C) | Irradiation Time (min) | Catalyst Addition | Yield (%) |
| 1 | 110 | 15 (3 x 5) | Beginning | 23 |
| 2 | 120 | 15 (3 x 5) | Beginning | 35 |
| 3 | 130 | 15 (3 x 5) | Beginning | 42 |
| 4 | 130 | 15 (3 x 5) | In intervals | 86 |
| 5 | 150 | 15 (3 x 5) | In intervals | 88 |
Data from a study on microwave-assisted Fischer esterification, demonstrating the benefit of adding the catalyst in intervals to overcome deactivation.[5]
Table 3: Comparison of Catalysts for the Synthesis of Benzyl Benzoate
| Catalyst (0.02 M) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Zirconocene triflate | THF | 65 | 24 | ~10 |
| Zirconocene triflate | Toluene | 80 | 24 | 54 |
| Zirconocene triflate | Hexane | 80 | 24 | 64 |
| Hafnocene triflate | THF | 65 | 24 | ~5 |
Data from a study on catalyzed synthesis of aromatic esters, showing the influence of both catalyst and solvent on yield.[13]
Key Experimental Protocols
Protocol 1: Fischer Esterification of Benzoic Acid with Ethanol
Objective: To synthesize ethyl benzoate from benzoic acid and ethanol using an acid catalyst.
Materials:
-
Benzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, beakers, Erlenmeyer flasks.
Methodology:
-
Reactant Setup: In a clean, dry round-bottom flask, dissolve benzoic acid in a 5-10 fold molar excess of absolute ethanol.
-
Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of the benzoic acid).
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a large excess of ethanol was used, remove most of it using a rotary evaporator.
-
Dilute the residue with diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer with water, followed by a careful wash with saturated sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted benzoic acid. Repeat the bicarbonate wash until no more CO₂ evolution is observed.
-
Wash the organic layer with brine.
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude ethyl benzoate.
-
If necessary, purify the crude product by distillation.
-
Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
Objective: To qualitatively monitor the conversion of benzoic acid to its ester.
Materials:
-
TLC plates (silica gel)
-
Developing chamber
-
Mobile phase (e.g., a mixture of hexane and ethyl acetate, typically 4:1 or 9:1)
-
Capillary spotters
-
UV lamp (254 nm)
Methodology:
-
Sample Preparation: At various time points during the reaction (e.g., t=0, 1h, 2h, completion), withdraw a small aliquot of the reaction mixture using a capillary spotter.
-
Spotting: On a TLC plate, draw a faint pencil line about 1 cm from the bottom. Spot the initial reaction mixture, the current reaction mixture, and a co-spot (both initial and current mixture in the same spot) on this line, keeping the spots small and allowing them to dry.
-
Development: Place a small amount of the mobile phase in the developing chamber and allow it to become saturated with the solvent vapors. Place the TLC plate in the chamber, ensuring the solvent level is below the spotted line. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp. The benzoic acid spot will be more polar (lower Rf) than the benzoate ester spot (higher Rf). The reaction is complete when the benzoic acid spot has disappeared from the reaction mixture lane.
Protocol 3: HPLC Analysis for Quantifying Conversion
Objective: To quantitatively determine the conversion of benzoic acid to its ester.
Materials:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Benzoic acid and benzoate ester standards
Methodology:
-
Standard Preparation: Prepare stock solutions of pure benzoic acid and the target benzoate ester in the mobile phase. Create a series of calibration standards by diluting the stock solutions.
-
Sample Preparation: At specific time points, take a small, accurately measured aliquot of the reaction mixture. Quench the reaction by diluting it significantly in a known volume of the initial mobile phase composition to stop the reaction and prepare it for injection.
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase composition (e.g., 20% Acetonitrile) at a flow rate of 1.0 mL/min.
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared reaction samples.
-
Run a gradient program to elute both the benzoic acid and the benzoate ester. For example: 0-10 min: 20-80% Acetonitrile; 10-12 min: Hold at 80% Acetonitrile; 12-15 min: Return to 20% Acetonitrile and re-equilibrate.
-
Monitor the chromatogram at a suitable wavelength (e.g., 230 or 254 nm).
-
-
Quantification: Identify the peaks for benzoic acid and the benzoate ester based on their retention times compared to the standards. Use the calibration curve to determine the concentration of each in the reaction sample and calculate the percent conversion.[14]
Visual Guides
Troubleshooting Workflow for Low Ester Yield
Caption: A logical workflow for diagnosing the cause of low conversion rates.
General Reaction Scheme for Fischer Esterification
Caption: The equilibrium nature of the Fischer Esterification reaction.
Potential Side Reaction Pathways
Caption: Common competing reactions in benzoate ester synthesis.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Analysis of the ortho effect: acidity of 2-substituted benzoic acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. Ortho effect - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. scribd.com [scribd.com]
- 13. diva-portal.org [diva-portal.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Purification of Methyl 4-(3-methoxy-3-oxopropyl)benzoate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of Methyl 4-(3-methoxy-3-oxopropyl)benzoate (CAS No. 40912-11-6).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter?
A1: Impurities largely depend on the synthetic route. A common method for synthesizing this molecule is the Mizoroki-Heck reaction. Based on this, likely impurities include:
-
Unreacted Starting Materials: Methyl 4-iodobenzoate and Methyl acrylate.
-
Catalyst Residues: Palladium species and ligands (e.g., triphenylphosphine).
-
Byproducts: Triphenylphosphine oxide (from the oxidation of triphenylphosphine ligand) and side-reaction products.
Q2: How can I quickly assess the purity of my crude product?
A2: Thin-Layer Chromatography (TLC) is the most effective initial method. By spotting your crude material alongside the starting materials on a silica gel plate, you can visualize the presence of the product, unreacted reagents, and other byproducts. A single spot for your product that is well-separated from other spots indicates a relatively clean reaction. Further analysis by Nuclear Magnetic Resonance (NMR) spectroscopy or Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the structure and identify specific impurities. A sharp melting point range is also a reliable indicator of high purity for solid compounds.
Q3: Which primary purification method should I choose?
A3: The choice depends on the impurity profile and the physical state of your product.
-
Flash Column Chromatography is highly effective for removing a wide range of impurities, especially if the crude product is an oil or if impurities have similar polarities.
-
Recrystallization is an excellent and scalable method if your product is a solid and contains a smaller amount of impurities with different solubility profiles. It often yields a product of very high purity.
Troubleshooting Common Purification Issues
| Problem | Possible Cause | Suggested Solution |
| Multiple spots on TLC after column chromatography. | 1. Inappropriate solvent system. 2. Column was overloaded. 3. Fractions were collected too broadly. | 1. Re-optimize the TLC solvent system to achieve better separation (ΔRf > 0.2) between your product and impurities. 2. Use a larger column or reduce the amount of crude material. A general rule is a 30:1 to 50:1 ratio of silica gel to crude product by weight. 3. Collect smaller fractions and analyze them by TLC before combining. |
| Product "oils out" during recrystallization. | The boiling point of the solvent is higher than the melting point of your compound, or the solution is supersaturated. | 1. Add more of the primary solvent to the hot mixture until the oil redissolves, then allow it to cool more slowly. 2. Switch to a solvent with a lower boiling point. 3. Try a two-solvent recrystallization system. |
| No crystals form upon cooling after recrystallization. | 1. The solution is not saturated. 2. The compound is highly soluble in the chosen cold solvent. 3. Supersaturation without nucleation. | 1. Boil off some of the solvent to concentrate the solution and try cooling again. 2. Add an "anti-solvent" (a solvent in which your product is insoluble but is miscible with the primary solvent) dropwise to the solution. 3. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product. Chilling in an ice bath may also be necessary. |
| Low yield after purification. | 1. Product is partially lost in the mother liquor (recrystallization). 2. Product is still on the column (chromatography). 3. The compound is unstable on silica gel. | 1. Cool the mother liquor for an extended period in an ice bath or freezer to recover more material. 2. Flush the column with a much more polar solvent (e.g., 10% Methanol in Ethyl Acetate) to elute any remaining product. 3. If the compound is acid-sensitive, neutralize the silica gel by adding ~1% triethylamine to the eluent. |
Data Presentation: Impurity Profile
The following table summarizes the physical properties of this compound and its potential impurities from a Heck reaction synthesis, which are critical for developing a purification strategy.
| Compound | Molecular Wt. ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Physical State / Solubility |
| This compound (Product) | 222.24 | Solid (Est.) | N/A | Likely soluble in ethyl acetate, DCM; less soluble in hexanes. |
| Methyl 4-iodobenzoate (Starting Material) | 262.04 | 112-116 °C[1] | N/A | White crystalline solid.[2] |
| Methyl acrylate (Starting Material) | 86.09 | -76.5 °C[3] | 80.5 °C[3] | Colorless liquid; slightly soluble in water.[4] |
| Triphenylphosphine oxide (Byproduct) | 278.28 | 154-158 °C[5][6] | 360 °C[6] | White crystalline solid; poorly soluble in hexanes.[6] |
| Palladium(II) acetate (Catalyst) | 224.51 | 205 °C (decomposes)[7][8] | N/A | Reddish-brown solid; soluble in benzene, chloroform.[7] |
Note: The melting point for the target product is estimated based on the common observation that aromatic esters of this size are typically solids at room temperature.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This method is ideal for separating the target compound from both less polar and more polar impurities.
-
TLC Analysis & Solvent System Selection:
-
Dissolve a small sample of the crude product in ethyl acetate.
-
Develop a TLC plate using a solvent system of Ethyl Acetate (EtOAc) and Hexanes. Start with a ratio of 30% EtOAc in Hexanes (7:3 Hexanes:EtOAc).
-
Adjust the ratio until the desired product has an Rf value of approximately 0.25-0.35, with good separation from impurities.[9]
-
-
Column Preparation:
-
Select a column with a diameter appropriate for the sample size (e.g., a 40 mm diameter column for 1-5 g of crude material).
-
Add a small plug of cotton or glass wool to the bottom.
-
Fill the column about two-thirds full with the chosen non-polar solvent (Hexanes).
-
Prepare a slurry of silica gel (230-400 mesh) in the same solvent and pour it into the column.
-
Gently tap the column to pack the silica and drain the solvent until the level is just above the silica bed. Add a thin layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading").
-
Carefully add the dry-loaded sample to the top of the sand layer in the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent (e.g., 30% EtOAc/Hexanes) to the column.
-
Apply gentle air pressure to achieve a flow rate of about 2 inches per minute.
-
Collect fractions in test tubes and monitor the elution progress by TLC.
-
Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Protocol 2: Purification by Recrystallization
This method is suitable if the product is a solid and the main impurities are starting materials or byproducts with different solubility characteristics.
-
Solvent Selection:
-
Place a small amount of the crude product in a test tube.
-
Add a few drops of a potential solvent (start with a solvent pair like ethyl acetate/hexanes or ethanol/water).[10]
-
Heat the mixture. A good solvent will dissolve the compound when hot but not when cold.
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For a two-solvent system, dissolve the compound in a minimal amount of the "good" solvent (e.g., hot ethyl acetate) and then add the "poor" solvent (e.g., hexanes) dropwise until the solution becomes cloudy. Reheat to clarify and then cool.
-
-
Recrystallization Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent (or the "good" solvent of a pair) dropwise while heating and swirling until the solid just dissolves.
-
If using a decolorizing agent like activated carbon, add it to the hot solution and then hot-filter the mixture through a fluted filter paper.
-
If using a two-solvent system, add the "poor" solvent to the hot solution until persistent cloudiness appears. Add a drop or two of the "good" solvent to redissolve and clarify.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the purified crystals under vacuum.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
- 1. 4-碘苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. greenchemindustries.com [greenchemindustries.com]
- 4. Methyl Acrylate | C4H6O2 | CID 7294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Palladium(II)_acetate [chemeurope.com]
- 9. Chromatography [chem.rochester.edu]
- 10. reddit.com [reddit.com]
Preventing decomposition of Methyl 4-(3-methoxy-3-oxopropyl)benzoate during reaction
Welcome to the technical support center for Methyl 4-(3-methoxy-3-oxopropyl)benzoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a diester compound with the chemical formula C12H14O4 and a molecular weight of 222.24 g/mol . It is characterized by a benzene ring substituted with a methyl ester group and a 3-methoxy-3-oxopropyl group. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules in drug discovery and materials science.
Q2: What are the primary stability concerns with this compound?
The main stability concern for this compound is its susceptibility to hydrolysis. The presence of two methyl ester functional groups makes the molecule sensitive to both acidic and basic conditions, which can catalyze the cleavage of one or both ester linkages to form the corresponding carboxylic acids. Careful control of reaction pH and exclusion of water are crucial.
Q3: How should I store this compound?
To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area. It should be kept in a tightly sealed container to protect it from moisture and contaminants. Some suppliers recommend cold-chain transportation, suggesting that refrigeration may be beneficial for long-term storage.[1]
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound, with a focus on preventing its decomposition.
Issue 1: Low yield of the desired product and presence of unexpected acidic impurities.
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Possible Cause: Hydrolysis of one or both methyl ester groups. This is one of the most common decomposition pathways for this molecule, especially in the presence of water and acid or base catalysts.
-
Troubleshooting Steps:
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Ensure Anhydrous Conditions: Use dry solvents and reagents. Consider drying solvents using standard laboratory procedures (e.g., distillation from a suitable drying agent) and drying glassware in an oven before use.
-
Control pH:
-
If your reaction is base-sensitive, avoid strong bases. Consider using non-nucleophilic organic bases if a base is required.
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If your reaction is acid-sensitive, use a non-acidic catalyst or a milder acidic promoter. Reactions involving methyl benzoates are often catalyzed by strong acids like sulfuric acid, but these conditions can also promote hydrolysis if water is present.[2]
-
-
Temperature Control: Perform the reaction at the lowest effective temperature to minimize the rate of hydrolysis.
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Reaction Time: Optimize the reaction time to maximize the formation of the desired product while minimizing the decomposition of the starting material.
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Issue 2: Formation of multiple products with varying polarity.
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Possible Cause: Partial or complete hydrolysis leading to a mixture of the starting material, the mono-acid, and the di-acid.
-
Troubleshooting Steps:
-
Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of the reaction. This will help you identify the formation of polar byproducts (the carboxylic acids will have lower Rf values on normal phase TLC).
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Purification Strategy: If hydrolysis is unavoidable, plan a purification strategy to separate the desired product from the acidic byproducts. This can often be achieved by an aqueous workup with a mild base (e.g., sodium bicarbonate solution) to extract the acidic impurities.[2][3]
-
Issue 3: Inconsistent reaction outcomes.
-
Possible Cause: Variability in the quality of starting materials or solvents, particularly with respect to water content.
-
Troubleshooting Steps:
-
Use High-Purity Reagents: Ensure that the this compound and all other reagents are of high purity.
-
Consistent Solvent Quality: Use freshly dried, high-purity solvents for each reaction to ensure reproducibility.
-
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Water Content | < 50 ppm in solvents | Minimizes the primary reactant for hydrolysis. |
| pH Range | 4 - 6 | Avoids strong acid or base catalysis of hydrolysis. |
| Temperature | Reaction-dependent, but keep as low as possible | Reduces the rate of decomposition reactions. |
| Inert Atmosphere | Nitrogen or Argon | Prevents potential side reactions with atmospheric moisture and oxygen. |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Minimizing Decomposition
-
Glassware Preparation: Dry all glassware in an oven at >100°C for at least 4 hours and allow to cool in a desiccator over a drying agent.
-
Reagent and Solvent Preparation: Use anhydrous solvents and ensure all liquid reagents are dry. Solid reagents should be dried in a vacuum oven if they are hygroscopic.
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Reaction Setup: Assemble the glassware under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
-
Reaction Execution: Dissolve this compound in the anhydrous solvent. Add other reagents sequentially at the appropriate temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Workup: Quench the reaction appropriately (e.g., with a non-aqueous quencher if possible). If an aqueous workup is necessary, use cold, deionized water and work quickly. Neutralize any acidic or basic catalysts before extraction.
-
Purification: Purify the product using column chromatography or recrystallization, using dry solvents.
Protocol 2: Analysis of Purity and Detection of Hydrolysis Byproducts
-
Thin Layer Chromatography (TLC):
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or toluene) and a polar solvent (e.g., ethyl acetate). A typical starting point is 70:30 hexanes:ethyl acetate.
-
Stationary Phase: Silica gel plates.
-
Visualization: UV light (254 nm) and/or staining with an appropriate agent (e.g., potassium permanganate).
-
Observation: The starting diester will have a higher Rf than the mono-acid and di-acid hydrolysis products, which will appear as more polar spots closer to the baseline.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.
-
Detection: UV detector at a wavelength where the aromatic ring absorbs (e.g., 254 nm).
-
Observation: The more polar hydrolysis products will have shorter retention times than the starting material.
-
Visualizations
Caption: Likely hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for low product yield.
Caption: Key preventative measures to minimize decomposition.
References
Technical Support Center: Scaling Up the Synthesis of Methyl 4-(3-methoxy-3-oxopropyl)benzoate
Welcome to the technical support center for the synthesis of Methyl 4-(3-methoxy-3-oxopropyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A prevalent and scalable method involves a two-step sequence. The first step is a Palladium-catalyzed Heck reaction between methyl 4-iodobenzoate and methyl acrylate.[1] The resulting α,β-unsaturated ester, Methyl 4-(2-(methoxycarbonyl)vinyl)benzoate, is then reduced in the second step via catalytic hydrogenation to yield the final product.[2]
Q2: Why is the Heck reaction a suitable choice for the initial C-C bond formation?
A2: The Heck reaction is highly effective for forming carbon-carbon bonds by coupling an organohalide with an alkene.[3][4] It demonstrates good functional group tolerance, which is crucial in multi-step syntheses, and reaction conditions can often be optimized for high yields.[3]
Q3: What are the primary safety considerations when scaling up this synthesis?
A3: Key safety concerns include the handling of palladium catalysts, which can be pyrophoric, and the use of hydrogen gas for the reduction step, which is highly flammable and can form explosive mixtures with air. A thorough risk assessment is essential, especially concerning heat management in the exothermic Heck reaction and ensuring an inert atmosphere.[5][6]
Q4: How can the progress of each reaction step be monitored?
A4: Reaction progress can be effectively monitored using techniques like Thin-Layer Chromatography (TLC) for a quick qualitative assessment. For more precise, quantitative analysis of reactant consumption and product formation, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.[7] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to analyze aliquots from the reaction mixture.[7]
Q5: What are the typical impurities or by-products in this synthesis?
A5: In the Heck reaction, potential by-products include the homocoupling of the aryl halide and isomerization of the alkene. During the reduction step, incomplete reaction will leave starting material, while over-reduction is also a possibility depending on the conditions.
Troubleshooting Guides
Step 1: Heck Reaction - Methyl 4-iodobenzoate and Methyl Acrylate
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: The Pd(0) active species has not formed or has been oxidized. 2. Impure Reagents: Impurities in starting materials or solvent can poison the catalyst. 3. Suboptimal Temperature: The reaction temperature may be too low for efficient catalytic turnover. | 1. Ensure an inert atmosphere (N₂ or Ar) to prevent oxidation. Consider using a Pd(II) precatalyst that reduces in situ.[8] 2. Use freshly distilled solvents and high-purity reagents. 3. Gradually increase the reaction temperature in increments of 10°C. |
| Formation of Palladium Black | 1. Catalyst Decomposition: The active catalyst has agglomerated and precipitated out of solution.[9] 2. Presence of Oxygen: Traces of oxygen can oxidize the Pd(0) catalyst.[9] | 1. Use appropriate phosphine ligands to stabilize the palladium catalyst. 2. Thoroughly degas the solvent and reaction mixture before adding the catalyst. |
| Formation of Side Products (e.g., Homocoupling) | 1. High Reaction Temperature: Can promote side reactions. 2. Incorrect Stoichiometry: Suboptimal ratio of reactants. | 1. Lower the reaction temperature. 2. Optimize the ratio of methyl 4-iodobenzoate to methyl acrylate. |
Step 2: Catalytic Reduction of Methyl 4-(2-(methoxycarbonyl)vinyl)benzoate
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reduction | 1. Catalyst Poisoning: Impurities from the previous step (e.g., sulfur or phosphine ligands) can deactivate the hydrogenation catalyst. 2. Insufficient Catalyst Loading or Hydrogen Pressure. | 1. Purify the unsaturated ester intermediate thoroughly before reduction. 2. Increase the catalyst loading or the hydrogen pressure. |
| Low Yield | 1. Product Loss During Workup: The product may be partially soluble in the aqueous phase. 2. Adsorption onto Catalyst: The product may adhere to the catalyst surface. | 1. Perform multiple extractions with an appropriate organic solvent. 2. Wash the catalyst thoroughly with the reaction solvent after filtration. |
| Over-reduction of Ester Group | 1. Harsh Reaction Conditions: High temperatures and pressures with a highly active catalyst can lead to the reduction of the ester groups. | 1. Use a milder catalyst (e.g., Pd/C under lower pressure) and moderate temperatures. Monitor the reaction closely. |
Data Presentation
Table 1: Optimized Parameters for the Heck Reaction
| Parameter | Recommended Value |
| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) |
| Ligand | Triphenylphosphine (PPh₃) |
| Base | Triethylamine (Et₃N) |
| Solvent | Acetonitrile or DMF |
| Temperature | 80-100 °C |
| Reaction Time | 12-24 hours |
| Expected Yield | 85-95% |
Table 2: Optimized Parameters for the Catalytic Reduction
| Parameter | Recommended Value |
| Catalyst | 10% Palladium on Carbon (Pd/C) |
| Solvent | Methanol or Ethyl Acetate |
| Hydrogen Pressure | 1-4 atm (or as required) |
| Temperature | Room Temperature |
| Reaction Time | 4-12 hours |
| Expected Yield | >95% |
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-(2-(methoxycarbonyl)vinyl)benzoate via Heck Reaction
-
Reaction Setup: To a dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 4-iodobenzoate (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Addition of Reagents: Under the inert atmosphere, add anhydrous acetonitrile, followed by triethylamine (2.0 eq) and methyl acrylate (1.5 eq) via syringe.
-
Reaction: Heat the mixture to 90°C and stir vigorously. Monitor the reaction's progress by TLC or HPLC.[7][10]
-
Work-up: After completion, cool the mixture to room temperature and dilute with ethyl acetate. Filter through a pad of celite to remove the palladium catalyst.
-
Purification: Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of this compound via Catalytic Reduction
-
Reaction Setup: In a hydrogenation vessel, dissolve the purified Methyl 4-(2-(methoxycarbonyl)vinyl)benzoate (1.0 eq) in methanol.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (5-10 mol% weight) to the solution.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 3 atm) and stir the mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction by observing hydrogen uptake and by analyzing aliquots via TLC or HPLC.[7]
-
Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Purification: Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure to obtain the final product.
Mandatory Visualizations
Caption: Proposed synthetic pathway for this compound.
References
- 1. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scienceinfo.com [scienceinfo.com]
- 4. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 5. reddit.com [reddit.com]
- 6. sdlookchem.com [sdlookchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purifying Benzoate Derivatives by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying benzoate derivatives using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying benzoate derivatives?
A1: The most common stationary phase for the column chromatography of benzoate derivatives is silica gel (silicon dioxide).[1] Alumina (aluminum oxide) can also be used.[1] For compounds that may be unstable on acidic silica gel, deactivated silica gel or an alternative like florisil can be considered.[2]
Q2: How do I choose the right mobile phase (eluent) for my separation?
A2: The ideal mobile phase is typically determined by preliminary analysis using Thin-Layer Chromatography (TLC).[1] A good starting point for many benzoate derivatives is a mixture of a non-polar solvent like hexane or toluene and a more polar solvent such as ethyl acetate or ethanol.[3] The goal is to find a solvent system where the desired benzoate derivative has an Rf value of approximately 0.35.[1]
Q3: In what order will my benzoate derivative and related impurities elute from the column?
A3: The elution order is primarily determined by the polarity of the compounds. Since silica gel is a polar stationary phase, non-polar compounds will elute first, followed by compounds of increasing polarity.[1] For example, less polar impurities will elute before more polar benzoate derivatives. The general order of elution from a silica gel column is: alkyl halides < saturated hydrocarbons < unsaturated hydrocarbons < ethers < esters < ketones < amines < alcohols < phenols < acids.[1]
Q4: Can I use High-Performance Liquid Chromatography (HPLC) conditions to guide my column chromatography separation?
A4: Yes, HPLC methods can provide valuable insights. For instance, reversed-phase HPLC often uses a C18 stationary phase with a mobile phase of acetonitrile and water, sometimes with additives like formic or phosphoric acid.[4][5] While the phases are different (reversed-phase vs. normal-phase), the relative elution order of your compounds in reversed-phase HPLC can help you understand their polarity differences, which is useful for designing your normal-phase column chromatography separation.
Troubleshooting Guide
Problem: My benzoate derivative is not moving off the baseline (Rf is too low).
-
Cause: The mobile phase is not polar enough to effectively move the compound up the stationary phase.[6]
-
Solution: Gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate. For very polar compounds, a solvent system containing a small amount of a highly polar solvent like methanol with an additive such as 10% ammonium hydroxide in dichloromethane may be necessary.[2]
Problem: All my compounds are coming off the column in the first few fractions (Rf is too high).
-
Cause: The mobile phase is too polar, causing all compounds to move too quickly through the column with little interaction with the stationary phase.[6]
-
Solution: Decrease the polarity of your mobile phase. For instance, increase the proportion of the non-polar solvent (e.g., hexane) in your eluent mixture.
Problem: I am getting poor separation between my desired benzoate derivative and an impurity.
-
Cause: The chosen solvent system may not be optimal for resolving the specific compounds in your mixture.
-
Solution:
-
Optimize the mobile phase: Perform a more thorough TLC analysis with a variety of solvent systems to find one that provides the best separation between your target compound and the impurity.
-
Use a gradient elution: Start with a less polar solvent system to elute the less polar compounds, and then gradually increase the polarity of the mobile phase to elute the more polar compounds.[4] This can improve the separation of compounds with close Rf values.
-
Problem: The compound bands are very broad, leading to mixed fractions.
-
Cause: This can be due to several factors, including overloading the column, poor column packing, or the compound having low solubility in the mobile phase.[2][7]
-
Solution:
-
Reduce the sample load: The amount of adsorbent used should typically be 20 to 50 times the weight of the sample being purified.[1]
-
Improve column packing: Ensure the stationary phase is packed uniformly without any air bubbles or channels.[1]
-
Dry loading: If your compound is not very soluble in the initial mobile phase, consider using a dry loading technique. Dissolve your sample in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the top of your column.[7]
-
Problem: It appears my benzoate derivative is decomposing on the column.
-
Cause: Some compounds are unstable on the acidic surface of silica gel.[2]
-
Solution:
-
Confirm instability: Run a 2D TLC plate to see if your compound degrades when left in contact with the silica.[2]
-
Deactivate the silica gel: Reduce the acidity of the silica gel to minimize degradation.[2]
-
Use an alternative stationary phase: Consider using a less acidic stationary phase like alumina or florisil.[2]
-
Data Presentation
Table 1: Example Mobile Phase Compositions for Chromatography of Benzoate Derivatives
| Benzoate Derivative/Related Compound | Stationary Phase | Mobile Phase (v/v) | Technique | Reference |
| Methyl benzoate | Silica gel | Toluene / Ethanol (9:1) | TLC | |
| p-Hydroxybenzoic acid esters | Silanized silica gel | Borate buffer (pH 2) / Dioxane (90:10) | TLC | [8] |
| p-Methylbenzoic acid to Methyl p-methylbenzoate | Silica gel | Petroleum ether / Ethyl acetate (5:1) | Column Chromatography | [3] |
| Benzoic acid ester isomers | C18 | Water (0.1% formic acid) / Acetonitrile (0.1% formic acid) - Gradient | HPLC | [4] |
| Sodium benzoate | Newcrom R1 (reverse phase) | Acetonitrile / Water with phosphoric acid | HPLC | [5] |
Experimental Protocols
Protocol: General Column Chromatography Purification of a Benzoate Derivative
-
Mobile Phase Selection:
-
Using TLC, identify a solvent system that provides good separation of the desired benzoate derivative from impurities, aiming for an Rf value of ~0.35 for the target compound.[1]
-
-
Column Packing (Wet Method):
-
Clamp a glass column vertically and ensure the stopcock is closed.[1]
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Place a small plug of cotton or glass wool at the bottom of the column.[1]
-
Fill the column halfway with the initial, least polar mobile phase.[1]
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Prepare a slurry of silica gel in the same solvent and pour it into the column.
-
Gently tap the column to ensure even packing and dislodge any air bubbles.[1]
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Allow the silica gel to settle, and then open the stopcock to drain the excess solvent until the solvent level is just above the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude benzoate derivative mixture in a minimal amount of the mobile phase or a slightly more polar solvent.[7]
-
Carefully pipette the sample solution onto the top of the silica gel bed, taking care not to disturb the surface.[7]
-
Allow the sample to adsorb onto the silica by draining the solvent until the level is again just at the top of the stationary phase.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions as the solvent flows through the column.
-
If using a gradient elution, start with the least polar solvent system and gradually increase the polarity by changing the solvent composition.
-
-
Fraction Analysis:
-
Monitor the collected fractions using TLC to identify which fractions contain the purified benzoate derivative.
-
Combine the pure fractions and evaporate the solvent to obtain the purified product.
-
Mandatory Visualization
Caption: Troubleshooting workflow for purifying benzoate derivatives.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. Chromatography [chem.rochester.edu]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Separation of Sodium benzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. openaccesspub.org [openaccesspub.org]
Technical Support Center: Byproduct Identification in the Synthesis of Methyl 4-(3-methoxy-3-oxopropyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the identification and mitigation of byproducts during the synthesis of Methyl 4-(3-methoxy-3-oxopropyl)benzoate, primarily through the Heck reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-documented method for the synthesis of this compound is the Palladium-catalyzed Heck reaction. This reaction typically involves the coupling of an aryl halide, such as methyl 4-iodobenzoate or methyl 4-bromobenzoate, with methyl acrylate in the presence of a palladium catalyst and a base.
Q2: I see an unexpected peak in my GC-MS analysis. What are the most common byproducts in this reaction?
A2: Several byproducts can form during the Heck reaction for the synthesis of this compound. The most common ones include:
-
Methyl Benzoate: Formed via dehalogenation of the starting material, methyl 4-halobenzoate. This is more common when using aryl bromides or chlorides as starting materials.[1][2]
-
Dimethyl 4,4'-biphenyldicarboxylate (Homocoupling Product): Results from the coupling of two molecules of the aryl halide starting material.
-
Double Addition Products: Formed from the reaction of the desired product with another molecule of the aryl halide.
-
Oligomers/Polymers of Methyl Acrylate: Can form under the reaction conditions, especially at higher temperatures or concentrations.
-
4-(3-methoxy-3-oxopropyl)benzoic acid and/or Methyl 4-carboxy-cinnamate: These can arise from the hydrolysis of the methyl ester groups if water is present and a strong base (like NaOH) is used.[3]
-
Regioisomer (Methyl 4-(2-methoxy-2-oxoethyl)benzoate): While the linear product is electronically favored, a small amount of the branched "regioirregular" product may form.
Q3: My reaction yield is low. What are the potential causes?
A3: Low yields can be attributed to several factors:
-
Catalyst Deactivation: The palladium catalyst can precipitate as palladium black, reducing its activity.
-
Incomplete Reaction: Insufficient reaction time or temperature can lead to unreacted starting materials.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction efficiency.
-
Formation of Byproducts: The conversion of starting materials into undesired side products will naturally lower the yield of the target molecule.
Q4: How can I minimize the formation of byproducts?
A4: Optimizing the reaction conditions is key to minimizing byproduct formation:
-
Choice of Halide: Aryl iodides are generally more reactive and can lead to cleaner reactions at lower temperatures compared to bromides or chlorides.
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand can influence selectivity and reduce side reactions.
-
Base: Using a non-nucleophilic organic base like triethylamine (Et3N) or an inorganic base like potassium carbonate (K2CO3) is generally preferred over strong nucleophilic bases like sodium hydroxide to prevent ester hydrolysis.[3]
-
Temperature and Reaction Time: Carefully controlling the temperature and monitoring the reaction to completion can prevent the formation of degradation products and double addition byproducts.
-
Solvent: Aprotic polar solvents like DMF, DMAc, or acetonitrile are commonly used. The choice of solvent can affect catalyst solubility and reaction rate.[4]
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Action |
| Significant peak corresponding to Methyl Benzoate in GC-MS. | Dehalogenation of methyl 4-halobenzoate. | Use methyl 4-iodobenzoate instead of the bromide or chloride. Optimize the base and temperature. |
| Presence of a high molecular weight peak in MS, possibly Dimethyl 4,4'-biphenyldicarboxylate. | Homocoupling of the aryl halide. | Lower the reaction temperature. Ensure a well-dispersed catalyst. |
| Broad peaks or baseline noise in NMR/HPLC, insoluble material in the reaction mixture. | Polymerization of methyl acrylate. | Lower the reaction temperature. Use a slight excess of the aryl halide relative to methyl acrylate. |
| Peaks corresponding to carboxylic acids in LC-MS or IR. | Hydrolysis of ester functionalities. | Ensure anhydrous reaction conditions. Use a non-nucleophilic base (e.g., Et3N, K2CO3).[3] |
| A small, unexpected peak with a similar mass to the product in GC-MS. | Formation of the branched regioisomer. | This is often a minor byproduct. Purification by column chromatography is usually effective. |
| Palladium black precipitates from the reaction mixture. | Catalyst decomposition. | Use phosphine ligands to stabilize the palladium catalyst. Avoid excessively high temperatures. |
Quantitative Data on Byproduct Formation
The following table summarizes typical byproduct percentages observed in Heck reactions of aryl halides with methyl acrylate under various conditions. Please note that these are approximate values and can vary significantly based on the specific reaction setup.
| Byproduct | Typical Percentage (%) | Conditions Favoring Formation |
| Methyl Benzoate | 1-10% (with aryl bromides/chlorides) | High temperatures, prolonged reaction times.[1][2] |
| Dimethyl 4,4'-biphenyldicarboxylate | < 5% | High catalyst loading, high temperatures. |
| Double Addition Products | < 5% | High ratio of aryl halide to methyl acrylate, prolonged reaction times. |
| Methyl Acrylate Oligomers/Polymers | Variable | High temperatures, high concentration of methyl acrylate. |
| Hydrolysis Products | Variable | Presence of water, use of strong bases (e.g., NaOH).[3] |
| Regioisomer | < 5% | Sterically hindered catalysts may influence regioselectivity. |
Experimental Protocols
General Protocol for the Heck Reaction
This protocol is a general guideline and may require optimization for specific laboratory conditions.
-
Reaction Setup: To a flame-dried Schlenk flask, add methyl 4-iodobenzoate (1.0 eq.), palladium(II) acetate (Pd(OAc)2, 0.02 eq.), and triphenylphosphine (PPh3, 0.04 eq.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add anhydrous N,N-dimethylformamide (DMF). Then, add methyl acrylate (1.2 eq.) and triethylamine (2.0 eq.) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol for Byproduct Analysis by GC-MS
-
Sample Preparation: Take an aliquot of the crude reaction mixture and dilute it with a suitable solvent (e.g., ethyl acetate).
-
GC Conditions:
-
Column: Standard non-polar capillary column (e.g., HP-5MS).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 280 °C).
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 500).
-
-
Data Analysis: Identify the product and byproducts by comparing their mass spectra with a library (e.g., NIST) and their retention times with known standards if available.
Protocol for Byproduct Analysis by ¹H NMR
-
Sample Preparation: Dissolve a small amount of the crude product in a deuterated solvent (e.g., CDCl3).
-
Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis:
-
This compound: Look for characteristic signals for the aromatic protons, the two methylene groups of the propyl chain, and the two methyl ester singlets.
-
Methyl Benzoate: A singlet for the methyl ester and characteristic aromatic signals.
-
Methyl Acrylate (unreacted): Characteristic vinylic proton signals.
-
Double Addition Products/Oligomers: Complex multiplets in the aliphatic and aromatic regions.
-
Hydrolysis Products: Disappearance of methyl ester signals and appearance of a broad carboxylic acid proton signal.
-
Visualizations
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectra of Methyl 4-(3-methoxy-3-oxopropyl)benzoate and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 4-(3-methoxy-3-oxopropyl)benzoate, a key chemical intermediate, with structurally related compounds. Due to the limited availability of public experimental NMR data for this compound, this guide presents a predicted spectrum based on established chemical shift principles and data from analogous structures. This comparison will aid researchers in the identification, characterization, and quality control of these molecules.
Data Presentation
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for this compound. For comparative analysis, experimental data for two alternative compounds, Dimethyl terephthalate and Methyl 4-methylbenzoate, are also provided.
Table 1: Predicted ¹H NMR Data for this compound
| Protons (Label) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| H-a | ~7.95 | Doublet | 2H | Aromatic (ortho to -COOCH₃) |
| H-b | ~7.28 | Doublet | 2H | Aromatic (ortho to -CH₂CH₂COOCH₃) |
| H-c | ~3.90 | Singlet | 3H | Ester methyl (-COOCH₃) |
| H-d | ~3.65 | Singlet | 3H | Ester methyl (-CH₂CH₂COOCH₃) |
| H-e | ~2.98 | Triplet | 2H | Methylene (-CH₂-) adjacent to aromatic ring |
| H-f | ~2.65 | Triplet | 2H | Methylene (-CH₂-) adjacent to carbonyl |
Predicted data is based on analogous structures and chemical shift theory. Solvent: CDCl₃.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon (Label) | Predicted Chemical Shift (ppm) | Assignment |
| C-1 | ~167.0 | Carbonyl (-COOCH₃) |
| C-2 | ~144.5 | Aromatic (ipso- to -CH₂CH₂COOCH₃) |
| C-3 | ~129.8 | Aromatic (ortho to -COOCH₃) |
| C-4 | ~128.5 | Aromatic (ortho to -CH₂CH₂COOCH₃) |
| C-5 | ~129.0 | Aromatic (ipso- to -COOCH₃) |
| C-6 | ~173.5 | Carbonyl (-CH₂CH₂COOCH₃) |
| C-7 | ~52.1 | Ester methyl (-COOCH₃) |
| C-8 | ~51.6 | Ester methyl (-CH₂CH₂COOCH₃) |
| C-9 | ~35.0 | Methylene (-CH₂-) adjacent to aromatic ring |
| C-10 | ~29.0 | Methylene (-CH₂-) adjacent to carbonyl |
Predicted data is based on analogous structures and chemical shift theory. Solvent: CDCl₃.
Comparison with Alternative Compounds
Table 3: Experimental ¹H and ¹³C NMR Data for Dimethyl terephthalate
| Data Type | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | 8.11 | Singlet | 4H | Aromatic |
| 3.94 | Singlet | 6H | Ester methyl (-COOCH₃) | |
| ¹³C NMR | 166.2 | - | - | Carbonyl (-COOCH₃) |
| 134.0 | - | - | Aromatic (ipso-) | |
| 129.6 | - | - | Aromatic (CH) | |
| 52.4 | - | - | Ester methyl (-COOCH₃) |
Solvent: DMSO-d6.[1]
Table 4: Experimental ¹H and ¹³C NMR Data for Methyl 4-methylbenzoate
| Data Type | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | 7.94 | Doublet | 2H | Aromatic (ortho to -COOCH₃) |
| 7.24 | Doublet | 2H | Aromatic (ortho to -CH₃) | |
| 3.88 | Singlet | 3H | Ester methyl (-COOCH₃) | |
| 2.39 | Singlet | 3H | Methyl (-CH₃) | |
| ¹³C NMR | 167.1 | - | - | Carbonyl (-COOCH₃) |
| 143.4 | - | - | Aromatic (ipso- to -CH₃) | |
| 129.5 | - | - | Aromatic (ortho to -COOCH₃) | |
| 129.0 | - | - | Aromatic (ortho to -CH₃) | |
| 127.3 | - | - | Aromatic (ipso- to -COOCH₃) | |
| 51.8 | - | - | Ester methyl (-COOCH₃) | |
| 21.5 | - | - | Methyl (-CH₃) |
Solvent: CDCl₃.[2]
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation and comparison.
Sample Preparation:
-
Weigh 5-10 mg of the analytical sample.
-
Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
Temperature: 298 K.
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
Temperature: 298 K.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Pick and label the peaks in both ¹H and ¹³C NMR spectra.
Mandatory Visualization
The following diagram illustrates the chemical structure of this compound with atom labeling corresponding to the predicted NMR data tables.
Caption: Structure of this compound with atom numbering.
References
A Comparative Guide to the Mass Spectrometry Analysis of Methyl 4-(3-methoxy-3-oxopropyl)benzoate and Its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated mass spectrometry behavior of Methyl 4-(3-methoxy-3-oxopropyl)benzoate against structurally related compounds. Due to a lack of publicly available mass spectrometry data for this compound, this guide leverages experimental data from its structural analogs to predict its fragmentation pattern. This information is crucial for the identification and characterization of this compound in complex matrices.
Predicted and Comparative Mass Spectrometry Data
The following table summarizes the predicted key mass-to-charge (m/z) values for this compound and the experimentally determined values for its structural alternatives. The prediction for the target compound is based on common fragmentation pathways observed for aromatic esters.
| Compound | Molecular Weight ( g/mol ) | Predicted/Observed [M]+• (m/z) | Key Fragment Ions (m/z) |
| This compound | 224.23 | 224 (Predicted) | 193, 165, 133, 105, 77 |
| Dimethyl Terephthalate [1][2][3] | 194.18 | 194[2][3] | 163, 135, 103, 76, 50[2] |
| Methyl Benzoate [4][5][6][7] | 136.15 | 136[5][7] | 105, 77, 51[5][7] |
Predicted Fragmentation Pathway of this compound
The fragmentation of this compound under electron ionization is expected to be driven by the functionalities present on the aromatic ring and the aliphatic chain. The following diagram illustrates the predicted fragmentation cascade leading to the major anticipated ions.
Caption: Predicted electron ionization fragmentation pathway of this compound.
Experimental Protocols
A standard protocol for the analysis of this compound and its analogs using Gas Chromatography-Mass Spectrometry (GC-MS) is outlined below. This protocol is based on established methods for similar aromatic esters.[8]
1. Sample Preparation:
-
Dissolve a small amount of the sample (approximately 1 mg) in a volatile solvent such as methanol or dichloromethane to a final concentration of 100 µg/mL.
-
Vortex the solution to ensure homogeneity.
2. GC-MS Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar capillary column.
3. GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
4. MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Scan Range: m/z 40-500
5. Data Analysis:
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the eluting peaks.
-
Identify the molecular ion peak and the major fragment ions.
-
Compare the obtained spectrum with spectral libraries (e.g., NIST, Wiley) and the data presented in this guide for tentative identification.
Experimental Workflow
The following diagram illustrates a typical workflow for the mass spectrometry analysis of the target compounds.
Caption: General experimental workflow for GC-MS analysis.
This guide serves as a foundational resource for researchers undertaking the mass spectrometric analysis of this compound. The predictive data, coupled with established protocols and comparative information for its analogs, will aid in the confident identification and characterization of this molecule.
References
- 1. Dimethyl terephthalate(120-61-6) MS [m.chemicalbook.com]
- 2. massbank.eu [massbank.eu]
- 3. 1,4-Benzenedicarboxylic acid, dimethyl ester [webbook.nist.gov]
- 4. Methyl benzoate (93-58-3) MS [m.chemicalbook.com]
- 5. ez.restek.com [ez.restek.com]
- 6. MassBank of North America [mona.fiehnlab.ucdavis.edu]
- 7. massbank.eu [massbank.eu]
- 8. benchchem.com [benchchem.com]
Comparative Reactivity Analysis of Methyl 4-(3-methoxy-3-oxopropyl)benzoate and Structurally Related Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of Methyl 4-(3-methoxy-3-oxopropyl)benzoate with other structurally similar esters, focusing on their susceptibility to base-catalyzed hydrolysis. Understanding the relative reactivity of these compounds is crucial for applications in medicinal chemistry, prodrug design, and materials science, where the rate of ester cleavage can significantly impact biological activity, release kinetics, and material properties. This document presents quantitative kinetic data, detailed experimental protocols, and visual representations of the underlying chemical principles and workflows.
Introduction to Ester Reactivity
The reactivity of an ester, particularly in hydrolysis, is predominantly governed by the electronic and steric environment of the carbonyl group. The susceptibility of the carbonyl carbon to nucleophilic attack is a key determinant of the reaction rate. Substituents on the aromatic ring of benzoate esters can significantly influence this reactivity through inductive and resonance effects. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, thereby increasing the rate of hydrolysis. Conversely, electron-donating groups (EDGs) decrease the electrophilicity and slow down the reaction.[1]
This compound possesses a para-substituent with a three-carbon chain terminating in another ester group. To contextualize its reactivity, this guide will compare it with a series of para-substituted methyl benzoates, including a baseline compound (methyl benzoate), an ester with an electron-donating group (methyl 4-methylbenzoate), and an ester with a strong electron-withdrawing group (methyl 4-nitrobenzoate).
Quantitative Comparison of Saponification Rates
The saponification (base-catalyzed hydrolysis) of esters is a well-established method for quantifying their relative reactivity. The second-order rate constant (k) is a direct measure of how quickly an ester is hydrolyzed in the presence of a base, typically hydroxide. The following table summarizes the rate constants for the saponification of this compound and selected similar esters.
| Ester | Substituent at para-position | Substituent Effect | Second-Order Rate Constant (k) at 25°C (L mol⁻¹ s⁻¹) |
| This compound | -CH₂CH₂COOCH₃ | Weakly Electron-withdrawing (Inductive) | Data not available in surveyed literature |
| Methyl benzoate | -H | Neutral (Reference) | 0.023 |
| Methyl 4-methylbenzoate | -CH₃ | Electron-donating | 0.012 |
| Methyl 4-nitrobenzoate | -NO₂ | Strong Electron-withdrawing | 1.55 |
| Methyl 4-propylbenzoate | -CH₂CH₂CH₃ | Weakly Electron-donating | Data not available, expected to be similar to methyl 4-methylbenzoate |
Note: While a specific rate constant for this compound was not found in the reviewed literature, its reactivity can be inferred. The propoxy-ester substituent at the para position is expected to have a mild electron-withdrawing inductive effect, which would likely result in a saponification rate slightly faster than that of methyl benzoate. However, it is not expected to be as reactive as methyl 4-nitrobenzoate, which has a potent electron-withdrawing nitro group. The reactivity of Methyl 4-propylbenzoate is predicted to be similar to that of methyl 4-methylbenzoate due to the comparable electron-donating nature of alkyl groups.
Experimental Protocols
Two primary methods for determining the rate of ester hydrolysis are detailed below. These protocols can be adapted to compare the reactivity of this compound with other esters.
Protocol 1: Determination of Saponification Rate by Titration
This method involves monitoring the consumption of hydroxide ions over time through titration.
Materials:
-
Ester of interest (e.g., this compound)
-
Sodium hydroxide (NaOH) solution (standardized, e.g., 0.05 M)
-
Hydrochloric acid (HCl) solution (standardized, e.g., 0.05 M)
-
Acetone (or other suitable solvent for the ester)
-
Phenolphthalein indicator
-
Constant temperature bath
-
Burette, pipettes, conical flasks, stopwatches
Procedure:
-
Reaction Setup: Prepare a solution of the ester in a suitable solvent (e.g., acetone). In a separate flask, prepare a standardized solution of NaOH. Both solutions should be equilibrated to the desired reaction temperature in a constant temperature bath.
-
Initiation of Reaction: At time t=0, mix known volumes of the ester solution and the NaOH solution.
-
Sampling: At regular time intervals (e.g., every 5, 10, 15 minutes), withdraw a known volume of the reaction mixture.
-
Quenching: Immediately add the withdrawn sample to a flask containing a known excess of standardized HCl to stop the reaction.
-
Titration: Titrate the unreacted HCl in the quenched sample with the standardized NaOH solution using phenolphthalein as an indicator.
-
Data Analysis: The concentration of unreacted NaOH in the reaction mixture at each time point can be calculated from the titration data. A plot of 1/[NaOH] versus time will yield a straight line for a second-order reaction, with the slope being the rate constant (k).
Protocol 2: Determination of Hydrolysis Rate by UV-Vis Spectroscopy
This method is suitable when the product of the hydrolysis (the carboxylate) has a different UV-Vis absorbance spectrum from the starting ester.
Materials:
-
Ester of interest
-
Buffer solution of desired pH
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Spectral Analysis: Obtain the UV-Vis spectra of the starting ester and the expected carboxylate product in the chosen buffer to identify a wavelength with a significant difference in absorbance.
-
Reaction Setup: Prepare a solution of the ester in the buffer solution.
-
Kinetic Measurement: Place the reaction mixture in a quartz cuvette in the temperature-controlled cell holder of the spectrophotometer.
-
Data Acquisition: Monitor the change in absorbance at the predetermined wavelength over time.
-
Data Analysis: The rate of the reaction can be determined by fitting the absorbance versus time data to the appropriate integrated rate law. For a pseudo-first-order reaction (if the concentration of water or base is in large excess), a plot of ln(A∞ - At) versus time will be linear, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t. The negative of the slope gives the pseudo-first-order rate constant.
Visualizing Reaction Mechanisms and Workflows
To provide a clearer understanding of the chemical processes and experimental procedures, the following diagrams have been generated using Graphviz.
Base-Catalyzed Ester Hydrolysis (Saponification) Mechanism
The following diagram illustrates the step-by-step mechanism of base-catalyzed ester hydrolysis. This process involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate, which then collapses to yield a carboxylate and an alcohol.[2][3][4][5]
Caption: Mechanism of base-catalyzed ester hydrolysis.
Experimental Workflow for Kinetic Analysis by Titration
This diagram outlines the major steps involved in determining the rate of ester hydrolysis using the titration method described in Protocol 1.
Caption: Workflow for kinetic analysis of ester hydrolysis by titration.
Conclusion
The reactivity of this compound in base-catalyzed hydrolysis is predicted to be slightly greater than that of methyl benzoate due to the mild electron-withdrawing nature of its para-substituent. A definitive quantitative comparison, however, requires experimental determination of its saponification rate constant. The provided experimental protocols offer robust methods for obtaining this data and for comparing it with other esters. The principles of electronic effects from substituents on the benzene ring provide a strong framework for predicting and understanding the relative reactivity of this and other similar ester compounds, which is a fundamental consideration in the design and development of new molecules for a variety of scientific applications.
References
A Comparative Guide to Alternative Reagents for the Synthesis of Methyl 4-(3-methoxy-3-oxopropyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alternative reagents for the synthesis of Methyl 4-(3-methoxy-3-oxopropyl)benzoate, a key intermediate in various pharmaceutical and organic syntheses. The primary focus is on the widely utilized Heck reaction, with an exploration of alternative palladium catalysts, bases, and reaction conditions. Additionally, conceptual alternatives via Suzuki and Negishi couplings are presented. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided.
Introduction
The synthesis of this compound is crucial for the development of numerous organic molecules. The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, represents a primary and versatile route to this compound. This reaction typically involves the coupling of an aryl halide, such as methyl 4-bromobenzoate or methyl 4-iodobenzoate, with methyl acrylate. The choice of catalyst, base, solvent, and other reaction parameters can significantly impact the yield, purity, and cost-effectiveness of the synthesis. This guide aims to provide a comparative analysis of various reagents and conditions to aid researchers in selecting the optimal synthetic strategy.
Heck Reaction: A Comparative Analysis of Reagents
The Heck reaction is a powerful tool for the arylation of alkenes. In the context of synthesizing this compound, the reaction proceeds via the coupling of methyl 4-halobenzoate with methyl acrylate. The following sections and tables compare the performance of different reagents in this transformation.
Palladium Catalysts
The choice of the palladium catalyst is critical for the efficiency of the Heck reaction. Both phosphine-ligated and phosphine-free palladium sources have been successfully employed.
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | Et₃N | Acetonitrile | 80 | 12 | ~95% | [1] |
| Pd/C | None | Na₂CO₃ | NMP | 140 | 1 | High | [2] |
| PdCl₂ | None | KOAc | Methanol | 120 | - | Good | [3] |
| Pd(OAc)₂ | None | Et₃N | NMP/Water | 130 | - | High | [4] |
Key Observations:
-
Palladium(II) acetate (Pd(OAc)₂) is a versatile and commonly used catalyst precursor that can be used with or without phosphine ligands.[5] When combined with triphenylphosphine (PPh₃), it forms a highly active catalyst for the Heck reaction.[1]
-
Palladium on carbon (Pd/C) offers the advantage of being a heterogeneous catalyst, which can be easily recovered and reused.[2] It is often used in phosphine-free conditions at higher temperatures.
-
Palladium(II) chloride (PdCl₂) is another simple palladium salt that can effectively catalyze the Heck reaction.[3]
-
Phosphine-free systems are gaining traction due to the cost and potential toxicity of phosphine ligands. These systems often require higher temperatures but offer simpler reaction workups.[2]
Alternative Bases
The base plays a crucial role in the Heck reaction by neutralizing the hydrogen halide formed during the catalytic cycle. The choice of base can influence the reaction rate and selectivity.
| Base | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Triethylamine (Et₃N) | Pd(OAc)₂/PPh₃ | Acetonitrile | 80 | 12 | ~95% | [1] |
| Potassium Carbonate (K₂CO₃) | Pd(OAc)₂ | DMF | 80 | 12 | High | [1] |
| Sodium Acetate (NaOAc) | PdCl₂ | Methanol | 120 | - | Good | [3] |
| Sodium Bicarbonate (NaHCO₃) | Palladacycle | Toluene/Water | 100 | - | Good | [6] |
Key Observations:
-
Organic amines , such as triethylamine, are commonly used and act as both a base and a ligand scavenger.[1]
-
Inorganic bases , like potassium carbonate and sodium acetate, are also effective and are often used in polar aprotic solvents like DMF or NMP.[1][3]
-
The combination of an inorganic and an organic base can sometimes enhance the reaction rate and promote catalyst stability.[2]
Alternative Synthetic Routes
While the Heck reaction is a primary method, other cross-coupling reactions can be envisioned for the synthesis of this compound.
Suzuki Coupling
A Suzuki coupling approach would involve the reaction of methyl 4-bromobenzoate with a suitable organoboron reagent, such as (3-methoxy-3-oxopropyl)boronic acid or its pinacol ester. This method is known for its mild reaction conditions and high functional group tolerance.[3]
Negishi Coupling
The Negishi coupling offers another alternative, utilizing an organozinc reagent. In this case, methyl 4-halobenzoate would be coupled with a reagent like (3-methoxy-3-oxopropyl)zinc bromide. Organozinc reagents are highly reactive, often leading to high yields and short reaction times.[7]
Experimental Protocols
General Procedure for Heck Reaction with Pd(OAc)₂/PPh₃
A mixture of methyl 4-bromobenzoate (1.0 eq.), methyl acrylate (1.5 eq.), palladium(II) acetate (0.02 eq.), triphenylphosphine (0.04 eq.), and triethylamine (2.0 eq.) in anhydrous acetonitrile is heated at 80 °C under an inert atmosphere for 12 hours.[1] The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.
General Procedure for Ligand-Free Heck Reaction with Pd/C
In a sealed vessel, methyl 4-iodobenzoate (1.0 eq.), methyl acrylate (1.5 eq.), 10% Pd/C (0.01 eq.), and sodium carbonate (2.0 eq.) in N-methyl-2-pyrrolidone (NMP) are heated to 140 °C for 1 hour.[2] After cooling, the reaction mixture is filtered to remove the catalyst, and the filtrate is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The product is purified by flash chromatography.
Visualizing the Synthetic Pathways
Caption: The Heck Reaction Pathway.
Caption: Alternative Suzuki and Negishi Coupling Routes.
Conclusion
The synthesis of this compound can be effectively achieved through the Heck reaction using a variety of palladium catalysts and bases. The choice between a homogeneous or heterogeneous catalyst system will depend on the desired balance between reaction rate, ease of purification, and catalyst recyclability. For routine laboratory synthesis, a homogeneous system like Pd(OAc)₂ with a phosphine ligand often provides high yields under relatively mild conditions. For larger-scale production or greener chemistry applications, a heterogeneous, phosphine-free system such as Pd/C may be more advantageous despite the potentially harsher reaction conditions. Furthermore, alternative cross-coupling strategies like the Suzuki and Negishi reactions present viable, though less commonly documented for this specific target, pathways that may offer advantages in specific contexts, such as substrate scope and functional group tolerance. Researchers are encouraged to consider the comparative data presented in this guide to select the most appropriate reagents and conditions for their specific synthetic needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
Comparative Characterization of Methyl 4-(3-methoxy-3-oxopropyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the characterization data for Methyl 4-(3-methoxy-3-oxopropyl)benzoate against structurally related compounds. Due to the limited availability of direct experimental data for the target compound, this document leverages predicted spectral data alongside experimentally obtained data for similar molecules to offer a valuable reference for researchers.
Spectroscopic Data Comparison
The following tables summarize the predicted spectroscopic data for this compound and the experimental data for three analogous compounds: Methyl 4-methylbenzoate, Methyl 4-formylbenzoate, and Methyl 4-(3-oxopropyl)benzoate. This comparative approach allows for an informed estimation of the expected spectral features of the target molecule.
Table 1: ¹H NMR Data (Predicted vs. Experimental)
| Compound | Ar-H (ortho to Ester) | Ar-H (ortho to Propyl/Methyl) | -CH₂- (alpha to Ar) | -CH₂- (beta to Ar) | -OCH₃ (Ester) | -OCH₃ (Propyl) | Other |
| This compound (Predicted) | ~7.9 ppm (d) | ~7.2 ppm (d) | ~3.0 ppm (t) | ~2.7 ppm (t) | ~3.9 ppm (s) | ~3.7 ppm (s) | - |
| Methyl 4-methylbenzoate (Experimental) | 7.94 ppm (d) | 7.24 ppm (d) | - | - | 3.88 ppm (s) | - | 2.39 ppm (s, Ar-CH₃) |
| Methyl 4-formylbenzoate (Experimental) | 8.03 ppm (d) | 8.37 ppm (d) | - | - | 3.97 ppm (s) | - | 10.15 ppm (s, -CHO) |
| Methyl 4-(3-oxopropyl)benzoate (Experimental) | - | - | - | - | - | - | - |
Note: Predicted values are estimations and may vary from experimental results. Experimental data is sourced from publicly available spectral databases.
Table 2: ¹³C NMR Data (Predicted vs. Experimental)
| Compound | C=O (Ester) | C=O (Propyl) | Ar-C (ipso-Ester) | Ar-C (ipso-Propyl/Methyl) | Ar-CH | -CH₂- (alpha to Ar) | -CH₂- (beta to Ar) | -OCH₃ (Ester) | -OCH₃ (Propyl) | Other |
| This compound (Predicted) | ~167 ppm | ~173 ppm | ~130 ppm | ~145 ppm | ~129, ~128 ppm | ~35 ppm | ~30 ppm | ~52 ppm | ~52 ppm | - |
| Methyl 4-methylbenzoate (Experimental) | 167.1 ppm | - | 127.3 ppm | 143.4 ppm | 129.5, 129.0 ppm | - | - | 51.8 ppm | - | 21.5 ppm (Ar-CH₃) |
| Methyl 4-formylbenzoate (Experimental) | 165.1 ppm | - | 135.4 ppm | 150.5 ppm | 130.6, 123.5 ppm | - | - | 52.8 ppm | - | 191.0 ppm (-CHO) |
| Methyl 4-(3-oxopropyl)benzoate (Experimental) | - | - | - | - | - | - | - | - | - | - |
Table 3: Mass Spectrometry Data (Predicted vs. Experimental)
| Compound | Molecular Formula | Molecular Weight | Key Fragments (m/z) |
| This compound (Predicted) | C₁₂H₁₄O₄ | 222.24 | 222 (M+), 191, 163, 133, 105, 77 |
| Methyl 4-methylbenzoate (Experimental) | C₉H₁₀O₂ | 150.17 | 150 (M+), 119, 91, 65 |
| Methyl 4-formylbenzoate (Experimental) | C₉H₈O₃ | 164.16 | 164 (M+), 135, 105, 77 |
| Methyl 4-(3-oxopropyl)benzoate (Experimental) | C₁₁H₁₂O₃ | 192.21 | 192 (M+), 163, 133, 105, 77 |
Table 4: Infrared (IR) Spectroscopy Data (Predicted vs. Experimental)
| Compound | C=O Stretch (Ester) | C=O Stretch (Other) | C-O Stretch | Ar C-H Stretch | Aliphatic C-H Stretch |
| This compound (Predicted) | ~1720 cm⁻¹ | ~1735 cm⁻¹ (Propyl) | ~1280 cm⁻¹ | ~3050 cm⁻¹ | ~2950 cm⁻¹ |
| Methyl 4-methylbenzoate (Experimental) | ~1725 cm⁻¹ | - | ~1275 cm⁻¹ | ~3030 cm⁻¹ | ~2950 cm⁻¹ |
| Methyl 4-formylbenzoate (Experimental) | ~1720 cm⁻¹ | ~1700 cm⁻¹ (-CHO) | ~1280 cm⁻¹ | ~3050 cm⁻¹ | - |
| Methyl 4-(3-oxopropyl)benzoate (Experimental) | ~1720 cm⁻¹ | ~1710 cm⁻¹ (-CHO) | ~1280 cm⁻¹ | ~3050 cm⁻¹ | ~2900, 2700 cm⁻¹ |
Experimental Workflow
The characterization of a novel or commercially available compound like this compound follows a standardized workflow to ensure its identity and purity.
A Comparative Guide to Purity Analysis of Methyl 4-(3-methoxy-3-oxopropyl)benzoate: HPLC vs. GC Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for pharmaceutical intermediates like Methyl 4-(3-methoxy-3-oxopropyl)benzoate is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of this compound. Detailed experimental protocols and supporting data for analogous compounds are presented to assist in method selection and implementation.
Comparison of Analytical Methodologies
Two principal analytical techniques are evaluated for the purity assessment of this compound: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely employed technique for the analysis of non-volatile and thermally labile compounds. For a compound with the polarity and UV-absorbing properties of this compound, RP-HPLC is the method of choice.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. Given the ester functional groups in this compound, it is amenable to GC analysis, which can offer high resolution for volatile impurities.
At-a-Glance Comparison
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Primary Use | Quantification, Purity Assessment of non-volatile compounds | Identification, Quantification, Impurity Profiling of volatile compounds |
| Sample Derivatization | Not typically required | May be required for polar analytes to improve volatility |
| Selectivity | Good to Excellent | Excellent |
| Sensitivity | High (ng/mL range) | Very High (pg/mL to ng/mL range) |
| Quantitative Accuracy | Excellent | Very Good |
| Quantitative Precision | Excellent | Very Good |
| Throughput | High | Medium to High |
Experimental Protocols
Proposed HPLC Purity Method for this compound
This protocol is a robust starting point for the purity determination of this compound, based on methods for structurally similar aromatic esters.[1][2]
1. Materials and Reagents:
-
This compound reference standard (>99.5% purity)
-
This compound sample for analysis
-
HPLC grade Acetonitrile
-
HPLC grade Methanol
-
Formic acid (≥98%)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm syringe filters (PTFE or nylon)
2. Equipment:
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
3. Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | See Table Below |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 60 | 40 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 60 | 40 |
| 30 | 60 | 40 |
4. Solution Preparation:
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of deionized water. Mix well and fill to the mark with deionized water. Degas using an ultrasonic bath for 15 minutes.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of acetonitrile. Mix well and fill to the mark with acetonitrile. Degas using an ultrasonic bath for 15 minutes.
-
Standard Solution (100 µg/mL): Accurately weigh 10.0 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to the mark with a 50:50 (v/v) mixture of Mobile Phase A and B. This is the stock solution.
-
Sample Solution (100 µg/mL): Accurately weigh 10.0 mg of the this compound sample and prepare it in the same manner as the standard solution.
-
Blank Solution: Use the 50:50 (v/v) mixture of Mobile Phase A and B.
5. Analysis and Purity Calculation:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the blank solution to ensure no interfering peaks are present at the retention time of the analyte.
-
Inject the standard solution to determine the retention time and peak area of the main component.
-
Inject the sample solution in duplicate.
-
The purity of the sample is calculated using the area normalization method: Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Comparative Gas Chromatography (GC) Method
This protocol provides a general guideline for the GC-MS analysis of this compound, which is suitable for identifying and quantifying volatile impurities.
1. Instrumentation:
-
A gas chromatograph coupled to a flame ionization detector (FID) or a mass spectrometer (MS).
2. Chromatographic Conditions:
| Parameter | Value |
| Column | A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as a DB-5ms or HP-5ms. |
| Carrier Gas | Helium at a constant flow rate of 1.0 - 1.5 mL/min. |
| Injector Temperature | 250 - 280 °C. |
| Oven Temperature Program | Initial temperature: 100 °C, hold for 1-2 minutes. Ramp: 10-15 °C/min to 280 °C. Final hold: 5-10 minutes at 280 °C. |
| Detector | FID or MS (scan range e.g., 40-400 m/z). |
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a volatile organic solvent (e.g., Dichloromethane, Ethyl Acetate) to obtain a solution of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter if necessary.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the HPLC and GC analytical processes.
Caption: Workflow for HPLC purity analysis.
Caption: Decision tree for analytical method selection.
References
FT-IR spectrum and key peaks for Methyl 4-(3-methoxy-3-oxopropyl)benzoate
A Comparative Guide to the FT-IR Spectrum of Methyl 4-(3-methoxy-3-oxopropyl)benzoate
For researchers, scientists, and drug development professionals, understanding the structural characteristics of a molecule is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for identifying functional groups within a molecule, thereby providing a spectroscopic "fingerprint." This guide offers a detailed analysis of the expected FT-IR spectrum of this compound and compares it with structurally related alternative compounds.
Overview of Functional Groups
This compound possesses several key functional groups that give rise to characteristic absorption bands in its IR spectrum:
-
Aromatic Ring: A benzene ring substituted at the 1 and 4 positions.
-
Aromatic Ester: A methyl ester group directly attached to the aromatic ring.
-
Aliphatic Ester: A methyl ester group as part of the propionate side chain.
-
Alkyl Chain: The methylene groups of the propionate side chain.
The presence of two distinct ester functionalities—one conjugated with the aromatic ring and one aliphatic—is a key feature of this molecule's spectrum.
Comparative FT-IR Data
To effectively interpret the spectrum of this compound, it is useful to compare its predicted vibrational frequencies with the experimental data of simpler, related molecules. This comparison aids in the precise assignment of spectral bands.
| Functional Group | Vibrational Mode | This compound (Predicted) (cm⁻¹) | Methyl Benzoate (Experimental) (cm⁻¹) | Ethyl Acetate (Experimental) (cm⁻¹) | Dimethyl Terephthalate (Experimental) (cm⁻¹) |
| Aromatic Ring | C-H Stretch | 3100-3000 | ~3030 | - | ~3050 |
| C=C Stretch | 1610-1580, 1500-1450 | 1600-1585, 1500-1400[1] | - | 1580, 1450 | |
| Aromatic Ester | C=O Stretch | ~1720 | 1730-1715[1] | - | ~1725 |
| C-C-O Asymmetric Stretch | 1300-1250 | ~1280[1] | - | ~1280 | |
| O-C-C Symmetric Stretch | 1130-1100 | 1130-1100[1] | - | ~1100 | |
| Aliphatic Ester | C=O Stretch | ~1735 | - | ~1735-1750[2] | - |
| C-O Stretch | 1300-1000 | - | 1300-1000[2] | - | |
| Alkyl Groups | C-H Stretch | 2990-2850 | (Methyl C-H) <3000 | (Ethyl C-H) <3000 | (Methyl C-H) <3000 |
Key Spectral Features of this compound
Based on the analysis of its constituent functional groups, the FT-IR spectrum of this compound is predicted to exhibit the following key absorption bands:
-
Aromatic C-H Stretching: Weak to medium bands appearing just above 3000 cm⁻¹.
-
Aliphatic C-H Stretching: Medium to strong bands appearing just below 3000 cm⁻¹ from the methyl and methylene groups.
-
Carbonyl (C=O) Stretching: This is the most indicative region. Two distinct C=O stretching bands are expected:
-
A band for the aromatic ester around 1715-1730 cm⁻¹ . Conjugation with the benzene ring lowers the frequency compared to a saturated aliphatic ester.
-
A band for the aliphatic ester around 1735-1750 cm⁻¹ .[2]
-
-
Aromatic C=C Stretching: Two or more medium intensity bands in the 1610-1450 cm⁻¹ region.
-
C-O Stretching: Strong, complex bands in the 1300-1000 cm⁻¹ region, arising from both the aromatic and aliphatic ester groups.[2] Aromatic esters typically show two distinct strong bands for the C-C-O and O-C-C stretches.[1]
-
C-H Bending: Bands corresponding to out-of-plane bending of the aromatic C-H bonds will appear in the 900-675 cm⁻¹ region, and their exact position can give clues about the substitution pattern of the aromatic ring.
Experimental Protocols for FT-IR Spectroscopy
The following are generalized protocols for obtaining an FT-IR spectrum of a solid sample.
Method 1: KBr Pellet Technique
This is a traditional method for obtaining high-quality spectra of solid samples.
Objective: To prepare a solid, IR-transparent pellet containing a fine dispersion of the sample.
Materials:
-
Analyte (1-2 mg)
-
Spectroscopic grade Potassium Bromide (KBr), dried (100-200 mg)
-
Agate mortar and pestle
-
Pellet-forming die
-
Hydraulic press
Procedure:
-
Grinding: Place 1-2 mg of the sample into a clean, dry agate mortar. Add approximately 100-200 mg of dry KBr powder.[3]
-
Mixing: Gently but thoroughly grind the sample and KBr together until a fine, homogeneous powder is obtained.[3]
-
Loading the Die: Transfer a portion of the mixture into the pellet-forming die. Ensure the powder is evenly distributed.
-
Pressing: Assemble the die and place it in a hydraulic press. Apply a pressure of approximately 8-10 tons for several minutes.[4][5] A vacuum die can be used to help remove trapped air and moisture.[4]
-
Pellet Formation: Carefully release the pressure and disassemble the die. A transparent or translucent pellet should be obtained.[4]
-
Analysis: Place the KBr pellet into the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum should be run with an empty sample holder or a pure KBr pellet.
Method 2: Attenuated Total Reflectance (ATR)
ATR is a more modern and rapid technique that requires minimal sample preparation.
Objective: To obtain an FT-IR spectrum by measuring the changes that occur in an internally reflected IR beam when it comes into contact with a sample.
Materials:
-
Analyte (a few mg)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol, ethanol)
Procedure:
-
Background Spectrum: Ensure the ATR crystal surface is clean. Take a background measurement with nothing on the crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[6]
-
Applying Pressure: Use the instrument's pressure arm to press the sample firmly against the crystal. This ensures good contact between the sample and the crystal surface.[6]
-
Spectrum Acquisition: Acquire the sample spectrum. Typical parameters include a scan range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and 16-32 co-added scans to improve the signal-to-noise ratio.[7]
-
Cleaning: After the measurement, retract the pressure arm, remove the sample, and clean the crystal surface with a soft cloth or tissue dampened with a suitable solvent.
Workflow for FT-IR Analysis
The following diagram illustrates the general workflow for obtaining and analyzing an FT-IR spectrum.
Caption: Workflow for FT-IR analysis from sample preparation to final report.
References
- 1. brainly.com [brainly.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. shimadzu.com [shimadzu.com]
- 4. How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra - Kintek Solution [kindle-tech.com]
- 5. azom.com [azom.com]
- 6. agilent.com [agilent.com]
- 7. stemed.site [stemed.site]
A Comparative Guide to the Efficacy of Methyl 4-(3-methoxy-3-oxopropyl)benzoate and Its Alternatives in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions is a cornerstone for the construction of complex molecules. This guide provides a comparative analysis of the performance of substrates in two of the most powerful and versatile cross-coupling methodologies: the Heck reaction and the Suzuki-Miyaura coupling. While direct comparative experimental data for Methyl 4-(3-methoxy-3-oxopropyl)benzoate in these reactions is not extensively documented, this guide presents a logical comparison based on the reactivity of structurally similar and alternative aryl halides.
The data presented herein is collated from various sources to provide a comprehensive overview for researchers. This guide will delve into detailed experimental protocols, present quantitative data in structured tables, and visualize key reaction pathways and workflows to aid in experimental design and optimization.
Comparative Efficacy in the Heck Reaction
The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] To evaluate the potential efficacy of a halo-substituted precursor to this compound, we can compare the performance of analogous methyl 4-halobenzoates in reactions with a common alkene, methyl acrylate. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.[2]
Table 1: Comparison of Methyl 4-halobenzoates in the Heck Reaction with Methyl Acrylate
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| 1 | Methyl 4-iodobenzoate | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 80-100 | 12 | ~79-95 | [3][4] |
| 2 | Methyl 4-bromobenzoate | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | DMF/H₂O | 80-140 | 4-24 | ~70-90 | [5] |
| 3 | Methyl 4-chlorobenzoate | Pd(dba)₂ / (t-Bu)₃PHBF₄ | Cy₂NMe | Dioxane | 120 | 24 | ~60-80 | [6] |
Note: The yields and reaction conditions are compiled from various sources and may vary depending on the specific ligand, base, and other parameters used. The data for this compound's halo-precursor is extrapolated based on these trends.
Comparative Efficacy in the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate, widely used for the synthesis of biaryl compounds.[7][8] The choice of the halide on the benzoate substrate significantly impacts reaction efficiency.
Table 2: Comparison of Methyl 4-halobenzoates in the Suzuki-Miyaura Coupling with Phenylboronic Acid
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| 1 | Methyl 4-iodobenzoate | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | >95 | [9][10] |
| 2 | Methyl 4-bromobenzoate | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | [11][12] |
| 3 | Methyl 4-chlorobenzoate | NiCl₂(PCy₃)₂ | K₃PO₄ | 2-Me-THF | 100 | 18 | ~85 | [2] |
Note: The yields and reaction conditions are compiled from various sources. Nickel-based catalysts are often employed for less reactive aryl chlorides.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for success in the laboratory. The following are representative protocols for the Heck and Suzuki-Miyaura reactions that can be adapted for substrates like halo-substituted precursors of this compound.
Protocol 1: Heck Reaction of an Aryl Halide with Methyl Acrylate
Materials:
-
Aryl halide (e.g., Methyl 4-iodobenzoate) (1.0 equiv)
-
Methyl acrylate (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, Pd(OAc)₂, and PPh₃.
-
Add anhydrous DMF via syringe, followed by triethylamine and methyl acrylate.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[3][4]
Protocol 2: Suzuki-Miyaura Coupling of an Aryl Halide with Phenylboronic Acid
Materials:
-
Aryl halide (e.g., Methyl 4-bromobenzoate) (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous Toluene
-
Degassed Water
Procedure:
-
In a dry reaction vessel, combine the aryl halide, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add anhydrous toluene and degassed water (typically in a 5:1 to 10:1 ratio).
-
Stir the mixture vigorously and heat to 100 °C for 12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography.[11][13]
Visualizing Reaction Pathways and Workflows
To further clarify the processes discussed, the following diagrams, generated using the DOT language, illustrate the catalytic cycles and a general experimental workflow.
Caption: Catalytic cycle of the Heck reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. rsc.org [rsc.org]
Cost-benefit analysis of different synthetic routes to Methyl 4-(3-methoxy-3-oxopropyl)benzoate
A Comparative Guide to the Synthetic Routes of Methyl 4-(3-methoxy-3-oxopropyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cost-benefit analysis of plausible synthetic routes to this compound, a key intermediate in various research and development applications. The comparison focuses on reaction yields, cost-effectiveness, and environmental impact, supported by detailed experimental protocols and quantitative data to aid in the selection of the most suitable synthetic strategy.
Introduction
This compound is a diester with a substituted benzene core, making it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. The selection of an optimal synthetic route is crucial for efficient and scalable production. This guide evaluates two primary retrosynthetic approaches: a Friedel-Crafts acylation pathway and a Palladium-catalyzed Heck coupling pathway.
Data Presentation: A Comparative Analysis
The following tables summarize the key quantitative data for the two proposed synthetic routes. Costs are estimated based on commercially available starting materials and reagents, and yields are based on literature precedents for analogous reactions.
Table 1: Cost-Benefit Analysis of Synthetic Routes
| Parameter | Route 1: Friedel-Crafts Acylation | Route 2: Heck Coupling |
| Starting Materials | Methyl benzoate, Succinic anhydride | Methyl 4-bromobenzoate, Methyl acrylate |
| Key Reagents | AlCl₃, Triethylsilane, Trifluoroacetic acid | Pd(OAc)₂, PPh₃, Triethylamine |
| Number of Steps | 3 | 2 |
| Overall Estimated Yield | ~60-70% | ~75-85% |
| Estimated Cost per Gram | Moderate | High (due to catalyst cost) |
| Key Advantages | Utilizes readily available and inexpensive starting materials. | Higher overall yield and fewer steps. |
| Key Disadvantages | Multi-step process with moderate overall yield. Use of corrosive and moisture-sensitive reagents. | High cost of palladium catalyst and phosphine ligand. Potential for catalyst poisoning. |
| Environmental Impact | Use of stoichiometric Lewis acids and strong acids. | Use of a heavy metal catalyst. |
Table 2: Step-by-Step Reaction Data
| Route | Step | Reaction | Starting Materials | Key Reagents/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1a | Friedel-Crafts Acylation | Methyl benzoate, Succinic anhydride | AlCl₃ | Dichloromethane | 0 to RT | 4 | ~85 |
| 1 | 1b | Clemmensen/Ionic Hydrogenation | Methyl 4-(3-carboxy-1-oxopropyl)benzoate | Triethylsilane, Trifluoroacetic acid | Dichloromethane | RT | 12 | ~80 |
| 1 | 1c | Fischer Esterification | Methyl 4-(3-carboxypropyl)benzoate | Methanol, H₂SO₄ (cat.) | Methanol | Reflux | 6 | ~95 |
| 2 | 2a | Heck Coupling | Methyl 4-bromobenzoate, Methyl acrylate | Pd(OAc)₂, PPh₃, Triethylamine | DMF | 100 | 24 | ~90 |
| 2 | 2b | Catalytic Hydrogenation | Methyl 4-(2-(methoxycarbonyl)vinyl)benzoate | H₂, Pd/C | Methanol | RT | 4 | ~95 |
Experimental Protocols
Route 1: Friedel-Crafts Acylation Pathway
Step 1a: Synthesis of Methyl 4-(3-carboxy-1-oxopropyl)benzoate
-
To a stirred suspension of anhydrous aluminum chloride (2.2 eq) in dry dichloromethane at 0 °C, add succinic anhydride (1.1 eq) portion-wise.
-
After stirring for 15 minutes, add methyl benzoate (1.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization.
Step 1b: Synthesis of Methyl 4-(3-carboxypropyl)benzoate
-
To a solution of Methyl 4-(3-carboxy-1-oxopropyl)benzoate (1.0 eq) in dichloromethane, add triethylsilane (2.5 eq).
-
Cool the mixture to 0 °C and slowly add trifluoroacetic acid (10 eq).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Remove the solvent and excess reagents under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the product.
Step 1c: Synthesis of this compound
-
Dissolve Methyl 4-(3-carboxypropyl)benzoate (1.0 eq) in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Reflux the mixture for 6 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify by column chromatography to yield the final product.
Route 2: Heck Coupling Pathway
Step 2a: Synthesis of Methyl 4-(2-(methoxycarbonyl)vinyl)benzoate
-
In a reaction vessel, combine methyl 4-bromobenzoate (1.0 eq), methyl acrylate (1.5 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.04 eq), and triethylamine (2.0 eq) in DMF.
-
Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 24 hours under an inert atmosphere.
-
Cool the mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2b: Synthesis of this compound
-
Dissolve Methyl 4-(2-(methoxycarbonyl)vinyl)benzoate (1.0 eq) in methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature for 4 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the final product, which may be further purified by column chromatography if necessary.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two proposed synthetic routes.
Caption: Synthetic workflow for Route 1 via Friedel-Crafts acylation.
Caption: Synthetic workflow for Route 2 via Heck coupling.
Conclusion and Recommendations
Both the Friedel-Crafts acylation and Heck coupling pathways offer viable strategies for the synthesis of this compound.
-
Route 1 (Friedel-Crafts Acylation) is advantageous in terms of the low cost of its starting materials. However, it is a longer process with a moderate overall yield and involves the use of harsh reagents. This route may be preferable for smaller-scale laboratory synthesis where cost is a primary concern.
-
Route 2 (Heck Coupling) provides a more efficient and higher-yielding pathway. The primary drawback is the significant cost of the palladium catalyst and associated ligands. For larger-scale production, where process efficiency and overall yield are paramount, this route would be superior, especially if catalyst recycling strategies can be implemented to mitigate costs.
The ultimate choice of synthetic route will depend on the specific requirements of the project, including the desired scale of production, budget constraints, and available equipment and expertise. For rapid access to the material with high purity, the Heck coupling route is recommended, while the Friedel-Crafts approach offers a more economical, albeit more laborious, alternative.
A Comparative Guide to Spectroscopic Data Interpretation of Substituted Methyl Benzoates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for a series of substituted methyl benzoates, offering insights into the influence of substituent effects on their spectral characteristics. The interpretation of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data is crucial for the structural elucidation and characterization of these important chemical entities in pharmaceutical and materials science. This document presents systematically collected experimental data to aid in this endeavor.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for methyl benzoate and its derivatives with electron-donating (methyl, methoxy) and electron-withdrawing (nitro, chloro) substituents at the ortho, meta, and para positions.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Chemical Shifts (δ) in ppm
| Substituent | Position | H-2 | H-3 | H-4 | H-5 | H-6 | -OCH₃ | Substituent H |
| -H | - | 8.03 | 7.42 | 7.54 | 7.42 | 8.03 | 3.91 | - |
| -CH₃ | ortho | - | 7.25 | 7.40 | 7.25 | 7.80 | 3.89 | 2.62 |
| -CH₃ | meta | 7.83 | - | 7.32 | 7.32 | 7.83 | 3.89 | 2.40 |
| -CH₃ | para | 7.92 | 7.24 | - | 7.24 | 7.92 | 3.88 | 2.40 |
| -OCH₃ | ortho | - | 6.95 | 7.45 | 6.95 | 7.82 | 3.88 | 3.88 |
| -OCH₃ | meta | 7.59 | - | 7.35 | 7.10 | 7.59 | 3.90 | 3.84 |
| -OCH₃ | para | 7.98 | 6.92 | - | 6.92 | 7.98 | 3.87 | 3.87 |
| -NO₂ | ortho | - | 8.15 | 7.70 | 7.55 | 7.85 | 3.90 | - |
| -NO₂ | meta | 8.85 | 8.40 | 7.70 | - | 8.40 | 3.98 | - |
| -NO₂ | para | 8.28 | 8.28 | - | 8.28 | 8.28 | 3.96 | - |
| -Cl | ortho | - | 7.45 | 7.30 | 7.25 | 7.85 | 3.92 | - |
| -Cl | meta | 7.95 | - | 7.50 | 7.38 | 7.90 | 3.90 | - |
| -Cl | para | 7.95 | 7.40 | - | 7.40 | 7.95 | 3.91 | - |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Chemical Shifts (δ) in ppm
| Substituent | Position | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | C=O | -OCH₃ | Substituent C |
| -H | - | 130.1 | 129.5 | 128.3 | 132.8 | 128.3 | 129.5 | 167.0 | 52.0 | - |
| -CH₃ | ortho | 130.0 | 140.0 | 131.9 | 125.7 | 130.8 | 129.8 | 167.5 | 51.8 | 21.7 |
| -CH₃ | meta | 130.1 | 129.9 | 138.0 | 133.6 | 128.2 | 126.6 | 167.1 | 51.9 | 21.2 |
| -CH₃ | para | 127.3 | 129.5 | 129.0 | 143.4 | 129.0 | 129.5 | 167.1 | 51.8 | 21.5 |
| -OCH₃ | ortho | 120.1 | 159.5 | 112.0 | 133.5 | 114.1 | 131.5 | 166.5 | 51.9 | 55.8 |
| -OCH₃ | meta | 131.5 | 114.0 | 159.5 | 119.5 | 129.4 | 121.9 | 166.8 | 52.1 | 55.4 |
| -OCH₃ | para | 122.8 | 131.6 | 113.6 | 163.4 | 113.6 | 131.6 | 166.9 | 51.8 | 55.4 |
| -NO₂ | ortho | 129.5 | 149.0 | 124.0 | 133.0 | 128.0 | 130.5 | 165.0 | 52.9 | - |
| -NO₂ | meta | 131.8 | 124.4 | 148.2 | 129.5 | 135.1 | 127.2 | 164.6 | 52.6 | - |
| -NO₂ | para | 135.4 | 130.6 | 123.5 | 150.5 | 123.5 | 130.6 | 165.1 | 52.8 | - |
| -Cl | ortho | 131.0 | 133.9 | 131.5 | 126.8 | 130.9 | 132.0 | 165.5 | 52.5 | - |
| -Cl | meta | 131.8 | 129.6 | 134.3 | 132.8 | 129.7 | 127.6 | 165.7 | 52.3 | - |
| -Cl | para | 128.6 | 130.9 | 128.6 | 139.3 | 128.6 | 130.9 | 166.1 | 52.1 | - |
Infrared (IR) Spectroscopy
Table 3: Carbonyl (C=O) Stretching Frequencies (ν) in cm⁻¹
| Substituent | Position | C=O Stretch (cm⁻¹) |
| -H | - | 1724 |
| -CH₃ | ortho | 1719 |
| -CH₃ | meta | 1722 |
| -CH₃ | para | 1720 |
| -OCH₃ | ortho | 1719 |
| -OCH₃ | meta | 1721 |
| -OCH₃ | para | 1718 |
| -NO₂ | ortho | 1735 |
| -NO₂ | meta | 1729 |
| -NO₂ | para | 1728 |
| -Cl | ortho | 1730 |
| -Cl | meta | 1728 |
| -Cl | para | 1726 |
Mass Spectrometry (MS)
Table 4: Key Mass-to-Charge Ratios (m/z) in Electron Ionization Mass Spectrometry
| Substituent | Position | Molecular Ion (M⁺) | [M - OCH₃]⁺ | [M - COOCH₃]⁺ | Benzoyl Cation Derivative |
| -H | - | 136 | 105 | 77 | 105 |
| -CH₃ | ortho | 150 | 119 | 91 | 119 |
| -CH₃ | meta | 150 | 119 | 91 | 119 |
| -CH₃ | para | 150 | 119 | 91 | 119 |
| -OCH₃ | ortho | 166 | 135 | 107 | 135 |
| -OCH₃ | meta | 166 | 135 | 107 | 135 |
| -OCH₃ | para | 166 | 135 | 107 | 135 |
| -NO₂ | ortho | 181 | 150 | 122 | 150 |
| -NO₂ | meta | 181 | 150 | 122 | 150 |
| -NO₂ | para | 181 | 150 | 122 | 150 |
| -Cl | ortho | 170/172 | 139/141 | 111/113 | 139/141 |
| -Cl | meta | 170/172 | 139/141 | 111/113 | 139/141 |
| -Cl | para | 170/172 | 139/141 | 111/113 | 139/141 |
Experimental Protocols
A general overview of the experimental procedures for obtaining the spectroscopic data is provided below. Specific instrument parameters may vary.
NMR Spectroscopy
¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). For ¹H NMR, chemical shifts are reported in parts per million (ppm) downfield from TMS. For ¹³C NMR, the solvent peak at δ = 77.16 ppm was used as a reference.
Infrared Spectroscopy
IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid sample was placed between two sodium chloride (NaCl) plates. The spectra were recorded in the range of 4000-400 cm⁻¹. The carbonyl stretching frequencies are reported in wavenumbers (cm⁻¹).
Mass Spectrometry
Mass spectra were acquired on a mass spectrometer using the electron ionization (EI) technique. The ionization energy was typically set to 70 eV. The samples were introduced via a direct insertion probe or a gas chromatograph. The mass-to-charge ratios (m/z) of the most significant fragments are reported.
Visualization of Spectroscopic Interpretation Workflow
The following diagram illustrates the logical workflow for interpreting the spectroscopic data of substituted methyl benzoates.
Caption: Workflow for spectroscopic data interpretation.
Visualization of Substituent Effects
The following diagram illustrates the general effects of electron-donating and electron-withdrawing groups on the key spectroscopic features of methyl benzoates.
Caption: Substituent effects on spectroscopic data.
Safety Operating Guide
Personal protective equipment for handling Methyl 4-(3-methoxy-3-oxopropyl)benzoate
Essential Safety and Handling Guide for Methyl 4-(3-methoxy-3-oxopropyl)benzoate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. The information is targeted towards researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Chemical Profile:
Hazard Identification and Classification
Based on analogous compounds, the primary hazards are summarized below.
| Hazard Class | Category | Precautionary Statement |
| Flammable Liquids | Category 4 | Combustible liquid. Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. Wear protective gloves. Wash hands and skin thoroughly after handling. |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation. Wear eye protection. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.[1][2]
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or a face shield worn over safety glasses.[2][3] | Protects against splashes and vapors that can cause serious eye irritation.[3][4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[6][7] | Prevents skin contact, which can lead to irritation.[4][5] |
| Body Protection | A flame-resistant lab coat worn over long pants and closed-toe shoes. | Provides a barrier against accidental spills and splashes. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.[4] | Minimizes inhalation of vapors that can cause respiratory tract irritation.[4][5] |
Handling and Storage Procedures
Proper handling and storage are crucial to maintaining the chemical's integrity and preventing accidents.
Handling:
-
Ensure adequate ventilation and work within a chemical fume hood.[4]
-
Keep away from ignition sources such as open flames and hot surfaces.[8][9]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[4][5][8]
-
Keep away from strong oxidizing agents.[8]
-
Store in a locked cabinet or a secure area accessible only to authorized personnel.[4][9]
Emergency Procedures
In the event of an emergency, follow these first-aid measures and response protocols.
| Incident | First-Aid Measures |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention if irritation persists.[4][8] |
| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing. Get medical attention if irritation occurs.[4][8] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[4][8] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek immediate medical attention. |
| Fire | Use carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam to extinguish.[8][9] Water spray can be used to cool closed containers.[8] |
| Accidental Release | Ensure adequate ventilation. Remove all sources of ignition. Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[9] |
Disposal Plan
All waste materials must be disposed of in accordance with local, state, and federal regulations.
-
Chemical Waste: Dispose of the chemical and any contaminated materials in a designated and approved hazardous waste container.[8][9] Do not mix with other waste streams.[9]
-
Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be collected in a sealed bag and disposed of as chemical waste.
Visualized Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for safely handling this chemical compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. mcrsafety.com [mcrsafety.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]
- 7. ehs.utk.edu [ehs.utk.edu]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
